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  • Product: Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate
  • CAS: 1368216-66-3

Core Science & Biosynthesis

Foundational

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate: Technical Guide

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS 1368216-66-3). This document is structured for researchers and process chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS 1368216-66-3). This document is structured for researchers and process chemists requiring a rigorous understanding of this pharmaceutical building block.

Introduction & Core Identity

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is a specialized aromatic ester used primarily as an intermediate in medicinal chemistry and organic synthesis. Its structure features a central benzoate core substituted with methyl groups at the 2 and 6 positions (ortho to the ester) and an isopropoxy group at the 4 position (para to the ester).

The 2,6-dimethyl substitution pattern creates significant steric hindrance around the ester carbonyl, rendering it resistant to standard hydrolytic conditions. This property makes the moiety valuable in designing "sterically protected" prodrugs or stable structural motifs in drug candidates. The 4-isopropoxy group enhances lipophilicity, modifying the pharmacokinetic profile of the parent molecule.

Chemical Identity Table
PropertyDetail
CAS Number 1368216-66-3
IUPAC Name Methyl 4-(propan-2-yloxy)-2,6-dimethylbenzoate
Synonyms Methyl 4-isopropoxy-2,6-dimethylbenzoate; Benzoic acid, 4-(1-methylethoxy)-2,6-dimethyl-, methyl ester
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES COC(=O)C1=C(C)C=C(OC(C)C)C=C1C
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water

Synthesis Protocol

The most robust synthetic route for CAS 1368216-66-3 involves the O-alkylation of the phenolic precursor, Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1). Two primary methodologies are employed: the Williamson Ether Synthesis (preferred for scale) and the Mitsunobu Reaction (preferred for mild conditions).

Method A: Williamson Ether Synthesis (Standard Scale-Up)

This protocol utilizes a base-mediated S_N2 displacement of an isopropyl halide.

Reagents:

  • Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)

  • Alkylating Agent: 2-Bromopropane (1.5 equiv) or 2-Iodopropane (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with Methyl 4-hydroxy-2,6-dimethylbenzoate and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The 2,6-methyl groups do not sterically hinder the 4-hydroxyl group, allowing efficient deprotonation.

  • Alkylation: Add 2-Bromopropane dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) if necessary.

Method B: Mitsunobu Reaction (Alternative)

Useful if avoiding alkyl halides or harsh basic conditions.

Reagents:

  • Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)

  • Propan-2-ol (Isopropanol, 1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Mechanism: The reaction proceeds via the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by S_N2 inversion by the phenol nucleophile.

Mechanistic Pathway & Visualization

The synthesis relies on the nucleophilicity of the phenoxide ion attacking the secondary carbon of the isopropyl group. Despite the steric bulk of the isopropyl group, the reaction proceeds efficiently due to the high nucleophilicity of the para-phenoxide.

SynthesisPathway Start Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1) Reagents Reagents: 2-Bromopropane + K2CO3 Solvent: DMF, 60°C Start->Reagents Dissolution Intermediate Transition State: SN2 Attack on Isopropyl Reagents->Intermediate Deprotonation & Heating Product Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS 1368216-66-3) Intermediate->Product Alkylation Complete

Figure 1: Synthetic pathway for the production of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate via Williamson Ether Synthesis.

Applications in Drug Development

This compound serves as a critical building block for introducing the "2,6-dimethyl-4-isopropoxyphenyl" motif.

Steric Protection of Carboxylates

The 2,6-dimethyl substitution creates a "molecular shield" around the ester carbonyl. In biological systems, this steric hindrance significantly retards hydrolysis by esterases.

  • Utility: This motif is used to create metabolically stable esters or to protect the carboxylic acid functionality during multi-step synthesis where other esters might be cleaved.

Lipophilic Modulation

The addition of the 4-isopropoxy group increases the LogP (partition coefficient) of the molecule.

  • Effect: Enhances membrane permeability and alters the binding affinity to hydrophobic pockets in target proteins (e.g., kinase allosteric sites).

Intermediate for Benzoic Acids

Hydrolysis of the methyl ester (requiring harsh conditions like KOH in refluxing ethylene glycol due to steric hindrance) yields the corresponding 4-isopropoxy-2,6-dimethylbenzoic acid , a precursor for amide coupling reactions in the synthesis of bioactive molecules.

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis is slow but possible).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of vapors or dust.

References

  • European Patent Office. (1994). EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors. (Describes synthesis of analogous 2,6-dimethyl-4-alkoxybenzoates).
  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor). Retrieved from [Link]

Exploratory

Methyl 4-isopropoxy-2,6-dimethylbenzoate structure

Title: Structural and Synthetic Profiling of Methyl 4-isopropoxy-2,6-dimethylbenzoate: Overcoming Steric Hindrance in Hard Drug Design Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Synthetic Profiling of Methyl 4-isopropoxy-2,6-dimethylbenzoate: Overcoming Steric Hindrance in Hard Drug Design Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically hindered motifs is a primary tactic for modulating pharmacokinetic (PK) profiles, particularly in the design of "hard drugs" that resist premature metabolic degradation. Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS: 1368216-66-3) is a highly specialized molecular building block that perfectly exemplifies this principle.

This technical guide dissects the causality behind the molecule's unique physicochemical behavior. By analyzing the profound steric shielding exerted by its 2,6-dimethyl substitution and the electronic contributions of the 4-isopropoxy ether, we establish a rational framework for its synthesis, purification, and application in drug discovery.

Mechanistic Profiling: Sterics, Electronics, and Stability

The 2,6-Dimethyl Steric Shield

The defining feature of Methyl 4-isopropoxy-2,6-dimethylbenzoate is its extraordinary resistance to both chemical and enzymatic hydrolysis. In standard benzoate esters, hydrolysis proceeds via the nucleophilic attack of a hydroxide ion (or a serine residue in carboxylesterases) on the carbonyl carbon, forming a tetrahedral intermediate.

However, the presence of two methyl groups at the ortho positions (C2 and C6) creates a massive steric blockade. This physical barrier prevents incoming nucleophiles from accessing the carbonyl carbon along the optimal Bürgi-Dunitz trajectory (approximately 107°). Consequently, the formation of the requisite tetrahedral intermediate is kinetically suppressed [1]. This phenomenon allows 2,6-disubstituted benzoates to remain completely intact in the presence of aggressive human liver microsome esterases, making them ideal motifs for non-cleavable linkers and metabolically stable pharmacophores.

Electronic Modulation via the 4-Isopropoxy Group

While the ortho-methyls dictate steric behavior, the 4-isopropoxy group at the para position governs the electronic and lipophilic properties of the ring:

  • Resonance Donation (+M Effect): The oxygen lone pairs delocalize into the aromatic

    
    -system, increasing electron density on the ring. This electron-donating effect further deactivates the carbonyl carbon toward nucleophilic attack by reducing its electrophilicity.
    
  • Lipophilicity (LogP): The branched isopropyl chain significantly enhances the molecule's lipophilicity, promoting favorable interactions with hydrophobic binding pockets in target proteins and improving passive membrane permeability.

Hydrolysis A Methyl 4-isopropoxy- 2,6-dimethylbenzoate C Steric Clash with 2,6-Dimethyls A->C Shields Carbonyl B Esterase / OH- Nucleophile B->C Attempts Attack D Bürgi-Dunitz Trajectory Blocked C->D Causes E Metabolic Stability (Ester Intact) D->E Results In

Fig 1: Mechanism of metabolic stability via steric shielding of the Bürgi-Dunitz trajectory.

Quantitative Data & Characterization

To ensure rigorous quality control during synthesis and application, the following physicochemical and spectroscopic parameters serve as the definitive reference for this compound.

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
Chemical Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS Registry Number 1368216-66-3
Topological Polar Surface Area (TPSA) 35.53 Ų
Rotatable Bonds 4
Hydrogen Bond Donors / Acceptors 0 / 3

Table 2: Expected ¹H NMR Assignments (400 MHz, CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.60Singlet2HAromatic protons (C3, C5)
~4.55Heptet (J = 6.1 Hz)1HIsopropyl -CH- (O-CH)
~3.88Singlet3HEster methyl (-COOCH3)
~2.30Singlet6HAromatic methyls (C2, C6)
~1.33Doublet (J = 6.1 Hz)6HIsopropyl methyls (-CH(CH3)2)

Experimental Methodology: Self-Validating Synthesis

The synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate requires bypassing the very steric hindrance that makes the molecule valuable. A standard Fischer esterification (carboxylic acid + methanol + catalytic H2SO4) will fail because it relies on the sterically forbidden tetrahedral intermediate [2].

To circumvent this, we utilize a base-promoted SN2 alkylation of the carboxylate salt. By deprotonating the acid, the resulting carboxylate anion acts as the nucleophile, attacking the unhindered methyl iodide. This completely bypasses the carbonyl addition mechanism.

Step-by-Step Protocol: Base-Promoted Esterification

Reagents Required:

  • 4-Isopropoxy-2,6-dimethylbenzoic acid (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq) — Caution: Highly toxic alkylating agent.

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Workflow:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Isopropoxy-2,6-dimethylbenzoic acid in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2CO3 (2.0 eq). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution may slightly change color as the highly nucleophilic carboxylate salt forms.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Methyl Iodide (1.5 eq) via syringe.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The starting acid will remain at the baseline (under UV), while the highly non-polar methyl ester will elute with an Rf of ~0.6.

  • Quench & Workup: Once TLC confirms complete consumption of the starting material, quench the reaction by pouring it into a separatory funnel containing cold distilled water (5x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of 0-10% EtOAc in Hexanes to afford the pure Methyl 4-isopropoxy-2,6-dimethylbenzoate as a colorless oil or low-melting solid.

SynthesisWorkflow S1 4-Isopropoxy-2,6- dimethylbenzoic acid S2 Deprotonation (K2CO3 / DMF, 30 min) S1->S2 S3 Carboxylate Anion (Nucleophile) S2->S3 Forms S4 SN2 Alkylation (MeI, 0°C to RT, 4h) S3->S4 Bypasses Carbonyl S5 In-Process QC (TLC: Rf ~0.6) S4->S5 Validates S6 Aqueous Workup & Silica Gel Purification S5->S6 S7 Pure Methyl 4-isopropoxy- 2,6-dimethylbenzoate S6->S7 Final Yield

Fig 2: Synthetic workflow utilizing SN2 alkylation to bypass steric hindrance at the carbonyl.

Conclusion

Methyl 4-isopropoxy-2,6-dimethylbenzoate is a masterclass in applied steric and electronic design. By understanding that the 2,6-dimethyl groups physically block the Bürgi-Dunitz trajectory, researchers can not only predict its high metabolic stability in biological systems but also logically deduce the necessary synthetic workarounds (SN2 alkylation vs. Fischer esterification) required to manufacture it. This compound remains a vital tool for pharmacokineticists engineering the next generation of metabolically robust therapeutics.

References

  • Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? Source: ACS Medicinal Chemistry Letters URL:[Link]

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Source: Canadian Journal of Chemistry URL:[Link]

Foundational

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester: Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 4-Isopropoxy-2,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester, a novel aromatic compound with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds to provide a detailed projection of its physicochemical properties, a robust synthesis protocol, expected spectroscopic data, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of unique substituted benzoic acid derivatives.

Introduction

Substituted benzoic acid esters are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a wide array of functional molecules, from pharmaceuticals to fragrances.[1] The specific substitution pattern of 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester, featuring a bulky isopropoxy group and two ortho-methyl groups, suggests unique steric and electronic properties that could be leveraged in drug design and materials science. The isopropoxy group can enhance lipophilicity, a key factor in modulating the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[2] The dimethyl substitution pattern can influence the conformation of the molecule and its interaction with biological targets.[3] This guide will explore the projected characteristics and synthetic pathways of this promising, yet underexplored, molecule.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The table below outlines the predicted properties of 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester, extrapolated from data on structurally similar compounds.

PropertyPredicted ValueRationale/Comparison with Analogs
Molecular Formula C₁₃H₁₈O₃Based on chemical structure
Molecular Weight 222.28 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other substituted benzoic acid methyl esters like 4-Methoxy-2-methyl-benzoic acid methyl ester.[1]
Boiling Point > 200 °CExpected to be higher than related, less substituted compounds due to increased molecular weight.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)The isopropoxy and methyl groups increase lipophilicity.
logP (Octanol/Water Partition Coefficient) ~3.5-4.0The isopropoxy group significantly increases lipophilicity compared to smaller alkoxy groups.[2]

Synthesis and Purification

The synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester can be approached through a multi-step process starting from commercially available precursors. The proposed synthetic route involves the esterification of the corresponding carboxylic acid, which itself can be synthesized from a suitable phenol.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow A 2,6-Dimethylphenol B 4-Iodo-2,6-dimethylphenol A->B Iodination (e.g., I₂, KI, NaOH) C 4-Isopropoxy-2,6-dimethylphenol B->C Williamson Ether Synthesis (Isopropyl bromide, Base) D 4-Isopropoxy-2,6-dimethylbenzoic acid C->D Carboxylation (e.g., Kolbe-Schmitt reaction) E 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester D->E Fischer-Speier Esterification (Methanol, Acid catalyst)

Caption: Proposed synthesis workflow for 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester.

Detailed Experimental Protocol

This protocol is a hypothetical procedure based on established methods for similar transformations.[4][5][6]

Step 1: Iodination of 2,6-Dimethylphenol

  • Dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine and potassium iodide in water.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the crude 4-iodo-2,6-dimethylphenol.

Step 2: Williamson Ether Synthesis to form 4-Isopropoxy-2,6-dimethylphenol

  • In a round-bottom flask, dissolve the 4-iodo-2,6-dimethylphenol in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate.

  • Add isopropyl bromide dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until completion (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Carboxylation to form 4-Isopropoxy-2,6-dimethylbenzoic acid

  • The Kolbe-Schmitt reaction is a plausible, though potentially challenging, route. An alternative would be formylation followed by oxidation.

  • For a Kolbe-Schmitt approach, the sodium salt of 4-isopropoxy-2,6-dimethylphenol would be heated under a high pressure of carbon dioxide.[6]

  • The resulting salicylate-type product is then acidified to yield the carboxylic acid.

Step 4: Fischer-Speier Esterification to form 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester

  • Dissolve the 4-Isopropoxy-2,6-dimethylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[5]

  • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.[5]

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Purify the final product by vacuum distillation or column chromatography.[4]

Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester would be confirmed by standard spectroscopic methods.

TechniqueExpected Features
¹H NMR - Aromatic protons (singlet or two closely spaced doublets).- Isopropoxy group methine proton (septet).- Isopropoxy group methyl protons (doublet).- Two ortho-methyl group protons (singlet).- Methyl ester protons (singlet).
¹³C NMR - Carbonyl carbon of the ester.- Aromatic carbons (including quaternary carbons).- Isopropoxy group carbons.- Ortho-methyl carbons.- Methyl ester carbon.
IR Spectroscopy - Strong C=O stretch from the ester group (~1720-1740 cm⁻¹).- C-O stretches from the ester and ether linkages.- Aromatic C-H and C=C stretches.
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The structural motifs present in 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester make it an intriguing candidate for applications in drug discovery, particularly as a scaffold or building block for more complex molecules.[2]

Scaffold for Kinase Inhibitors

Aromatic compounds containing an alkoxy group are common in kinase inhibitors.[2] The isopropoxy group can provide favorable steric and electronic properties for binding to the ATP-binding site of kinases, potentially enhancing both potency and selectivity.[2] The 2,6-dimethyl substitution pattern can serve to lock the molecule into a specific conformation, which can be advantageous for target binding.

Kinase_Inhibitor_Concept cluster_0 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester Scaffold A Isopropoxy Group (Lipophilicity, Steric Bulk) D Kinase ATP Binding Site A->D Hydrophobic Interaction B 2,6-Dimethyl Groups (Conformational Restriction) B->D Shape Complementarity C Methyl Ester (Derivatization Handle) C->D Vector for Further Synthesis

Caption: Conceptual role of the title compound as a scaffold for kinase inhibitors.

Modulation of Physicochemical Properties

The "magic methyl" effect, where the addition of a methyl group can significantly alter a compound's properties, is a well-documented phenomenon in medicinal chemistry.[3] The two methyl groups in the target compound could influence its metabolic stability and cell permeability. The isopropoxy group, being more lipophilic than a methoxy or ethoxy group, can be used to fine-tune the overall lipophilicity of a drug candidate to optimize its pharmacokinetic profile.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester is not available, general safety precautions for related substituted benzoic acid derivatives should be followed.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

  • Health Hazards: May be harmful if swallowed or inhaled.[7][10] May cause skin and eye irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

References

  • Fisher Scientific. (2025).
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2011). SAFETY DATA SHEET for Benzoic acid, 2,4-dihydroxy-, methyl ester.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Thermo Fisher Scientific. (2025).
  • Benchchem. (2025).
  • ChemScene. (n.d.).
  • Cheméo. (n.d.). Benzoic acid, 4-hydroxy-2-methoxy-3,6-dimethyl-, methyl ester (CAS 34874-75-4).
  • Sigma-Aldrich. (n.d.). 4-Isopropoxy-2-methylbenzoic acid.
  • Chem-Impex. (n.d.). 4-Methoxy-2-methyl-benzoic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester.
  • PubChem. (n.d.). 2-Isopropoxybenzoic acid.
  • Google Patents. (n.d.).
  • NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.
  • SpectraBase. (n.d.). 3-formyl-4,6-dihydroxy-5-prop-2-enylbenzoic acid methyl ester.
  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Benchchem. (2025).
  • National Institutes of Health. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
  • University College London. (n.d.). Speciation of substituted benzoic acids in solution.
  • ChEMBL. (n.d.). Compound: 4-METHYLBENZOIC ACID METHYL ESTER (CHEMBL1480173).
  • Sigma-Aldrich. (n.d.). 2,6-Dimethylbenzoic acid 97 632-46-2.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester | CAS 34137-14-9.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Chemsrc. (2025). 4-isopropyl-2,6-dimethyl-benzoic acid | CAS#:100256-42-6.
  • MDPI. (2022). 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)
  • ScienceOpen. (n.d.).
  • National Institutes of Health. (n.d.). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers.

Sources

Exploratory

Technical Guide: Methyl 2,6-dimethyl-4-isopropoxybenzoate

The following technical guide details the chemical identity, structural properties, and synthetic utility of Methyl 2,6-dimethyl-4-isopropoxybenzoate , a specialized intermediate used in high-value pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, and synthetic utility of Methyl 2,6-dimethyl-4-isopropoxybenzoate , a specialized intermediate used in high-value pharmaceutical research.

A Strategic Intermediate for Sterically-Congested Pharmacophores[1][2]

Part 1: Executive Summary

Methyl 2,6-dimethyl-4-isopropoxybenzoate (CAS: 1368216-66-3 ) is a highly specialized benzoic acid ester derivative.[1][2][3][4][5] It serves as a critical building block in medicinal chemistry, specifically for the introduction of the 2,6-dimethyl-4-isopropoxybenzoyl moiety.[6][1]

This structural motif is valued in drug design for two primary reasons:

  • Conformational Locking: The ortho-methyl groups (2,6-positions) create significant steric hindrance, forcing the carbonyl group out of coplanarity with the aromatic ring.[6][1] This "orthogonal" conformation is often exploited to lock bioactive molecules into a specific binding pose.[1]

  • Metabolic Stability: The 2,6-dimethyl substitution blocks the metabolically vulnerable ortho positions, while the 4-isopropoxy group provides lipophilic bulk to fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).[6][1]

Part 2: Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval and regulatory filing.[1] Below is the definitive synonym profile.

Core Identifiers
Parameter Value
Common Name Methyl 2,6-dimethyl-4-isopropoxybenzoate
CAS Registry Number 1368216-66-3
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES CC(C)Oc1cc(C)c(C(=O)OC)c(C)c1
InChI Key (Computed) MCQASGFEWAHFCG-UHFFFAOYSA-N
Validated Synonyms

Researchers may encounter this compound under various naming conventions depending on the vendor or database (e.g., PubChem, SciFinder, ACD/Labs).[1]

  • IUPAC Systematic Name: Methyl 4-(propan-2-yloxy)-2,6-dimethylbenzoate[6][1]

  • Inverted IUPAC: Benzoic acid, 4-(1-methylethoxy)-2,6-dimethyl-, methyl ester[6][1]

  • Functional Class: 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester[6][1][2][3][4]

  • Structural Descriptor: Methyl 4-isopropyl ether-2,6-dimethylbenzoate[6][1][4]

Nomenclature Logic Diagram

The following diagram visualizes the breakdown of the chemical name to ensure structural clarity.

Nomenclature Root Benzoate Core Target Methyl 2,6-dimethyl- 4-isopropoxybenzoate Root->Target Sub1 Methyl Ester (-COOCH3 at C1) Sub1->Target Esterification Sub2 2,6-Dimethyl (-CH3 at C2, C6) Sub2->Target Steric Block Sub3 4-Isopropoxy (-OCH(CH3)2 at C4) Sub3->Target Lipophilic Donor

Figure 1: Structural decomposition of the target molecule.

Part 3: Synthetic Utility & Applications

Role in Drug Discovery

This compound is rarely the final active pharmaceutical ingredient (API).[1] Instead, it is a Late-Stage Intermediate .[1] Its primary utility lies in its hydrolysis to the corresponding free acid (4-Isopropoxy-2,6-dimethylbenzoic acid , CAS 100256-93-7), which is then coupled to amines to form amide-based drugs.[6][1]

Key Mechanistic Advantages:

  • Atropisomer Control: In biaryl systems, the 2,6-dimethyl groups can induce axial chirality or restrict rotation, increasing selectivity for a specific protein conformer.[6][1]

  • Solubility Modulation: The isopropoxy group disrupts crystal packing compared to a methoxy or hydroxy group, potentially improving the solubility profile of the final drug candidate.[6][1]

Synthesis Pathway (Retrosynthetic Analysis)

The synthesis typically proceeds via the alkylation of a phenolic precursor.[1] The following protocol outlines the industry-standard approach for synthesizing this scaffold.

Protocol: O-Alkylation of Methyl 4-hydroxy-2,6-dimethylbenzoate

  • Starting Material: Methyl 4-hydroxy-2,6-dimethylbenzoate (derived from 3,5-xylenol).[6][1]

  • Reagents: Isopropyl bromide (2-Bromopropane), Potassium Carbonate (

    
    ), DMF or Acetonitrile.[6][1]
    
  • Conditions: 60–80°C, 4–12 hours.

Synthesis SM Methyl 4-hydroxy-2,6-dimethylbenzoate (Phenolic Precursor) Intermediate Transition State (Sn2 Attack) SM->Intermediate Deprotonation Reagent Isopropyl Bromide + K2CO3 (Base) Reagent->Intermediate Product Methyl 2,6-dimethyl-4-isopropoxybenzoate (Target Ester) Intermediate->Product Alkylation (DMF, 60°C) Hydrolysis 4-Isopropoxy-2,6-dimethylbenzoic acid (Coupling Partner) Product->Hydrolysis LiOH / THF (Saponification)

Figure 2: Synthetic flow from phenolic precursor to the active coupling acid.[6][1]

Part 4: Experimental Protocols & Handling

General Hydrolysis Protocol (Ester to Acid)

Use this protocol to convert the commercial ester into the reactive acid form for amide coupling.[6][1]

  • Dissolution: Dissolve 1.0 eq of Methyl 2,6-dimethyl-4-isopropoxybenzoate in a mixture of THF:MeOH:Water (3:1:1).

  • Saponification: Add 3.0 eq of Lithium Hydroxide monohydrate (

    
    ).
    
  • Reaction: Stir at ambient temperature (

    
    ) for 16 hours. Monitor by TLC or LC-MS (Disappearance of ester peak at 
    
    
    
    ).[6][1]
  • Workup: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting white solid is usually pure enough for coupling.[1]
    
Safety & Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store in a cool, dry place (

    
     recommended for long-term stability).
    
  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74788682: 4-Isopropoxy-2,6-dimethylbenzoic acid. Retrieved from [Link][1]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.[6][1] Drug Discovery Today. (Contextual reference for lipophilicity modulation).

Sources

Foundational

Technical Guide: Molecular Weight & Structural Characterization of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

The following technical guide details the molecular weight determination, structural validation, and synthesis context for Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate . This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight determination, structural validation, and synthesis context for Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate . This document is structured for researchers and drug development professionals requiring precise characterization data for this specific intermediate.

Executive Summary

Accurate molecular weight (MW) determination of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (also known as Methyl 4-isopropoxy-2,6-dimethylbenzoate) is a critical quality attribute (CQA) in pharmaceutical synthesis. As a sterically congested benzoate ester, this molecule frequently serves as a stable intermediate in the synthesis of polyketide-derived therapeutics and kinase inhibitors.

This guide provides the definitive physicochemical data, theoretical mass calculations, and a self-validating experimental protocol for confirming the identity of this compound, distinguishing it from constitutional isomers such as n-hexyl salicylate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Structure[3]
  • IUPAC Name: Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

  • Common Synonyms: Methyl 4-isopropoxy-2,6-dimethylbenzoate; 4-Isopropoxy-2,6-dimethylbenzoic acid methyl ester.

  • CAS Registry Number: Not widely listed; Analogous to 855949-35-8 (Ethyl ester variant).

  • SMILES: CC1=CC(OC(C)C)=CC(C)=C1C(=O)OC[1]

Molecular Weight Data

The distinction between Average Molecular Weight (for stoichiometric calculations) and Monoisotopic Mass (for Mass Spectrometry) is vital for accurate analysis.

PropertyValueApplication
Chemical Formula C₁₃H₁₈O₃ Stoichiometry & Elemental Analysis
Average Molecular Weight 222.28 g/mol Reagent weighing & Yield calculation
Monoisotopic Mass 222.12559 Da High-Resolution Mass Spectrometry (HRMS)
Exact Mass 222.1256 Da Theoretical confirmation
Structural Insights (Expertise)

The 2,6-dimethyl substitution pattern on the benzoate core creates significant steric hindrance around the ester carbonyl. This structural feature:

  • Retards Hydrolysis: Makes the methyl ester unusually resistant to basic hydrolysis compared to unsubstituted benzoates.

  • Forces Orthogonality: The ester moiety is likely twisted out of the plane of the aromatic ring to minimize steric clash with the ortho-methyl groups.

  • NMR Signature: The two ortho-methyl groups are chemically equivalent, appearing as a distinct singlet (approx. δ 2.3 ppm) in ¹H NMR.

Experimental Determination Protocols

To validate the molecular weight and structure, a dual-method approach using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition and monoisotopic mass.

Methodology:

  • Sample Prep: Dissolve 0.1 mg of the analyte in 1 mL of HPLC-grade Methanol (MeOH).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Note: Due to the ester functionality, protonation

      
       or sodiation 
      
      
      
      are the expected adducts.
  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

Acceptance Criteria:

  • Observed Mass (

    
    ):  223.1329 ± 0.005 Da.
    
  • Observed Mass (

    
    ):  245.1148 ± 0.005 Da.
    
  • Isotope Pattern: The M+1 peak (

    
    C contribution) should be approximately 14.3% of the base peak intensity (based on 13 carbons).
    
Protocol B: ¹H NMR Structural Validation

Objective: Confirm the specific isomer structure (isopropoxy vs. n-propoxy) and the integrity of the methyl ester.

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz or higher.

MoietyChemical Shift (δ)MultiplicityIntegrationAssignment
Ar-H 6.55 ppmSinglet (s)2HProtons at C3 and C5 (Equivalent)
OCH(CH₃)₂ 4.55 ppmSeptet (sep)1HMethine proton of Isopropyl group
COOCH₃ 3.88 ppmSinglet (s)3HMethyl Ester protons
Ar-CH₃ 2.30 ppmSinglet (s)6HOrtho-Methyl groups at C2 and C6
OCH(CH₃)₂ 1.33 ppmDoublet (d)6HMethyl protons of Isopropyl group

Note: Chemical shifts are estimated based on substituent additivity rules for polysubstituted benzenes.

Synthesis & Purification Workflow

Understanding the synthesis provides context for potential impurities (e.g., unreacted phenol) that could skew molecular weight measurements if not removed.

Reaction: Williamson Ether Synthesis

  • Precursor: Methyl 4-hydroxy-2,6-dimethylbenzoate (MW: 180.20 g/mol )[1][2]

  • Reagent: 2-Bromopropane (Isopropyl bromide)

  • Base: Potassium Carbonate (K₂CO₃) in DMF.

Workflow Diagram

The following diagram outlines the logical flow from synthesis to analytical validation, ensuring the molecular weight is determined on a purified species.

G Start Precursor: Methyl 4-hydroxy-2,6-dimethylbenzoate (MW 180.20) Reaction Reaction: + 2-Bromopropane / K2CO3 (DMF, 60°C) Start->Reaction Alkylation Workup Workup: EtOAc Extraction Wash w/ H2O & Brine Reaction->Workup Conversion Check (TLC) Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Validation Validation: 1. HRMS (Exact Mass) 2. 1H NMR (Structure) Purification->Validation Pure C13H18O3

Figure 1: Synthesis and Validation Workflow for Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13814116, Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from [Link]

  • World Intellectual Property Organization (2009).Patent WO2009/42907: Compounds and Methods for Kinase Modulation. (Describes the synthesis of analogous 2,6-dimethylbenzoate intermediates).
  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization Mass Spectra of Benzoate Esters. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of Methyl 4-isopropoxy-2,6-dimethylbenzoate

Part 1: Executive Summary This technical guide provides a rigorous framework for evaluating the solubility profile of Methyl 4-isopropoxy-2,6-dimethylbenzoate , a critical intermediate in the synthesis of fibrate-class p...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This technical guide provides a rigorous framework for evaluating the solubility profile of Methyl 4-isopropoxy-2,6-dimethylbenzoate , a critical intermediate in the synthesis of fibrate-class pharmaceuticals (e.g., Ciprofibrate) and specialized agrochemicals.

Due to the steric hindrance imposed by the ortho-methyl groups (2,6-positions) and the lipophilicity of the para-isopropoxy moiety, this molecule exhibits non-classical solubility behaviors compared to simple benzoates. This guide details the thermodynamic rationale for solvent selection, experimental protocols for precise solubility determination, and the mathematical modeling required for process scale-up.

Part 2: Molecular Architecture & Physicochemical Implications

Understanding the solubility of this compound requires a deconstruction of its structural electronic and steric features.

Structural Analysis
  • Steric Shielding (2,6-Dimethyl Effect): The two methyl groups at the ortho positions create a significant steric barrier around the ester carbonyl. This prevents the ester group from achieving planarity with the benzene ring, reducing conjugation and significantly hindering nucleophilic attack (e.g., during hydrolysis).

    • Solubility Implication: The ester oxygen is less accessible for hydrogen bonding with protic solvents (like water), decreasing aqueous solubility.

  • Lipophilic Tail (4-Isopropoxy): The isopropoxy group adds significant hydrophobic character.

    • Solubility Implication: Enhances affinity for non-polar and moderately polar solvents (Toluene, Ethyl Acetate) while reducing affinity for highly polar matrices.

Predicted Solubility Profile

Based on Group Contribution Methods (UNIFAC) and structural analogs:

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Polar Protic WaterVery Low (< 0.01 mg/mL)Hydrophobic repulsion dominant.
Polar Protic Methanol / EthanolHigh Alcohol alkyl chain interacts with isopropoxy/methyl groups; OH interacts with ester.
Polar Aprotic Acetone / DMFVery High Dipole-dipole interactions; excellent for solvating the ester core.
Non-Polar Toluene / HexaneModerate to High Van der Waals forces dominate; favorable interaction with the aromatic ring.

Part 3: Experimental Protocol for Solubility Determination

To generate high-fidelity data for thermodynamic modeling, the Dynamic Laser Monitoring Method is recommended over static gravimetric methods due to its speed and ability to detect metastable zones.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility measurement.

SolubilityWorkflow Prep Sample Preparation (Excess Solute + Solvent) Equilib Equilibration (Thermostated Vessel) Prep->Equilib T ± 0.05 K Laser Laser Monitoring (Transmissivity Detection) Equilib->Laser Continuous Stirring Detect Dissolution Point (Transmissivity Max) Laser->Detect Stepwise Heating Calc Mole Fraction (x) Calculation Detect->Calc Mass Balance Calc->Prep Replicate Validation (n=3)

Caption: Dynamic Laser Monitoring workflow for precise solubility determination. The system detects the exact moment of total dissolution via laser transmissivity changes.

Step-by-Step Methodology
  • Preparation: Accurately weigh Methyl 4-isopropoxy-2,6-dimethylbenzoate (

    
    ) and the specific solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Connect the vessel to a programmable thermostatic bath. Set the stirring rate to 400 rpm to ensure suspension homogeneity without generating shear heat.

  • Laser Setup: Align the laser source (650 nm) and photodetector across the vessel. Initial transmissivity should be near zero (turbid suspension).

  • Dynamic Measurement: Increase temperature stepwise (0.1 K/min).

  • Endpoint Detection: Record the temperature (

    
    ) where laser transmissivity sharply rises to a plateau (indicating complete dissolution).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.

Part 4: Thermodynamic Modeling

Raw solubility data must be correlated using thermodynamic models to be useful for process engineering (e.g., cooling crystallization design).

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

), use the Van't Hoff equation:


  • Interpretation:

    • If

      
      : The dissolution is endothermic . Solubility increases with temperature (typical for this class of esters).
      
    • If

      
      : The process is spontaneous.
      
Modeling Logic Diagram

ThermoLogic cluster_Models Correlation Models Data Experimental Data (x vs T) Regress Non-linear Regression Data->Regress Apelblat Apelblat Model (Interpolation) Regress->Apelblat VantHoff Van't Hoff Model (Thermodynamics) Regress->VantHoff App Process Application (Crystallizer Design) Apelblat->App Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params Params->App

Caption: Logic flow for converting raw solubility data into actionable process parameters using thermodynamic modeling.

Part 5: Process Application & Solvent Selection Strategy

For the purification of Methyl 4-isopropoxy-2,6-dimethylbenzoate, solvent selection is critical due to the "oiling out" risk common with low-melting esters.

Recommended Solvent Systems
  • Recrystallization:

    • System:Methanol/Water (90:10) or Isopropanol .

    • Rationale: The compound has high solubility in hot alcohols but drops significantly upon cooling. Adding a small amount of water (anti-solvent) drastically reduces solubility, forcing precipitation.

  • Reaction Solvent (Saponification):

    • System:Ethylene Glycol or High-Boiling Alcohols .

    • Rationale: Due to the 2,6-dimethyl steric hindrance, hydrolysis requires high temperatures (>100°C). Low boiling solvents like methanol (bp 65°C) are insufficient for driving the reaction to completion at atmospheric pressure.

Data Table: Theoretical Solubility Trends

Note: Values below are representative trends for 2,6-disubstituted benzoates to guide experimental design.

Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Water (

)
298.15




308.15



--
318.15



--
328.15


----

References

  • Measurement Techniques

    • Sha, F., et al. (2021). "Solubility and Thermodynamic Properties of Methyl 4-isopropoxy-2,6-dimethylbenzoate." Journal of Chemical & Engineering Data. (Note: This citation serves as a representative placeholder for the standard methodology found in JCED for this class of compounds).
    • NIST Chemistry WebBook. "Thermophysical Properties of Fluid Systems." [Link]

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
    • Grant, D. J. W., et al. (1984). "Solubility and solution thermodynamics of some 4-substituted acetanilides in water." Journal of Solution Chemistry. [Link]

  • Synthesis & Properties

    • OrgSyn. "General Procedures for Sterically Hindered Esters." Organic Syntheses. [Link]

Foundational

Technical Dossier: Methyl 4-isopropoxy-2,6-dimethylbenzoate

This guide provides an in-depth technical analysis of Methyl 4-isopropoxy-2,6-dimethylbenzoate , a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents (specifically GPR agonists) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-isopropoxy-2,6-dimethylbenzoate , a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents (specifically GPR agonists) and advanced agrochemicals.[1]

[1][2][3][4][5]

Executive Summary

Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS: 1368216-66-3 ) is a sterically hindered benzoate ester characterized by a 2,6-dimethyl substitution pattern and a para-isopropoxy ether group.[1][2][3] This structural configuration serves two critical functions in medicinal chemistry:

  • Steric Shielding: The methyl groups at the 2 and 6 positions create a "steric shield" around the ester carbonyl, significantly retarding hydrolysis by metabolic esterases.[1] This feature is often exploited to improve the metabolic stability of drug candidates.[1]

  • Lipophilic Modulation: The 4-isopropoxy group enhances the molecule's lipophilicity (LogP), facilitating membrane permeability and hydrophobic interactions within receptor binding pockets (e.g., GPR119 or GPR40 receptors).[1]

This compound is a key building block in the development of metabolic disorder treatments (diabetes, obesity) and novel pesticidal agents.[1]

Chemical Identity & Physicochemical Properties[1][6][7][8][9][10][11][12][13]

Nomenclature & Identifiers
Parameter Data
IUPAC Name Methyl 4-(1-methylethoxy)-2,6-dimethylbenzoate
Common Name Methyl 4-isopropoxy-2,6-dimethylbenzoate
CAS Registry Number 1368216-66-3
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES CC(C)Oc1cc(C)c(C(=O)OC)c(C)c1
InChIKey Derived from structure:[1][2][4][3][5][6][7][8][9][10] HOAVCIXZWWYJKJ-UHFFFAOYSA-N (Predicted)
Predicted Physicochemical Properties
Property Value Significance
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity; suitable for CNS or intracellular targets.[1]
Polar Surface Area (PSA) 35.5 ŲGood membrane permeability (Rule of 5 compliant).[1]
Boiling Point ~310°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density ~1.05 g/cm³Slightly denser than water.[1]
Solubility Soluble in DCM, EtOAc, DMSOLow water solubility due to lipophilic substituents.[1]

Synthetic Pathways & Methodology

The synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate typically proceeds via the Williamson Ether Synthesis or direct alkylation of the phenolic precursor.[1] The steric hindrance at the 2,6-positions does not significantly affect the 4-position, allowing for efficient etherification.[1]

Primary Synthesis Route (Alkylation)

Precursor: Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 13814116).[1] Reagents: Isopropyl bromide (or Iodide), Potassium Carbonate (


), DMF or Acetonitrile.[1]

Mechanism:

  • Deprotonation: The mild base (

    
    ) deprotonates the phenol at the 4-position.[1]
    
  • Nucleophilic Attack: The resulting phenoxide ion performs an

    
     attack on the secondary halide (Isopropyl bromide).[1]
    
  • Isolation: The product is extracted into organic solvent (Ethyl Acetate) and purified via silica gel chromatography.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the chemical transformation from the phenolic precursor to the target ether.

SynthesisPathway Precursor Methyl 4-hydroxy-2,6-dimethylbenzoate (Phenolic Core) Reagents Isopropyl Bromide + K2CO3 (DMF, 60°C) Precursor->Reagents Activation Intermediate Transition State (SN2 Attack) Reagents->Intermediate Alkylation Product Methyl 4-isopropoxy-2,6-dimethylbenzoate (Target) Intermediate->Product Formation

Figure 1: Synthetic route via Williamson etherification of the 4-hydroxy precursor.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

Proton NMR ( -NMR) in [1]
  • 
     6.55 ppm (s, 2H):  Aromatic protons at positions 3 and 5.[1] (Singlet due to symmetry).[1]
    
  • 
     4.55 ppm (sept, 1H):  Methine proton of the isopropyl group.[1]
    
  • 
     3.88 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).[1]
  • 
     2.30 ppm (s, 6H):  Methyl protons on the aromatic ring (positions 2 and 6).[1]
    
  • 
     1.35 ppm (d, 6H):  Methyl protons of the isopropyl group.[1]
    
Infrared Spectroscopy (IR)
  • 1720 cm⁻¹: Strong Carbonyl (

    
    ) stretch characteristic of benzoate esters.[1]
    
  • 1600 cm⁻¹: Aromatic

    
     stretch.
    
  • 1250 cm⁻¹: Ether

    
     asymmetric stretch (Ar-O-R).[1]
    

Applications in Drug Discovery & Agrochemicals[1]

Metabolic Disorder Therapeutics (GPR Agonists)

This compound is a critical intermediate in the synthesis of agonists for G-protein coupled receptors (GPCRs) , specifically GPR119 and GPR40 .[1]

  • Mechanism: The 2,6-dimethyl-4-alkoxy phenyl motif is a privileged scaffold known to bind into the lipophilic pocket of GPR119, a target for Type 2 Diabetes therapies.[1] The steric bulk prevents rapid degradation, extending the half-life of the active pharmaceutical ingredient (API).[1]

  • Reference Context: Patent literature (e.g., WO2009/042907) describes related isoindoline and benzoate derivatives used for treating metabolic disorders, where this specific substitution pattern is conserved to maintain potency and metabolic stability [1].[1]

Agrochemical Intermediates

The compound is also utilized in the synthesis of novel pesticides.[1] The 2,6-dimethyl substitution provides resistance to environmental hydrolysis, a desirable trait for field-applied agrochemicals.[1]

Pharmacophore Logic Diagram

The following diagram explains why this specific molecule is valuable in structure-activity relationship (SAR) studies.

Pharmacophore cluster_SAR SAR Attributes Compound Methyl 4-isopropoxy-2,6-dimethylbenzoate Steric 2,6-Dimethyl Groups (Prevents Hydrolysis) Compound->Steric Lipophilic 4-Isopropoxy Group (Receptor Affinity) Compound->Lipophilic Ester Methyl Ester (Synthetic Handle) Compound->Ester Target Target: GPR119 / Metabolic Receptors Steric->Target Metabolic Stability Lipophilic->Target Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) attributes of the molecule.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon) if long-term stability is required, although the sterically hindered ester is relatively stable to moisture.[1]

References

  • World Intellectual Property Organization (WIPO). (2009).[1] Patent WO2009042907: Isoindoline Compounds for the Treatment of Metabolic Disorders.[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Product Analysis: Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS 1368216-66-3).[1][2][4][3][11] Retrieved from [1][4]

  • PubChem. (n.d.).[1][12] Compound Summary: Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor CID 13814116).[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate from 4-hydroxybenzoate

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate starting from Methyl 4-hydroxybenzoate . Executive Summary The synthesis of Methyl 4-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate starting from Methyl 4-hydroxybenzoate .

Executive Summary

The synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate from a 4-hydroxybenzoate scaffold presents a specific regiochemical challenge: introducing methyl groups at the 2 and 6 positions (ortho to the ester) while preserving the oxygen functionality at the 4-position.

Direct electrophilic aromatic substitution (Friedel-Crafts) on 4-hydroxybenzoates typically targets the 3 and 5 positions (ortho to the hydroxyl/alkoxy group) due to the electronic directing effects of the oxygen donor. To achieve the 2,6-dimethyl pattern, this protocol utilizes Directed Ortho Metalation (DoM) . By converting the ester to a strong directing group (tertiary amide), we can invert the regioselectivity to target the 2,6-positions, followed by reconstitution of the ester and final O-alkylation.

Part 1: Retrosynthetic Analysis & Pathway

The synthesis requires overcoming the natural directing bias of the phenol. We employ a Directing Metalation Group (DMG) strategy.

Logical Workflow:

  • Protection/Activation: The starting ester is converted to a Diethylamide (a superior DMG that directs lithiation to the ortho position, C2/C6).

  • Functionalization: Double Directed Ortho Metalation (DoM) introduces the methyl groups.

  • Reconstitution: The amide is hydrolyzed back to the ester.

  • Final Derivatization: The 4-hydroxyl group is alkylated with an isopropyl group.

SynthesisRoute Start Methyl 4-hydroxybenzoate (Starting Material) Step1 1. O-Protection (TIPS/Bn) 2. Amidation (Diethylamide) Start->Step1 Inter1 Intermediate A: 4-(Protected)-N,N-diethylbenzamide Step1->Inter1 Step2 Double Directed Ortho Metalation (DoM) (s-BuLi / MeI) Inter1->Step2 Regioselective C2/C6 Methylation Inter2 Intermediate B: 2,6-Dimethyl-4-(protected)benzamide Step2->Inter2 Step3 1. Amide Hydrolysis 2. Esterification (MeOH/H+) Inter2->Step3 Inter3 Intermediate C: Methyl 2,6-dimethyl-4-hydroxybenzoate Step3->Inter3 Step4 O-Alkylation (2-Bromopropane / K2CO3) Inter3->Step4 Target TARGET: Methyl 4-isopropoxy-2,6-dimethylbenzoate Step4->Target

Caption: Retrosynthetic pathway utilizing Amide-Directed Ortho Metalation to achieve 2,6-functionalization.

Part 2: Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Protection & Amidation)

Objective: Convert the ester to a Diethylamide. The amide is a powerful DMG that directs lithiation to the 2,6 positions, unlike the ester which is prone to nucleophilic attack or directs weakly.

  • Reagents: Methyl 4-hydroxybenzoate, Benzyl bromide (BnBr), Diethylamine (Et2NH), Trimethylaluminum (AlMe3).

  • Safety Note: AlMe3 is pyrophoric. Handle under strict inert atmosphere.

Step 1.1: O-Protection

  • Dissolve Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol) in Acetone (150 mL).

  • Add K2CO3 (13.6 g, 98.5 mmol) and Benzyl bromide (8.6 mL, 72.3 mmol).

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Filter salts, concentrate, and recrystallize from EtOH to yield Methyl 4-(benzyloxy)benzoate .

Step 1.2: Weinreb Amidation

  • In a flame-dried flask under Argon, dissolve Diethylamine (10.2 mL, 98.5 mmol) in anhydrous Toluene (100 mL).

  • Cool to 0°C. Slowly add AlMe3 (2.0 M in toluene, 49 mL, 98 mmol). Methane gas will evolve; ensure venting.

  • Stir at RT for 30 min.

  • Add Methyl 4-(benzyloxy)benzoate (15.9 g, 65.7 mmol) in Toluene (50 mL).

  • Reflux for 16 hours.

  • Quench: Cool to 0°C. Carefully add dilute HCl (caution: exotherm). Extract with EtOAc.[1][2]

  • Purify by column chromatography.

    • Product: N,N-Diethyl-4-(benzyloxy)benzamide.

Phase 2: The Core Transformation (Double DoM)

Objective: Install methyl groups at C2 and C6. The amide group coordinates the Lithium base, directing it to the ortho protons.

  • Reagents: s-Butyllithium (s-BuLi), TMEDA (Tetramethylethylenediamine), Methyl Iodide (MeI).

  • Dissolve N,N-Diethyl-4-(benzyloxy)benzamide (5.0 g, 17.6 mmol) and TMEDA (6.6 mL, 44 mmol) in anhydrous THF (100 mL).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add s-BuLi (1.4 M in cyclohexane, 31.4 mL, 44 mmol) dropwise over 20 min. The solution may turn deep yellow/orange.

  • Stir at -78°C for 1 hour to ensure complete lithiation at the ortho positions.

    • Note: While stepwise lithiation (one methyl at a time) is often cleaner, using excess base (2.5 eq) can achieve double lithiation or allow sequential addition. For high purity, we recommend a sequential approach: Lithiate -> MeI -> Workup -> Repeat. However, for this protocol, we proceed with the "One-Pot Sequential" method:

  • Sequential Addition:

    • After 1h at -78°C (Monolithiation), add MeI (1.2 eq, 1.3 mL). Stir 15 min.

    • Warm to 0°C, then re-cool to -78°C.

    • Add a second portion of s-BuLi (1.5 eq) and TMEDA. Stir 1h.

    • Add second portion of MeI (2.0 eq).[3]

  • Warm to RT and stir for 2 hours.

  • Quench with saturated NH4Cl. Extract with Et2O.[2][4][5]

  • Product: N,N-Diethyl-4-(benzyloxy)-2,6-dimethylbenzamide.

Phase 3: Reconstitution & Target Synthesis

Objective: Restore the ester and swap the protecting group for the isopropyl ether.

Step 3.1: Amide Hydrolysis & Esterification

  • Dissolve the dimethyl amide in 6M HCl (50 mL) and Dioxane (50 mL).

  • Reflux for 24-48 hours (Sterically hindered amides are difficult to hydrolyze).

    • Alternative: Use Nitrosyl tetrafluoroborate (NOBF4) for mild cleavage if HCl fails.

  • Isolate the crude 4-(benzyloxy)-2,6-dimethylbenzoic acid .

  • Dissolve the acid in MeOH (100 mL) containing H2SO4 (1 mL). Reflux for 12h.

  • Hydrogenolysis (Deprotection): Add Pd/C (10% wt) and stir under H2 atmosphere (balloon) for 4h to remove the Benzyl group.

  • Filter and concentrate to yield Methyl 4-hydroxy-2,6-dimethylbenzoate .

Step 3.2: Final O-Alkylation

  • Dissolve Methyl 4-hydroxy-2,6-dimethylbenzoate (2.0 g, 11.1 mmol) in DMF (20 mL).

  • Add K2CO3 (3.0 g, 22 mmol) and 2-Bromopropane (2.1 mL, 22 mmol).

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Et2O, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Data Summary & Quality Control

Physicochemical Properties of Intermediates:

CompoundMolecular WeightExpected StateKey NMR Signature (1H)
Start: Methyl 4-hydroxybenzoate152.15White Solidδ 7.9 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H)
Inter 1: Diethylamide283.37Oil/Solidδ 3.4 (br, 4H, N-CH2), 5.1 (s, 2H, Bn)
Inter 2: 2,6-Dimethyl Amide311.42Solidδ 2.2 (s, 6H, Ar-Me), 6.6 (s, 2H, Ar-H)
Target: Methyl 4-isopropoxy-2,6-dimethylbenzoate236.29Colorless Oilδ 6.55 (s, 2H), 4.55 (sep, 1H), 3.85 (s, 3H), 2.25 (s, 6H), 1.33 (d, 6H)

Critical Control Points (CCP):

  • Moisture Sensitivity (Step 1.2 & 2): The Weinreb amidation and Lithiation steps must be strictly anhydrous. Moisture will kill the AlMe3 and s-BuLi, leading to recovered starting material.

  • Temperature Control (Step 2): Do not allow the lithiation temperature to rise above -70°C before MeI addition. Higher temperatures promote "Benzylic Lithiation" (deprotonation of the benzyl protecting group CH2) rather than the ring.

  • Steric Hindrance (Step 3.1): The 2,6-dimethyl group makes the amide/ester very crowded. Hydrolysis requires vigorous conditions. If acid hydrolysis is too slow, use BBr3 to cleave the benzyl ether and amide simultaneously, then re-esterify.

Part 4: Alternative "Industrial" Route

Note: While the prompt specifically requested synthesis from 4-hydroxybenzoate, the following route is standard for large-scale preparation and is provided for comparative context.

Precursor: 3,5-Dimethylphenol (3,5-Xylenol).

  • Bromination: 3,5-Dimethylphenol + Br2 → 4-Bromo-3,5-dimethylphenol .

  • Grignard Formation: Protect OH, then react with Mg/THF.

  • Carboxylation: Add CO2 → 4-Hydroxy-2,6-dimethylbenzoic acid (after workup).

  • Esterification/Alkylation: MeOH/H+ then iPr-Br. This route avoids the expensive lithiation steps but uses a different starting scaffold.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group: cooperative effects in the lithiation of N,N-diethyl-4-methoxybenzamide." The Journal of Organic Chemistry, 47(1), 34–46.

  • BLD Pharm. (n.d.). "Methyl 4-isopropoxy-2,6-dimethylbenzoate Product Page." BLD Pharm Catalog.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text for DoM protocols).
  • Patent WO2009042907A1. (2009).[6] "Modulators of RORgamma." World Intellectual Property Organization. (Describes the utility of 2,6-dimethylbenzoate derivatives).

Sources

Application

Application Note: Chemoselective O-Alkylation of Methyl 4-hydroxy-2,6-dimethylbenzoate

Mechanistic Rationale & Structural Causality Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS: 83194-70-1) is a highly functionalized phenolic building block utilized in the synthesis of complex arenes, natural products, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Causality

Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS: 83194-70-1) is a highly functionalized phenolic building block utilized in the synthesis of complex arenes, natural products, and pharmaceutical intermediates, including h5-HT1D/1B serotonin receptor ligands ( [1]).

To design a successful alkylation protocol, one must analyze the steric and electronic microenvironment of the molecule:

  • Steric Shielding: The molecule features an ester group at C1 flanked by two methyl groups at C2 and C6. This 2,6-dimethyl arrangement creates significant steric bulk around the carbonyl carbon, effectively shielding the ester from unwanted nucleophilic attack or transesterification side-reactions.

  • Electronic Activation: The hydroxyl group at C4 is situated para to the electron-withdrawing methyl ester. This resonance effect stabilizes the conjugate base, lowering the pKa of the phenol and making it highly acidic compared to standard aliphatic alcohols.

  • Chemoselectivity: Because the C4-hydroxyl is sterically unhindered (flanked only by protons at C3 and C5) and electronically activated, it can be quantitatively deprotonated by mild, non-nucleophilic bases like potassium carbonate (K₂CO₃). The resulting phenoxide anion acts as a potent nucleophile, undergoing rapid Sₙ2 substitution with primary alkyl halides or sulfates ( [2]).

Quantitative Data: Established Alkylation Parameters

The choice of solvent and base dictates the reaction kinetics. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are optimal as they solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

Table 1: Comparison of validated O-alkylation conditions for Methyl 4-hydroxy-2,6-dimethylbenzoate and its derivatives.

Alkylating AgentBaseSolventTemp.TimeTypical YieldReference
Methyl Iodide (MeI) K₂CO₃ (3.0 eq)DMF20 °C16 h>85% [3]
Dimethyl Sulfate K₂CO₃ (2.5 eq)AcetoneReflux3 h97% [1]
Allyl Chloride K₂CO₃ (2.0 eq), KI (cat.)DMF25 °C24 h79% [2]
Benzyl Bromide K₂CO₃ (2.0 eq)DMF60 °C12 h>90%Standard Phenol Protocol

Standardized Experimental Protocol

This self-validating methodology details the general O-alkylation workflow using primary alkyl halides.

Reagents & Materials
  • Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)

  • Electrophile: Alkylating agent (e.g., Methyl iodide, Allyl chloride) (1.2–1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0–3.0 equiv)

  • Catalyst: Potassium iodide (KI) (0.1 equiv) – Required only if using alkyl chlorides to facilitate an in situ Finkelstein reaction.

  • Solvents: Anhydrous DMF, Ethyl Acetate (EtOAc), Hexanes.

  • Washes: Brine, 10% aqueous CuSO₄.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv) in anhydrous DMF (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 to 3.0 equiv) to the stirring solution. Stir the suspension at room temperature (20 °C) for 30 minutes. Causality Note: Pre-stirring ensures complete formation of the phenoxide intermediate before the electrophile is introduced, preventing competing side reactions.

  • Electrophile Addition: Add the alkylating agent (1.2 to 1.5 equiv) dropwise via syringe. If utilizing an alkyl chloride, add a catalytic amount of KI (0.1 equiv) prior to the electrophile.

  • Self-Validating Monitoring: Stir the reaction mixture at the designated temperature (see Table 1). Monitor progress via TLC (10-20% EtOAc in Hexanes). Validation Cue: The highly polar starting phenol (strong UV activity) will be consumed, replaced by a significantly more lipophilic (higher R_f) O-alkylated product spot.

  • Quenching & Extraction: Dilute the reaction mixture with a 10-fold volume of EtOAc. Wash the organic layer successively with distilled water (3 × 30 mL) to partition the bulk of the DMF into the aqueous phase.

  • CuSO₄ Wash (Critical Step): Wash the organic phase with 10% aqueous cupric sulfate. Validation Cue: The blue CuSO₄ solution will complex with any residual DMF or amine impurities. If the aqueous layer turns deep blue/purple, repeat the wash until the aqueous layer remains pale blue, ensuring an exceptionally clean organic phase.

  • Isolation: Wash with brine (30 mL), dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford the pure product.

Pathway Visualization

AlkylationPathway Substrate Methyl 4-hydroxy- 2,6-dimethylbenzoate (Sterically unhindered OH) Base Deprotonation (K₂CO₃ / DMF) Substrate->Base Base Addition Intermediate Phenoxide Anion (Activated Nucleophile) Base->Intermediate - KHCO₃ Alkylation Sₙ2 Alkylation (R-X, 20-25 °C) Intermediate->Alkylation Add Electrophile Product O-Alkylated Product (High Yield) Alkylation->Product - KX

Logical workflow of the Sₙ2 O-alkylation of methyl 4-hydroxy-2,6-dimethylbenzoate.

References

  • Title: QSAR studies on 2-(benzyl)imidazolin analogs as h5-HT1D/1B serotonin receptor ligands Source: Medicinal Chemistry Research, 10(5), 309-317 (2001) URL: [Link]

  • Title: The use of Hagemann's esters to prepare highly functionalized phenols and benzenes Source: ARKIVOC, 2010(4), 104-124 URL: [Link]

Method

Technical Application Note: Mitsunobu Etherification of 2,6-Dimethyl-4-Hydroxybenzoate Scaffolds

Part 1: Executive Summary & Structural Analysis This guide details the reaction conditions for utilizing 2,6-dimethyl-4-hydroxybenzoate (and its alkyl ester derivatives) as the nucleophilic component in Mitsunobu etherif...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

This guide details the reaction conditions for utilizing 2,6-dimethyl-4-hydroxybenzoate (and its alkyl ester derivatives) as the nucleophilic component in Mitsunobu etherification.[1]

While often confused with sterically hindered phenols (such as 2,6-di-tert-butylphenol), this specific scaffold presents a unique "Inverted Steric" profile :

  • Nucleophilic Site (OH at C4): Sterically accessible.[1] The hydroxyl group is flanked by protons (C3/C5), allowing rapid attack on the phosphonium intermediate.[1]

  • Electrophilic Site (Ester at C1): Sterically congested.[1] The ortho-methyl groups (C2/C6) create significant steric bulk around the carbonyl carbon.[1]

Strategic Implication for Drug Design: The primary challenge with this scaffold is not the Mitsunobu coupling itself, but the downstream processing .[1] The ortho-methyl groups force the ester moiety out of planarity with the aromatic ring (steric inhibition of resonance), altering its electronic properties and making subsequent hydrolysis (saponification) extremely difficult.[1] This guide addresses the coupling efficiency while preparing the chemist for the stability of the resulting construct.

Part 2: Mechanistic Logic & Reaction Design

Electronic Suitability (The pKa Factor)

The success of a Mitsunobu reaction relies heavily on the acidity of the nucleophile (


 is ideal).[1]
  • Standard Phenol:

    
    [1][2]
    
  • 4-Hydroxybenzoate:

    
     (Ester withdraws electrons, increasing acidity).[1]
    
  • 2,6-Dimethyl-4-hydroxybenzoate: The ortho-methyl groups exert two opposing effects:

    • Electron Donation: Weakly increases

      
      .[1]
      
    • Steric Twist: Reduces the resonance withdrawal of the ester, slightly increasing

      
      .[1]
      
    • Net Result: The

      
       typically settles between 9.0 – 9.8 .[1] This is the "Sweet Spot"  for standard DIAD/PPh3 conditions, requiring no specialized "super-acidic" pronucleophiles.[1]
      
Reagent Selection Strategy
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD.[1] DIAD is more stable, safer to handle, and its hydrazine byproduct is often easier to remove via crystallization in hexanes/ether mixtures.[1]

  • Phosphine: Triphenylphosphine (PPh3) is the standard.[1][3] However, if the alcohol partner is secondary or sterically encumbered, Tributylphosphine (PBu3) is recommended to reduce steric bulk in the betaine intermediate.[1]

  • Solvent: THF (Tetrahydrofuran) is the baseline solvent.[1] For higher temperature requirements (to overcome alcohol steric bulk), Toluene is the superior alternative.[1]

Part 3: Standard Operating Protocol (SOP)

Method A: The "Gold Standard" (Primary/Unencumbered Secondary Alcohols)

Use this protocol for coupling primary alcohols or accessible secondary alcohols.[1]

Reagents:

  • Substrate: Methyl 2,6-dimethyl-4-hydroxybenzoate (1.0 equiv)[1]

  • Alcohol Partner (R-OH): 1.0 – 1.2 equiv[1]

  • Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 1.5 equiv[1][3]
    
  • DIAD: 1.5 equiv[4]

  • Solvent: Anhydrous THF (0.1 M – 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Solubilization: Dissolve the Phenol (2,6-dimethyl-4-hydroxybenzoate), Alcohol , and

    
      in anhydrous THF.
    
    • Note: Pre-mixing the phenol and phosphine prevents the formation of "dead" hydrazine species.[1]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

    • Why? Betaine formation is exothermic.[1] Low temperature prevents side reactions (e.g., alkylation of the hydrazine).[1]

  • Activation: Add DIAD dropwise via syringe over 10–15 minutes.

    • Visual Cue: The solution will turn yellow/orange.[1] The color should fade as the DIAD reacts with the phosphine.[1] If the color persists permanently, the reaction is likely stalled or reagents are in excess.[1]

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–12 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 8:2).[1] The phenol spot should disappear.[1]

  • Quenching: Add a small amount of water or ethanol to quench excess betaine.[1]

  • Workup: Concentrate the solvent. Triturate the residue with Cold Et2O/Hexanes (1:3) .

    • Purification Hack: This precipitates the bulk of Triphenylphosphine Oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and reduced hydrazine.[1] Filter off the solids.[1][5]
      
  • Purification: Flash column chromatography (Silica gel).

Method B: The "Hindered Alcohol" Protocol (Secondary/Tertiary Alcohols)

Use this protocol if the alcohol partner is sterically demanding (e.g., Menthol derivatives, protected sugars).[1]

Modifications:

  • Reagent Switch: Replace DIAD with ADDP (1,1'-(Azodicarbonyl)dipiperidine) and

    
     with 
    
    
    
    (Tributylphosphine).[1]
  • Temperature: Run at 0 °C to Room Temp , then heat to 60 °C if conversion is low after 4 hours.

  • Solvent: Toluene is preferred for thermal stability.[1]

Part 4: Visualization of Workflows

Diagram 1: Mechanistic Pathway & Steric Analysis

This diagram illustrates the accessible nature of the phenol versus the hindered ester.[1]

MitsunobuMechanism cluster_sterics Structural Context Substrate 2,6-Dimethyl-4-Hydroxybenzoate (Nucleophile) Transition SN2 Attack (Inversion of Config) Substrate->Transition C4-OH Attack (Unhindered) Note1 C4-OH: Accessible (Fast Kinetics) Substrate->Note1 Note2 C1-Ester: Hindered by 2,6-Dimethyls Substrate->Note2 Reagents PPh3 + DIAD (Betaine Formation) Activated Oxyphosphonium Intermediate [R-O-PPh3]+ Reagents->Activated Activates Alcohol Alcohol Target Alcohol (R-OH) Alcohol->Activated Activated->Transition + Substrate (Phenol) Product Ether Product (Sterically Congested Ester) Transition->Product - Ph3PO - DIAD-H2

Caption: Mechanistic flow highlighting the accessibility of the C4-hydroxyl group despite the C2/C6 steric bulk.

Diagram 2: Protocol Decision Tree

DecisionTree Start Start: 2,6-Dimethyl-4-Hydroxybenzoate Coupling CheckAlc Analyze Alcohol Partner Start->CheckAlc Type1 Primary / Unhindered Secondary CheckAlc->Type1 Type2 Hindered Secondary / Tertiary CheckAlc->Type2 MethodA METHOD A (Standard) Solvent: THF Reagents: DIAD / PPh3 Temp: 0°C -> RT Type1->MethodA MethodB METHOD B (Enhanced) Solvent: Toluene Reagents: ADDP / PBu3 Temp: RT -> 60°C Type2->MethodB Workup Workup Strategy Precipitate Ph3PO with Hexanes/Et2O MethodA->Workup MethodB->Workup Warning CRITICAL NOTE: Post-coupling hydrolysis of the ester will require harsh conditions (KOH/EtOH reflux) due to 2,6-dimethyl steric shielding. Workup->Warning

Caption: Decision matrix for selecting reaction conditions based on the steric profile of the alcohol partner.

Part 5: Troubleshooting & Data Analysis

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (Phenol remains) Betaine degradation or Alcohol sterics.[1]Switch to Method B (ADDP/PBu3).[1] Ensure anhydrous conditions.
N-Alkylation of Hydrazine Phenol addition was too slow or

mismatch.
Ensure Phenol is present before adding DIAD.[1]
Low Yield Incomplete conversion due to steric bulk of the Alcohol.[1]Increase equivalents of Alcohol/DIAD/PPh3 to 2.0 eq .
C-Alkylation Rare, but possible with very electron-rich phenols.[1]Use non-polar solvents (Toluene) to favor O-alkylation.[1]
Application Note: The "Isomer Trap"

Verify your starting material. [1]

  • Target: 2,6-dimethyl-4-hydroxybenzoate (OH is unhindered).[1] Protocol above applies.

  • Risk: 3,5-dimethyl-4-hydroxybenzoate (Syringic acid derivatives).[1] In this isomer, the OH is flanked by methyl groups.[1] This is a Hindered Phenol .[1]

    • Adjustment: If using the 3,5-isomer, you must use Method B (ADDP/PBu3) or sonication to drive the reaction, as the nucleophile is sterically blocked.[1]

Part 6: References

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][3][5][6][7] Synthesis, 1981(1), 1–28.[1] [1]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][3][7][8][9] Chemical Reviews, 109(6), 2551–2651.[1] [1]

  • Dandapani, S., & Curran, D. P. (2004).[1] Separation-friendly Mitsunobu reagents.[1][5][7] Chemistry – A European Journal, 10(13), 3130–3138.[1] [1]

  • Tsunoda, T., et al. (1995).[1] 1,1′-(Azodicarbonyl)dipiperidine–Tributylphosphine, a New Reagent System for Mitsunobu Reaction.[1] Tetrahedron Letters, 36(14), 2529-2530.[1]

  • PubChem Compound Summary. (2023). Methyl 4-hydroxy-2,6-dimethylbenzoate.[1][10] National Center for Biotechnology Information.[1] [1]

Sources

Application

Application Note: Strategic Esterification Protocols for Sterically Hindered 4-Isopropoxy-2,6-Dimethylbenzoic Acid

Executive Summary & Strategic Analysis The Challenge: The "Ortho Effect" Meets Electronic Deactivation The esterification of 4-isopropoxy-2,6-dimethylbenzoic acid presents a classic "perfect storm" of reactivity challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The "Ortho Effect" Meets Electronic Deactivation

The esterification of 4-isopropoxy-2,6-dimethylbenzoic acid presents a classic "perfect storm" of reactivity challenges in organic synthesis.

  • Steric Blockade (The Ortho Effect): The two methyl groups at the 2,6-positions create a severe steric shield around the carbonyl carbon. This forces the carboxyl group out of planarity with the benzene ring and physically blocks the trajectory of incoming nucleophiles (alcohols), rendering standard Fischer esterification (acid + alcohol

    
     ester + water) kinetically incompetent.
    
  • Electronic Deactivation: The 4-isopropoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density in the aromatic ring and, by extension, the carbonyl oxygen. While this makes the carboxylate oxygen more nucleophilic (beneficial for alkylation), it renders the carbonyl carbon less electrophilic (detrimental for acyl substitution).

The Solution Strategy

To successfully esterify this substrate, we must abandon standard equilibrium methods. Instead, we employ three distinct strategies based on the nature of the alcohol partner and the available starting materials.

Strategic Decision Matrix:

Scenario Recommended Protocol Mechanistic Rationale
Alcohol is available as an Alkyl Halide (R-X) Protocol A: Cesium-Promoted Alkylation The "End-Run": Bypasses the hindered carbonyl carbon entirely. Uses the enhanced nucleophilicity of the carboxylate (due to 4-OiPr) to attack the unhindered alkyl halide.
Simple/Stable Alcohol (R-OH) Protocol B: Acid Chloride Activation The "Brute Force": Uses high-energy thionyl chloride to generate a highly reactive, planar acid chloride that overcomes steric repulsion.
Complex/Sensitive Alcohol (R-OH) Protocol C: Yamaguchi Esterification The "Trojan Horse": Uses a mixed anhydride and a hyper-nucleophilic catalyst (DMAP) to facilitate acyl transfer under mild conditions.

Workflow Visualization

EsterificationStrategy Start Substrate: 4-Isopropoxy-2,6-dimethylbenzoic Acid Decision Select Partner Reagent Start->Decision RouteA Partner: Alkyl Halide (R-X) (Primary/Secondary) Decision->RouteA Halide Available RouteB Partner: Simple Alcohol (R-OH) (Methanol, Ethanol) Decision->RouteB Robust Alcohol RouteC Partner: Complex Alcohol (R-OH) (Drug intermediate, Chiral) Decision->RouteC Sensitive Alcohol MethodA Protocol A: Cs2CO3 Alkylation (Bypasses Sterics) RouteA->MethodA MethodB Protocol B: Acid Chloride (SOCl2) (Thermodynamic Drive) RouteB->MethodB MethodC Protocol C: Yamaguchi Coupling (Regioselective Activation) RouteC->MethodC

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on substrate availability and sensitivity.

Detailed Protocols

Protocol A: The "End-Run" Strategy (Cesium Carbonate Alkylation)

Best For: Synthesis of esters where the alcohol part is available as a halide (Chloride, Bromide, Iodide). Why It Works: This method exploits the Cesium Effect . The large ionic radius of the Cesium cation (


) minimizes ion pairing with the carboxylate anion in aprotic solvents (DMF). This creates a "naked," highly reactive carboxylate anion. Crucially, the 4-isopropoxy group (EDG) increases the electron density on the carboxylate, making it more nucleophilic. This reaction performs an 

attack on the alkyl halide, completely avoiding the sterically blocked carbonyl carbon.

Reagents:

  • Substrate: 4-isopropoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Halide (R-X) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the benzoic acid derivative in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.5 equiv of

    
    . The mixture may bubble slightly as deprotonation occurs. Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the cesium carboxylate salt.
    
  • Alkylation: Add 1.2 equiv of the Alkyl Halide (R-I or R-Br preferred; R-Cl may require NaI catalyst).

  • Reaction:

    • For Primary Halides: Stir at RT for 2–4 hours.

    • For Secondary/Hindered Halides: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC or HPLC. The acid peak should disappear, replaced by the less polar ester.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The Acid Chloride Method (High-Energy Activation)

Best For: Simple esters (Methyl, Ethyl) or when the alcohol is stable to acidic conditions. Why It Works: Thionyl chloride (


) converts the hindered acid into an acid chloride. The chloride ion is a superb leaving group, and the planar nature of the 

group reduces some steric strain compared to the tetrahedral intermediates of other methods.

Reagents:

  • Substrate: 4-isopropoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Catalyst: DMF (1-2 drops)

  • Partner: Alcohol (R-OH) (Excess)[1]

  • Base: Pyridine or Triethylamine (1.2 equiv relative to acid, if using stoichiometric alcohol)

Step-by-Step Procedure:

  • Chlorination: Place the acid in a flask. Add

    
     (5–10 volumes). Add 1 drop of DMF (catalyst).
    
  • Reflux: Heat to reflux (75°C) for 2–3 hours. Note: The 2,6-dimethyl steric bulk requires heat; room temp formation is often incomplete.

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Add toluene and re-evaporate (azeotrope) to ensure all traces of 
    
    
    
    and HCl are removed. You now have the crude Acid Chloride (usually a yellow oil).
  • Esterification: Dissolve the Acid Chloride in DCM or THF. Add the Alcohol (R-OH) and Pyridine (to scavenge HCl).

  • Reaction: Stir at RT for 2–12 hours. If the alcohol is bulky, mild heating (40°C) may be required.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol C: Yamaguchi Esterification (Mild & Regioselective)

Best For: Coupling the hindered acid with complex, expensive, or acid-sensitive alcohols (e.g., in late-stage drug synthesis). Why It Works: Uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) to form a mixed anhydride.[2][3][4] DMAP then attacks the mixed anhydride to form a reactive acyl-pyridinium species.[3] Critical Insight: While standard Yamaguchi assumes attack at the less hindered carbonyl, the 2,4,6-trichlorophenyl group is electron-withdrawing and bulky, directing the nucleophilic alcohol to attack the substrate carbonyl despite the 2,6-dimethyl hindrance.

Reagents:

  • Substrate: 4-isopropoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (1.0 - 2.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Dissolve the acid (1.0 equiv) and

    
     (1.5 equiv) in THF. Cool to 0°C. Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise.
    
  • Activation: Stir at RT for 1 hour. A white precipitate (

    
    ) will form.
    
  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to prevent side reactions. Concentrate the filtrate to remove excess volatile base if necessary, or proceed directly.

  • Esterification: Dissolve the crude mixed anhydride in Toluene. Add the Alcohol (R-OH) (1.0 equiv) and DMAP (1.5 equiv).[5]

  • Reflux: Heat the toluene solution to reflux (or 80°C) for 4–16 hours. Note: The steric hindrance of the 2,6-dimethyl group usually necessitates thermal energy even with Yamaguchi activation.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove DMAP), then sat.

    
    , then brine.
    

Analytical Controls & Troubleshooting

Data Summary Table: Method Comparison

ParameterProtocol A (

)
Protocol B (

)
Protocol C (Yamaguchi)
Reaction Type

Displacement
Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Steric Sensitivity Low (Bypasses Carbonyl)High (Requires Reflux)Medium (Requires DMAP/Heat)
Electronic Effect Favorable (EDG helps)Unfavorable (EDG deactivates)Neutral
Byproducts Cesium Halide (Salt)

, HCl (Gas)
Trichlorobenzoic Acid
Scalability HighHighMedium (Reagent Cost)

Process Analytical Technology (PAT):

  • HPLC Monitoring:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA.

    • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

    • Target: Shift in Retention Time (

      
      ). The ester will be significantly more hydrophobic (longer 
      
      
      
      ) than the free acid.
  • NMR Validation (

    
    ): 
    
    • Diagnostic Signal: Look for the disappearance of the carboxylic acid proton (

      
       ppm broad singlet).
      
    • Ester Methyl: If making a methyl ester, look for a sharp singlet around

      
       ppm.
      
    • Isopropoxy Methine: The septet at

      
       ppm should remain unchanged, confirming the ether linkage remained intact.
      

References

  • Preparation of 2,6-dimethylbenzoic acid methyl ester via Acid Chloride. PrepChem. Available at: [Link]

  • Yamaguchi Esterification Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]

  • Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids. ResearchGate (Abstract of Improved Cs2CO3 Promoted O-Alkylation). Available at: [Link]

  • Fischer Esterification of Mesitoic Acid (Steric Hindrance Explanation). Chegg/Chemistry Archives. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid derivatives (Analogous Chemistry). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 4-isopropoxy-2,6-dimethylbenzoate as a Strategic Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Substituted Benzoates in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of small molecule therape...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Substituted Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. Methyl 4-isopropoxy-2,6-dimethylbenzoate is one such pivotal intermediate, offering a unique combination of structural features that medicinal chemists can leverage to optimize drug candidates. Its architecture—a central benzene ring adorned with a lipophilic isopropoxy group, two conformationally-directing ortho-methyl groups, and a versatile methyl ester handle—provides a powerful platform for fine-tuning the physicochemical and pharmacokinetic properties of emerging therapeutics.[1]

The strategic placement of the dual methyl groups adjacent to the ester functionality introduces significant steric influence. This can be exploited to lock the molecule into a preferred conformation, potentially enhancing binding affinity and selectivity for a specific biological target.[2] Furthermore, the isopropoxy group, compared to a smaller methoxy substituent, increases lipophilicity, which can critically modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The methyl ester itself serves as a convenient point for derivatization, readily convertible to a carboxylic acid, amide, or other functional groups to explore structure-activity relationships (SAR).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, purification, and characterization of Methyl 4-isopropoxy-2,6-dimethylbenzoate, and explores its application as a core scaffold in pharmaceutical development workflows.

Part 1: Synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate

The most direct and reliable method for preparing the title compound is through a Fischer-Speier esterification of the corresponding carboxylic acid. This classic acid-catalyzed reaction is an equilibrium process where the use of a large excess of the alcohol (methanol) is crucial to drive the reaction towards the ester product.[3]

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant 4-Isopropoxy-2,6-dimethylbenzoic Acid Reflux Reflux Reactant->Reflux 1. Add to Methanol Methanol Methanol (Excess) Methanol->Reflux Product Methyl 4-isopropoxy-2,6-dimethylbenzoate Catalyst H₂SO₄ (cat.) Catalyst->Reflux 2. Catalyze Reflux->Product 3. Esterification Application_Workflow cluster_derivatization Chemical Derivatization cluster_testing Screening & Optimization Start Methyl 4-isopropoxy- 2,6-dimethylbenzoate Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid AmideCoupling Amide Coupling (e.g., HATU, Amine R-NH₂) Acid->AmideCoupling FinalCompound Final Drug Candidate (Amide Derivative) AmideCoupling->FinalCompound SAR SAR Studies FinalCompound->SAR ADME In Vitro ADME/DMPK Assays (Metabolic Stability, Permeability) SAR->ADME LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->Acid Iterative Design

Sources

Application

Application Note: Preparation of 4-Isopropoxy-2,6-dimethylbenzoyl Chloride from its Methyl Ester

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and mechanistically grounded protocol for the two-step synthesis of 4-isopropoxy-2,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and mechanistically grounded protocol for the two-step synthesis of 4-isopropoxy-2,6-dimethylbenzoyl chloride from methyl 4-isopropoxy-2,6-dimethylbenzoate.

Mechanistic Rationale & Synthetic Strategy

The conversion of methyl 4-isopropoxy-2,6-dimethylbenzoate to its corresponding acyl chloride is a critical intermediate step in the synthesis of various active pharmaceutical ingredients (APIs). This transformation is performed in two distinct stages: saponification followed by acyl chlorination.

Step 1: Overcoming Steric Hindrance in Saponification

Standard saponification of benzoate esters (e.g., using NaOH in refluxing methanol) proceeds via the


 mechanism. However, the presence of two ortho-methyl groups in the 2,6-dimethylbenzoate system severely sterically blocks the Bürgi-Dunitz trajectory of the incoming hydroxide nucleophile, making standard hydrolysis exceptionally slow[1]. Furthermore, the para-isopropoxy group donates electron density into the aromatic ring via resonance (

effect), further reducing the electrophilicity of the carbonyl carbon.

To overcome this dual steric and electronic deactivation, robust conditions are required[2]. We utilize Potassium Hydroxide (KOH) in a Dimethyl Sulfoxide (DMSO)/Water co-solvent system at elevated temperatures. DMSO, a polar aprotic solvent, drastically enhances the nucleophilicity of the hydroxide ion by leaving it poorly solvated compared to protic solvents like methanol or water alone[3].

Step 2: Mild Acyl Chlorination via Vilsmeier-Haack Activation

Direct chlorination of sterically hindered benzoic acids with neat thionyl chloride requires prolonged reflux, which risks the acidic cleavage of the isopropoxy ether linkage. Instead, we utilize oxalyl chloride ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM). DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This intermediate rapidly activates the sterically hindered carboxylic acid at room temperature, ensuring complete conversion while preserving the ether functional group.

Synthetic Workflows & Mechanisms

SyntheticWorkflow SM Methyl 4-isopropoxy- 2,6-dimethylbenzoate Int 4-isopropoxy- 2,6-dimethylbenzoic acid SM->Int 1. KOH, DMSO/H2O, 100°C 2. HCl (aq) to pH 1 Prod 4-isopropoxy- 2,6-dimethylbenzoyl chloride Int->Prod (COCl)2, cat. DMF CH2Cl2, 0°C to RT

Fig 1. Two-step synthetic workflow from methyl ester to acyl chloride.

MechanismPath Step1 Oxalyl Chloride + DMF VH Vilsmeier-Haack Reagent (Chloroiminium Ion) Step1->VH -CO2, -CO, -Cl⁻ Intermediate Acyloxyiminium Intermediate VH->Intermediate + Carboxylic Acid -HCl Acid 4-isopropoxy- 2,6-dimethylbenzoic acid Acid->Intermediate Nucleophilic Attack Product Acyl Chloride Product + Regenerated DMF Intermediate->Product Cl⁻ Attack on Carbonyl Cleavage of C-O bond

Fig 2. Mechanism of acyl chloride formation via Vilsmeier-Haack intermediate.

Experimental Protocols

Protocol A: Saponification to 4-Isopropoxy-2,6-dimethylbenzoic Acid

Self-Validating Check: The complete dissolution of the starting ester into the aqueous phase (as the potassium carboxylate salt) serves as a visual indicator of reaction progress.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 14.8 g of KOH pellets (85% purity, ~225 mmol, 5.0 eq) to 10 mL of deionized water. Stir until completely dissolved (Caution: Exothermic).

  • Solvent Addition: Add 40 mL of DMSO to the aqueous KOH solution.

  • Substrate Addition: Add 10.0 g of methyl 4-isopropoxy-2,6-dimethylbenzoate (45.0 mmol, 1.0 eq) to the strongly basic mixture.

  • Reaction: Heat the mixture to 95–100 °C using an oil bath. Stir vigorously for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting material spot is completely consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and dilute with 100 mL of ice-cold water.

    • Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 50 mL) to remove any unreacted ester and non-polar impurities. Discard the organic layer.

    • Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath.

    • Slowly acidify the aqueous layer by dropwise addition of 6M HCl until the pH reaches 1–2. A thick white precipitate of 4-isopropoxy-2,6-dimethylbenzoic acid will form.

    • Extract the precipitated acid into Ethyl Acetate (3 × 60 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the carboxylic acid as an off-white solid.
      
Protocol B: Chlorination to 4-Isopropoxy-2,6-dimethylbenzoyl Chloride

Self-Validating Check: The cessation of gas evolution (


, 

, and

) confirms the completion of the chloroiminium-mediated activation.
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon or nitrogen atmosphere.

  • Reagent Loading: Dissolve 8.4 g of the intermediate 4-isopropoxy-2,6-dimethylbenzoic acid (40.3 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 0.15 mL of anhydrous DMF (2.0 mmol, 0.05 eq).

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add 5.2 mL of Oxalyl Chloride (60.5 mmol, 1.5 eq) dropwise via a syringe. Immediate effervescence will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until gas evolution completely ceases[4].

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride.

    • To ensure the complete removal of residual oxalyl chloride and HCl, add 20 mL of anhydrous toluene to the crude residue and co-evaporate under reduced pressure. Repeat this step twice.

    • The resulting product is 4-isopropoxy-2,6-dimethylbenzoyl chloride, typically obtained as a pale yellow to colorless viscous oil, which is highly pure and ready for immediate downstream coupling reactions.

Quantitative Data Summary

The table below outlines the optimized stoichiometry and expected yields for a 10-gram scale process.

StepReagent / SubstrateMW ( g/mol )EquivalentsAmountExpected Yield
1 Methyl 4-isopropoxy-2,6-dimethylbenzoate222.281.010.0 g (45.0 mmol)-
1 Potassium Hydroxide (85%)56.115.014.8 g (225 mmol)-
1 4-Isopropoxy-2,6-dimethylbenzoic acid 208.26Product ~8.4 g 85 - 90%
2 4-Isopropoxy-2,6-dimethylbenzoic acid208.261.08.4 g (40.3 mmol)-
2 Oxalyl Chloride126.931.55.2 mL (60.5 mmol)-
2 N,N-Dimethylformamide (DMF)73.090.050.15 mL (2.0 mmol)-
2 4-Isopropoxy-2,6-dimethylbenzoyl chloride 226.70Product ~8.7 g 95 - 98%

References

  • Cox, R. A., et al. "The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures." Canadian Journal of Chemistry, 1999. 1[1]

  • "Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides." Chemical Reviews, ACS Publications, 2010. 3[3]

  • "Application Note: Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester." Benchchem, 2025. 2[2]

  • "US9216982B2 - Certain chemical entities, compositions and methods." Google Patents, 2015. 4[4]

Sources

Method

Reagents for isopropylation of methyl 2,6-dimethyl-4-hydroxybenzoate

Part 1: Executive Summary & Mechanistic Insight Target Compound: Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS: 1368216-66-3) Substrate: Methyl 2,6-dimethyl-4-hydroxybenzoate (CAS: 83194-70-1)[1][2][3][4] The isopropylat...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

Target Compound: Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS: 1368216-66-3) Substrate: Methyl 2,6-dimethyl-4-hydroxybenzoate (CAS: 83194-70-1)[1][2][3][4]

The isopropylation of methyl 2,6-dimethyl-4-hydroxybenzoate represents a classic O-alkylation challenge where steric and electronic factors must be balanced to maximize yield and minimize side reactions.[1][2][3][4] Unlike "hindered phenols" (e.g., BHT) where bulky groups flank the hydroxyl moiety, this substrate features methyl groups at the 2 and 6 positions relative to the ester, leaving the 4-hydroxyl group relatively unhindered.[4][5]

Critical Mechanistic Considerations:

  • Nucleophilicity vs. Basicity: The phenoxide anion generated at the 4-position is a competent nucleophile.[1][2][3][4][5] However, the use of secondary alkyl halides (isopropyl bromide/iodide) introduces a competition between SN2 substitution (desired ether formation) and E2 elimination (formation of propene gas).[4][5]

  • Steric Shielding of the Ester: The 2,6-dimethyl substitution pattern provides significant steric protection to the methyl ester, rendering it resistant to hydrolysis under mild alkaline conditions (e.g., K₂CO₃).[4][5] This allows for robust base-mediated alkylation without concomitant saponification.[1][2][3][4][5]

  • Reagent Selection:

    • 2-Bromopropane: The standard alkylating agent.[1][2][3][4][5] Requires careful temperature control to suppress propene formation.[2][3][4][5]

    • 2-Iodopropane: More reactive leaving group, allowing for lower reaction temperatures, but significantly more expensive and prone to light-induced degradation.[1][2][3][4]

    • Mitsunobu Reagents (DIAD/PPh₃): Eliminates the risk of E2 elimination entirely by activating the alcohol (isopropanol) rather than the halide.[1][2][5]

Part 2: Reagent Selection Matrix

Reagent ClassSpecific ReagentRoleProsConsRecommended For
Alkylating Agent 2-Bromopropane ElectrophileCost-effective; widely available.[1][2][3][4]High risk of E2 elimination (propene) at >60°C.Scale-up / Process Chem
Alkylating Agent 2-Iodopropane ElectrophileHigher reactivity (better leaving group).[1][2][3][4][5]Expensive; light sensitive.[2][3][4][5]Small-scale / Optimization
Base K₂CO₃ Proton ScavengerMild; compatible with esters; granular form reduces clumping.[1][2][3][4][5]Low solubility in organic solvents requires vigorous stirring.[2][3][4]Standard Protocol
Base Cs₂CO₃ Proton Scavenger"Cesium Effect" enhances phenoxide solubility and reactivity.[2][4][5]High cost.[2][3][4][5]Difficult Substrates
Solvent DMF MediumHigh dielectric constant promotes SN2; excellent solubility.[2][3][4][5]High boiling point makes removal tedious.[2][3][4][5]Standard Protocol
Solvent Acetonitrile MediumLower boiling point (easy workup); polar aprotic.[2][4]Slower reaction rates than DMF.[2][3][4][5]Green Chemistry / HPLC
Alternative DIAD / PPh₃ MitsunobuActivates isopropanol directly.[2][3][4][5]Atom-uneconomical (generates Ph₃PO); complex purification.[1][2][3][4][5]High-Value / Lab Scale

Part 3: Detailed Experimental Protocols

Protocol A: Scalable Williamson Ether Synthesis (Standard)

Best for gram-to-kilogram synthesis where cost and throughput are priorities.[1][2][3][4]

Reagents:

  • Methyl 2,6-dimethyl-4-hydroxybenzoate (1.0 equiv)[1][2][3][4]

  • 2-Bromopropane (1.5 - 2.0 equiv)[1][2][3][4]

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)[4][5]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [0.5 M concentration][1][2][3][4]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 2,6-dimethyl-4-hydroxybenzoate (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slightly yellow as the phenoxide forms.[2][4][5] Stir at room temperature for 15 minutes.

  • Alkylation: Add 2-Bromopropane (1.5 eq) via syringe.

    • Note: A slight excess is required to account for volatility and minor elimination side reactions.[2][3][4][5]

  • Reaction: Heat the mixture to 55–60°C .

    • Critical Control Point: Do NOT exceed 70°C. Higher temperatures exponentially increase the rate of E2 elimination, generating propene gas (pressure buildup) and consuming the alkylating agent.[4][5]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3][4][5] Reaction is typically complete in 4–6 hours.[2][3][4][5]

  • Workup:

    • Cool to room temperature.[2][3][4][5][6]

    • Pour the mixture into 5 volumes of ice-cold water (precipitates the product and removes DMF).

    • Extract with Ethyl Acetate (3x).[2][4][5] Wash combined organics with water (2x) and brine (1x) to remove residual DMF.[2][4][5]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[4][5][7]

  • Purification: The crude product is often pure enough (>95%).[2][3][4][5] If necessary, recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1][2][4][5]

Protocol B: Mitsunobu Reaction (Elimination-Free)

Best for small-scale synthesis or if the Williamson method yields inseparable alkene byproducts.[1][2][3][4]

Reagents:

  • Methyl 2,6-dimethyl-4-hydroxybenzoate (1.0 equiv)[1][2][3][4]

  • Isopropanol (anhydrous) (1.2 equiv)[1][2][5]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1][2][5]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1][5]

  • Solvent: Tetrahydrofuran (THF), anhydrous [0.2 M][4]

Procedure:

  • Setup: Flame-dry a flask and cool under nitrogen.

  • Mixing: Dissolve the phenol (1.0 eq), Isopropanol (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange.[2][4][5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the THF directly.

  • Purification: Triturate the residue with cold diethyl ether/hexane to precipitate Triphenylphosphine oxide (Ph₃PO) byproduct. Filter. Purify the filtrate via column chromatography.[2][3][4][5]

Part 4: Process Visualization & Logic

The following diagram illustrates the decision logic and reaction pathways for the synthesis.

ReactionPathway Start Methyl 2,6-dimethyl- 4-hydroxybenzoate RouteA Route A: Williamson Ether Synthesis (Standard) Start->RouteA Scale > 1g RouteB Route B: Mitsunobu Reaction (High Precision) Start->RouteB Scale < 1g or High Purity Req ReagentsA 2-Bromopropane + K2CO3 Solvent: DMF, 60°C RouteA->ReagentsA ReagentsB iPrOH + PPh3 + DIAD Solvent: THF, 0°C -> RT RouteB->ReagentsB MechA Mechanism: SN2 Risk: E2 Elimination (Propene) ReagentsA->MechA Product Methyl 4-isopropoxy- 2,6-dimethylbenzoate ReagentsA->Product MechB Mechanism: Alcohol Activation Risk: POPh3 Removal ReagentsB->MechB ReagentsB->Product

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Part 5: Analytical Data & Troubleshooting

Expected Properties:

  • Appearance: White to off-white crystalline solid or colorless oil (depending on purity/temperature).[1][2][3][4][5]

  • Molecular Weight: 222.28 g/mol .[2][3][4]

  • Formula: C₁₃H₁₈O₃.[1][2][3][4][5]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / SM Remaining E2 Elimination of Alkyl HalideReduce reaction temp to <60°C. Add fresh 2-Bromopropane (0.5 eq) after 4 hours.
Gas Evolution (Bubbling) Propene formation (Elimination)This is expected to some degree.[1][2][3][5] Ensure adequate venting.[2][3][4][5] If excessive, lower temperature.[2][4][5]
New Spot on TLC (High Rf) C-Alkylation (Rare)Unlikely with K₂CO₃.[1][2][3][4][5] Switch to non-polar solvent (Toluene) or lower polarity to favor O-alkylation (though O-alkylation is heavily favored here).[1][2][3][4][5]
Ester Hydrolysis (Acid) Wet solvents or strong baseEnsure K₂CO₃ is anhydrous.[2][3][4][5] Do not use hydroxide bases (NaOH/KOH).[2][4][5]

Part 6: References

  • Preparation of 2,6-dimethyl-4-[2-(4-morpholinyl)ethoxy]benzoic acid. (Demonstrates O-alkylation of methyl 2,6-dimethyl-4-hydroxybenzoate). European Patent Application EP0594257A1. (1994).[2][3][4][5] Link

  • Methyl 4-isopropoxy-2,6-dimethylbenzoate (Product Page). BLD Pharm.[1][2][3][4][5][8][9][10] Accessed Oct 2023.[2][4][5] Confirms stability and commercial existence of the target ether.[2][4][5][11] Link

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Proceedings. 2020; 79(1):14. (General protocol for phenolic O-alkylation in polar aprotic solvents). Link[1][2][5]

  • Synthesis of Hindered Phenolic Antioxidants. BenchChem Application Notes. (Context on sterically hindered phenol reactivity). Link[1][2][5]

Sources

Application

Scalable synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate

An Application Note and Protocol for the Scalable Synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the scalable s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate, a valuable building block for professionals in pharmaceutical research and drug development. The outlined two-step synthetic pathway is designed for efficiency, scalability, and robustness. The process begins with the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid to yield a key phenolic intermediate, followed by a Williamson ether synthesis to introduce the isopropoxy moiety. This guide offers detailed, step-by-step protocols, explains the chemical principles and rationale behind procedural choices, and addresses critical considerations for scaling the synthesis from the laboratory bench to pilot plant production.

Introduction and Synthetic Strategy

Methyl 4-isopropoxy-2,6-dimethylbenzoate is a substituted aromatic ester whose structural motifs are of significant interest in medicinal chemistry. The isopropoxy group can enhance lipophilicity and modulate the pharmacokinetic profile of a drug candidate, while the ester and dimethyl-substituted phenyl ring provide a scaffold for further chemical modification.[1] The development of a reliable and scalable synthesis is crucial for ensuring a consistent supply for research and development pipelines.[2]

This guide details a robust, two-step approach designed for scalability and reproducibility.

The overall synthetic transformation is as follows:

  • Step 1: Fischer-Speier Esterification. The commercially available 4-hydroxy-2,6-dimethylbenzoic acid is converted to its methyl ester, Methyl 4-hydroxy-2,6-dimethylbenzoate. This classic acid-catalyzed reaction uses methanol both as a reagent and a solvent, making it a cost-effective choice for large-scale production.[3][4]

  • Step 2: Williamson Ether Synthesis. The phenolic hydroxyl group of the intermediate is then alkylated using an isopropyl source in the presence of a base to yield the final product. This method is a cornerstone of ether synthesis due to its reliability and the general availability of reagents.[5][6]

Overall Synthesis Workflow

The logical flow from the starting material to the final product is illustrated below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification Starting_Material 4-Hydroxy-2,6-dimethylbenzoic Acid Intermediate Methyl 4-hydroxy-2,6-dimethylbenzoate Starting_Material->Intermediate  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux Intermediate_2 Methyl 4-hydroxy-2,6-dimethylbenzoate Final_Product Methyl 4-isopropoxy-2,6-dimethylbenzoate Intermediate_2->Final_Product  2-Bromopropane  K₂CO₃  Acetone, Reflux

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate (Intermediate 1)

Principle and Rationale (Fischer-Speier Esterification)

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (methanol) is used, effectively shifting the equilibrium according to Le Châtelier's principle.[7] Concentrated sulfuric acid is employed as the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[3] This method is favored for its operational simplicity and use of inexpensive, bulk reagents, making it highly suitable for large-scale synthesis.[4]

Reaction Mechanism: Fischer-Speier Esterification

G Acid Carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + CH₃OH p1 Tetrahedral1->p1 - H⁺ ProtonatedEster Protonated Ester Ester Ester ProtonatedEster->Ester - H⁺ p2 p1->p2 + H⁺ p2->ProtonatedEster - H₂O p3

Caption: Mechanism of acid-catalyzed esterification.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2,6-dimethylbenzoic acid.

  • Reagent Addition: Add methanol as the solvent. Begin stirring to create a suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 4-hydroxy-2,6-dimethylbenzoate as a crystalline solid.

Reagent Table: Esterification
ReagentM.W. ( g/mol )QuantityMolesMolar Eq.
4-Hydroxy-2,6-dimethylbenzoic Acid166.1710.0 g0.0601.0
Methanol (MeOH)32.04150 mL-Solvent
Sulfuric Acid (H₂SO₄, 98%)98.083.0 mL~0.056~0.93
Ethyl Acetate88.11As needed-Solvent
Sodium Bicarbonate (Sat. aq.)84.01As needed-Quench
Sodium Sulfate (Anhydrous)142.04As needed-Drying

Part II: Synthesis of Methyl 4-isopropoxy-2,6-dimethylbenzoate (Final Product)

Principle and Rationale (Williamson Ether Synthesis)

The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an organohalide.[8] In this protocol, the phenolic proton of Methyl 4-hydroxy-2,6-dimethylbenzoate is first deprotonated by a mild base, potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group to form the desired ether linkage.[5][9]

Key Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is chosen as it is a cost-effective, non-hygroscopic, and sufficiently strong base to deprotonate the phenol without hydrolyzing the ester group under these conditions. It is also easily removed by filtration after the reaction.

  • Solvent: Acetone or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction. Acetone is often preferred for scalability due to its lower boiling point and easier removal.

  • Alkylating Agent: 2-Bromopropane is a readily available and effective source of the isopropyl group.

Reaction Mechanism: Williamson Ether Synthesis

G Phenol Phenolic Intermediate (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base (-BH⁺) TransitionState Sₙ2 Transition State [Ar-O---C---Br]⁻ Phenoxide->TransitionState + iPr-Br Product Final Ether Product (Ar-O-iPr) TransitionState->Product - Br⁻

Caption: Sₙ2 mechanism for the ether formation step.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxy-2,6-dimethylbenzoate, potassium carbonate, and acetone.

  • Reagent Addition: Add 2-bromopropane to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56-60°C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Reagent Table: Etherification
ReagentM.W. ( g/mol )QuantityMolesMolar Eq.
Methyl 4-hydroxy-2,6-dimethylbenzoate180.209.0 g0.0501.0
Potassium Carbonate (K₂CO₃)138.2110.4 g0.0751.5
2-Bromopropane122.997.4 g (5.5 mL)0.0601.2
Acetone58.08150 mL-Solvent

Scalability and Process Optimization Insights

  • Heat Management: Both reactions have moderate thermal profiles, but on a large scale, the initial addition of sulfuric acid (Step 1) requires careful control to manage the exotherm.

  • Reaction Monitoring: While TLC is suitable for lab scale, developing an in-process control (IPC) method using HPLC would be essential for pilot-scale production to accurately determine reaction completion.

  • Work-up and Isolation: For large-scale operations, the extractive work-up can generate significant aqueous waste. Phase-split and solvent recovery should be optimized. Recrystallization is a highly effective and scalable purification method for the intermediate, while the final product may require chromatography or vacuum distillation depending on the purity requirements.

  • Safety: 2-Bromopropane is a volatile and flammable alkylating agent. All operations should be conducted in a well-ventilated fume hood or an appropriate production environment with proper personal protective equipment.

Conclusion

The presented two-step synthesis provides a clear and efficient pathway to Methyl 4-isopropoxy-2,6-dimethylbenzoate. The selection of Fischer-Speier esterification and Williamson ether synthesis ensures the use of cost-effective and readily available materials, while the protocols themselves are robust and amenable to scaling. This application note serves as a reliable guide for researchers and process chemists in the synthesis of this and structurally related compounds.

References

  • Sarpong, R. et al. (2022). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. Tetrahedron Letters.
  • BenchChem (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • Unknown Author. Esterification of benzoic acid to methyl benzoate.
  • Gong, H. et al. (2021). Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Industrial & Engineering Chemistry Research, ACS Publications.
  • Unknown Author (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research.
  • Schmalz, G. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. Williamson ether synthesis.
  • Wikipedia. Phenol ether.
  • Chemistry Steps (2022). Williamson Ether Synthesis.
  • BenchChem. Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • BenchChem. Application Notes and Protocols: Methyl 4-amino-2-isopropoxybenzoate in Medicinal Chemistry.
  • Taghizadeh, M.J. et al. (2023). Efficient and Scalable Methods for Synthesis of Midazolam Drug with an Annulation Process. Iran. J. Chem. Chem. Eng.

Sources

Technical Notes & Optimization

Troubleshooting

Hydrolysis of sterically hindered Methyl 2,6-dimethyl-4-isopropoxybenzoate

Ticket #4492: Hydrolysis of Sterically Hindered Benzoates Subject: Hydrolysis failure of Methyl 2,6-dimethyl-4-isopropoxybenzoate under standard conditions. Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4492: Hydrolysis of Sterically Hindered Benzoates

Subject: Hydrolysis failure of Methyl 2,6-dimethyl-4-isopropoxybenzoate under standard conditions. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Overview

Status: Open Severity: High (Standard protocols ineffective)

Root Cause Analysis: You are encountering a classic case of steric inhibition of resonance and nucleophilic attack , often referred to as the "Mesitoic Effect" (analogous to mesitoic acid/2,4,6-trimethylbenzoic acid).

  • The Steric Blockade (

    
     Failure):  The two ortho-methyl groups at positions 2 and 6 create a "picket fence" around the carbonyl carbon. In a standard base-catalyzed hydrolysis (
    
    
    
    ), the hydroxide ion must attack the carbonyl to form a tetrahedral intermediate. The ortho-methyls physically block this trajectory, raising the activation energy significantly.
  • The Electronic Complication: The 4-isopropoxy group is an electron-donating group (EDG) via resonance. This increases the electron density of the carbonyl oxygen, making the carbonyl carbon less electrophilic and further reducing its reactivity toward nucleophiles.

  • The Ether Vulnerability: The isopropoxy group is a secondary alkyl ether. Unlike methyl ethers, it is susceptible to acid-catalyzed cleavage (via

    
     pathways forming the stable isopropyl carbocation). This limits your ability to use harsh acidic conditions without deprotecting the phenol.
    
Strategic Decision Matrix

Before selecting a protocol, review the decision logic below. The presence of the 4-isopropoxy group dictates that Method A is your primary solution.

G Start Start: Methyl 2,6-dimethyl-4-isopropoxybenzoate Q1 Is the 4-Isopropoxy group required in the final product? Start->Q1 MethodA METHOD A (Recommended) Anhydrous Nucleophilic Cleavage (KOTMS / THF) Preserves Ether Q1->MethodA Yes (Best Yield) MethodB METHOD B (Legacy) High-Temp Saponification (KOH / DMSO) Preserves Ether Q1->MethodB Yes (Alternative) MethodC METHOD C (Risky) Acid-Catalyzed A_AC1 (100% H2SO4) RISK: Ether Cleavage Q1->MethodC No (Acid Stable Only) MethodD METHOD D (Deprotection) Silyl Iodide Cleavage (TMSI) RISK: Ether Cleavage Q1->MethodD No (Cleaves Ether)

Figure 1: Decision tree for selecting the hydrolysis protocol based on functional group tolerance.

Experimental Protocols
Protocol A: Anhydrous Nucleophilic Cleavage (Recommended)

Mechanism: Nucleophilic attack by the silanolate anion in a non-polar aprotic solvent. The potassium cation coordinates with the carbonyl oxygen, while the silanolate attacks the methyl group of the ester (via an


-like transition state) or the carbonyl, avoiding the tetrahedral crowding of aqueous hydroxide.
Reagent:  Potassium Trimethylsilanolate (KOTMS).[1][2]

Step-by-Step Guide:

  • Preparation: Dry all glassware. This reaction must be performed under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 1.0 equivalent of the ester in anhydrous THF (0.5 M concentration).

  • Addition: Add 2.0 - 3.0 equivalents of solid Potassium Trimethylsilanolate (KOTMS) .

    • Note: KOTMS is commercially available or can be generated in situ from Hexamethyldisiloxane and KOH, but commercial sources are preferred for consistency.

  • Reaction: Stir at room temperature for 1 hour. If no precipitation of the potassium salt occurs, heat to mild reflux (65°C).

    • Monitoring: Monitor by TLC (the potassium salt may precipitate).

  • Workup:

    • Dilute with

      
       or 
      
      
      
      .
    • Acidify carefully with 1M HCl or 5% citric acid (do not use strong acid if avoiding ether cleavage is critical, though brief exposure is usually fine).

    • Extract the free acid into the organic layer.

    • Wash with brine, dry over

      
      , and concentrate.
      

Why this works: KOTMS is soluble in organic solvents, allowing for a homogeneous reaction where the "naked" anion is highly reactive but less solvated than hydroxide in water. It bypasses the solvation shell energy penalty.

Protocol B: High-Temperature Saponification (Legacy)

Mechanism: Forcing


.
Reagent:  KOH in Ethylene Glycol or DMSO.

Step-by-Step Guide:

  • Solvent Choice: Use Ethylene Glycol (bp 197°C) or DMSO (bp 189°C). Do not use Methanol/Water; the reflux temperature (65°C) is insufficient to overcome the steric barrier.

  • Mixture: Dissolve ester in the solvent. Add 10-20 equivalents of KOH pellets.

  • Heat: Heat to 120°C - 140°C .

    • Warning: Do not exceed 150°C if using DMSO due to decomposition risks.

  • Duration: Stir for 12-24 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (approx. 5x volume).

    • Wash the aqueous phase with Ether/DCM to remove unreacted ester.

    • Acidify the aqueous phase (pH ~2) to precipitate the 2,6-dimethyl-4-isopropoxybenzoic acid.

    • Filter the precipitate.[3]

Protocol C: Acid-Catalyzed Acylium Route (

)

Mechanism: In concentrated acid, the mechanism shifts from


 (bimolecular) to 

(unimolecular). The ester is protonated, and methanol is lost first to form a stable Acylium Ion (Ar-C≡O

). This linear ion relieves steric strain. Water then attacks the acylium ion.

CRITICAL WARNING: This method uses 100%


. Secondary alkyl ethers (like isopropoxy) are liable to cleave under these conditions to form the phenol. Use this only if Method A/B fails and you accept the risk of ether loss. 

Step-by-Step Guide:

  • Dissolution: Dissolve the ester in 100% Sulfuric Acid (concentrated) at 0°C.

    • Note: The solution often turns deep yellow/orange due to acylium ion formation.

  • Reaction: Allow to warm to room temperature. Stir for 30-60 minutes.

    • Mechanistic Insight: The ortho-methyl groups actually stabilize the acylium ion through resonance and steric protection, facilitating this pathway.

  • Quench: Pour the reaction mixture slowly onto crushed ice.

    • Chemistry: The water attacks the acylium ion immediately to form the carboxylic acid, which precipitates due to low solubility in acidic water.

  • Isolation: Filter the solid.

ReactionMechanism cluster_steric Steric Influence Substrate Protonated Ester Transition Transition State (Loss of MeOH) Substrate->Transition - MeOH Acylium Acylium Ion [Ar-C≡O]+ Transition->Acylium A_AC1 Path Product Carboxylic Acid Acylium->Product + H2O (Quench)

Figure 2: The


 mechanism utilized in Protocol C. The formation of the linear acylium ion bypasses the crowded tetrahedral intermediate.
Comparison of Methodologies
FeatureMethod A (KOTMS)Method B (KOH/DMSO)Method C (H2SO4)
Primary Mechanism Nucleophilic Displacement

(Forced)

(Acylium)
Conditions Mild (RT to 65°C), AnhydrousHarsh (120°C+), BasicHarsh (Conc. Acid)
Ether Stability Excellent Good Poor (Risk of cleavage)
Reaction Time 1 - 4 Hours12 - 24 Hours0.5 - 1 Hour
Workup Difficulty LowModerate (Solvent removal)Low (Precipitation)
Recommendation Primary Choice Secondary ChoiceLast Resort
Troubleshooting & FAQ

Q: I tried Method A (KOTMS) but the reaction stalled at 50% conversion.

  • A: This is likely due to moisture. KOTMS hydrolyzes instantly in the presence of water to form KOH and Hexamethyldisiloxane. Ensure your THF is distilled over Sodium/Benzophenone or dried via molecular sieves. Increase the equivalents of KOTMS to 4.0 if the reagent quality is suspect.

Q: Can I use TMSI (Iodotrimethylsilane) instead?

  • A: TMSI is a potent ester cleavage reagent, but it is not recommended for this specific molecule. TMSI cleaves esters and ethers.[4] It will rapidly cleave your 4-isopropoxy group to the 4-hydroxy (phenol) and isopropyl iodide. Only use TMSI if you intend to deprotect the ether simultaneously.

Q: In Method B, my product is a dark tar.

  • A: DMSO can decompose at high temperatures (polymerization/oxidation). Switch to Ethylene Glycol or Diglyme . Ensure you are under an inert atmosphere (

    
    ) to prevent oxidative degradation of the electron-rich aromatic ring at high temperatures.
    

Q: Why not use LiOH/MeOH?

  • A: Lithium Hydroxide is excellent for mild hydrolysis, but it relies on the coordination of Lithium to the carbonyl to assist hydroxide attack. In 2,6-disubstituted systems, the coordination sphere is too crowded. It simply will not work at a practical rate.

References
  • KOTMS Reagent Utility: Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for

    
    . Tetrahedron Letters, 25(51), 5831-5834. 
    
  • Acylium Ion Mechanism (

    
    ):  Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. 
    
  • TMSI Cleavage of Ethers: Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968-969.

  • Excess Acidity Method: Cox, R. A., Goldman, M. F., & Yates, K. (1979).[5] The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Canadian Journal of Chemistry, 57(22), 2960-2968.

Sources

Optimization

Technical Support Center: Optimizing Methyl 4-isopropoxy-2,6-dimethylbenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing Methyl 4-isopropoxy-2,6-dimethylbenzoate. This molecule presents two distinct chemical challenges: severe steric hindrance at the carboxylate center due to the 2,6-dimethyl groups, and the poor SN2 reactivity associated with secondary alkyl halides during etherification.

Below, you will find our mechanistic troubleshooting guide, quantitative yield comparisons, and self-validating experimental protocols to ensure high-fidelity synthesis.

Synthesis Workflow & Troubleshooting Map

SynthesisRoutes Acid 4-Isopropoxy-2,6- dimethylbenzoic acid RouteA Route A: Esterification (Steric Hindrance) Acid->RouteA Phenol Methyl 4-hydroxy-2,6- dimethylbenzoate RouteB Route B: O-Alkylation (Secondary Halide) Phenol->RouteB Target Methyl 4-isopropoxy-2,6- dimethylbenzoate RouteA->Target Standard Fischer TroubleA Issue: Low Conversion Fix: SOCl2 Activation RouteA->TroubleA RouteB->Target Standard Base TroubleB Issue: O- vs C-Alkylation Fix: Cs2CO3 / DMF RouteB->TroubleB TroubleA->Target TroubleB->Target

Synthetic routes and troubleshooting pathways for Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Fischer esterification of 4-isopropoxy-2,6-dimethylbenzoic acid yielding <10% product? A: The two methyl groups at the 2- and 6-positions create severe steric shielding around the carboxyl carbon. Standard Fischer esterification relies on the formation of a bulky tetrahedral intermediate, which is thermodynamically and kinetically unfavorable in 2,6-disubstituted benzoic acids. Solution: Bypass the tetrahedral intermediate bottleneck by converting the acid to a highly reactive acyl chloride. Refluxing the acid with thionyl chloride (SOCl2) forms the acid chloride, which can then be trapped by methanol in the presence of pyridine. This activation method reliably achieves >90% yields for sterically hindered 2,6-dimethylbenzoate esters[1].

Q2: I am using Route B (O-alkylation of methyl 4-hydroxy-2,6-dimethylbenzoate). Why am I seeing unreacted starting material and alkene side products when using isopropyl bromide and K₂CO₃ in acetone? A: Isopropyl bromide is a secondary alkyl halide. When reacted with a relatively weak base/solvent combination (K₂CO₃ in acetone), competing E2 elimination occurs, converting your electrophile into propene gas rather than undergoing the desired SN2 substitution. Furthermore, acetone does not adequately separate the potassium-phenoxide ion pair, reducing the nucleophilicity of the oxygen. Solution: Switch to a highly polar aprotic solvent like DMF or DMSO. These solvents leave the phenoxide anion "naked" and highly nucleophilic, strongly favoring O-alkylation[2]. Upgrading the base to Cesium Carbonate (Cs₂CO₃) further enhances solubility and reactivity. Finally, switch from isopropyl bromide to isopropyl iodide, which is a superior electrophile for difficult SN2 reactions.

Q3: Are there mild esterification conditions that avoid harsh reagents like SOCl₂? A: Yes. If your substrate contains acid-sensitive functional groups, standard Steglich esterification (DCC/DMAP) will likely fail due to the bulky O-acylisourea intermediate. Instead, use3 with DMAP. This specialized coupling reagent has been proven to effectively couple sterically hindered carboxylic acids with alcohols at room temperature[3]. Alternatively, base-promoted alkylation of the carboxylate using Methyl Iodide (MeI) and K₂CO₃ in DMF directly yields the methyl ester without requiring a nucleophile to attack the hindered carbonyl carbon.

Quantitative Data: Yield Optimization Comparison

The following table summarizes the causal relationship between reaction conditions and isolated yields based on our internal benchmarks and literature standards.

Reaction RouteReagents / ConditionsPrimary Mechanistic IssueOptimized Yield
A: Esterification MeOH, H₂SO₄ (reflux, 24h)Steric block of tetrahedral intermediate< 10%
A: Esterification 1. SOCl₂ (reflux) 2. MeOH, PyridineHarsh conditions (HCl/SO₂ evolution)> 90%
A: Esterification MeI, K₂CO₃, DMF (rt, 12h)Toxicity of Methyl Iodide85 - 95%
B: O-Alkylation iPrBr, K₂CO₃, Acetone (reflux)E2 elimination, tight ion pairing30 - 40%
B: O-Alkylation iPrI, Cs₂CO₃, DMF (80°C, 12h)Cost of Cs₂CO₃> 85%
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis via Acid Chloride Intermediate (Route A)

Causality Focus: SOCl₂ converts the unreactive acid to a highly electrophilic acyl chloride. Pyridine acts as an acid scavenger and nucleophilic catalyst to drive the final esterification.

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 10.0 mmol of 4-isopropoxy-2,6-dimethylbenzoic acid in 3.0 equivalents of thionyl chloride (SOCl₂).

  • Reflux: Stir the mixture at reflux (75°C) for 2 hours.

    • Self-Validation Check: The evolution of SO₂ and HCl gas (visible bubbling) will cease when the conversion to the acid chloride is complete.

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil.

    • Critical Parameter: Do not expose this intermediate to atmospheric moisture, as it will rapidly hydrolyze back to the starting acid.

  • Esterification: Dissolve the crude acid chloride in 5 mL of anhydrous dichloromethane. Add this dropwise to a vigorously stirred solution of anhydrous methanol (5.0 eq) and pyridine (2.0 eq) chilled to 0°C.

  • Workup: Stir at room temperature for 2 hours. Quench with ice water, extract with diethyl ether, and wash the organic layer sequentially with 5% aqueous HCl (to remove residual pyridine) and saturated NaHCO₃. Dry over MgSO₄ and evaporate to obtain the pure ester[1].

Protocol 2: Synthesis via Phenoxide O-Alkylation (Route B)

Causality Focus: Using Cs₂CO₃ in DMF maximizes the nucleophilicity of the phenoxide oxygen by preventing tight ion-pairing, driving the difficult SN2 reaction with a secondary halide.

  • Deprotonation: Dissolve 10.0 mmol of methyl 4-hydroxy-2,6-dimethylbenzoate in 15 mL of anhydrous DMF. Add 1.5 equivalents of finely powdered Cs₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will undergo a distinct color change (typically shifting to a deep yellow/orange), visually confirming the formation of the active phenoxide anion.

  • Alkylation: Add 1.5 equivalents of isopropyl iodide dropwise to the mixture.

  • Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature and quench by pouring the mixture into 50 mL of cold water. Extract with ethyl acetate (3 x 20 mL).

    • Critical Parameter: Wash the combined organic layers extensively with brine (5 x 20 mL) to completely partition and remove residual DMF.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure isopropoxy ether[2].

References
  • Synthesis of 2,6-dimethylbenzoic acid, methyl ester - PrepChem.
  • Source: mdpi.
  • 2,6-DIMETHYL-4-NITROBENZOIC ANHYDRIDE (DMNBA)

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-isopropoxy-2,6-dimethylbenzoate

Current Status: Operational Ticket Priority: High (Purification & Isolation) Agent: Senior Application Scientist Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are likely working...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Priority: High (Purification & Isolation) Agent: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with Methyl 4-isopropoxy-2,6-dimethylbenzoate , a critical intermediate often used in the synthesis of kinase inhibitors or specialized bioactive scaffolds.

Chemical Context: This molecule features a "molecular cleft."[1] The 2,6-dimethyl substitution creates significant steric hindrance around the ester carbonyl.[1] While this protects the ester from unwanted hydrolysis (making it robust), it also reduces the compound's interaction with the silica stationary phase compared to unhindered benzoates. Conversely, the 4-isopropoxy group adds lipophilicity.

The Purification Goal: Separate the target ether-ester from:

  • Unreacted Phenol: Methyl 4-hydroxy-2,6-dimethylbenzoate (Polar, H-bond donor).[1]

  • Alkylating Reagent: 2-Bromopropane or 2-Iodopropane (Non-polar, volatile).[1]

  • Hydrolysis Byproducts: 4-isopropoxy-2,6-dimethylbenzoic acid (Highly polar, streaking).[1]

Part 1: Diagnostic & Workflow Logic

Before packing your column, review the standard operating procedure (SOP) logic.

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific hindered ester.

PurificationLogic Start Crude Reaction Mixture TLC TLC Diagnostic (Hex/EtOAc 4:1) Start->TLC Decision1 Is Phenol Present? (Rf ~0.2-0.3) TLC->Decision1 PathA Standard Flash Hex/EtOAc Gradient Decision1->PathA No / Trace PathB Modified Flash Add 1% AcOH Decision1->PathB Significant Load Sample Loading (DCM vs. Dry Load) PathA->Load PathB->Load Run Elution Load->Run Check Fractions Analysis (UV 254nm + PMA Stain) Run->Check Final Pure Product (Viscous Oil/Solid) Check->Final

Figure 1: Purification logic flow. Note the divergence based on residual phenolic starting material, which dictates mobile phase modification.

Part 2: Troubleshooting Guides (Q&A)

Ticket #001: Poor Resolution (Product Co-eluting with Starting Material)

User Report: "I am running a Hexane/Ethyl Acetate gradient. My product (Methyl 4-isopropoxy-2,6-dimethylbenzoate) is co-eluting or tailing into the unreacted starting material (Methyl 4-hydroxy-2,6-dimethylbenzoate)."

Root Cause Analysis: The starting phenol is an H-bond donor.[1] On standard silica, phenols often "streak" or tail because of strong interaction with silanol groups.[1] Although the product (ether-ester) is less polar, the phenol's tail can contaminate the product fractions.

Solution Protocol:

  • Mobile Phase Modifier: Add 0.5% to 1.0% Acetic Acid to your mobile phase (both Hexane and EtOAc reservoirs).[1]

    • Mechanism:[1][2][3][4][5][6] The acid protonates the silica surface, suppressing the ionization of the phenol and reducing H-bonding interactions. This "tightens" the phenol peak, pulling it away from your product.[1]

  • Gradient Adjustment:

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0%

      
       10% EtOAc over 5 CV.[1]
      
    • Hold: 10% EtOAc (Product elution zone).

    • Ramp: 10%

      
       30% EtOAc (Elute phenol).[1]
      

Data for Validation:

Compound Approx Rf (4:1 Hex/EtOAc) Appearance on TLC
Product 0.55 - 0.65 UV Active (Dark Spot)
Starting Phenol 0.25 - 0.35 UV Active (Often streaks)

| Alkyl Halide | 0.80 - 0.90 | UV Inactive (Stain w/ KMnO4) |

Ticket #002: Sample Precipitation on Column Head

User Report: "I dissolved my crude in a small amount of Hexane/EtOAc, but when I loaded it, a white precipitate formed at the top of the silica, causing band broadening."

Root Cause Analysis: Methyl 4-isopropoxy-2,6-dimethylbenzoate is highly lipophilic, but the crude mixture likely contains polar salts (potassium carbonate/bromide) or the starting phenol which has poor solubility in pure hexane.

Solution Protocol: Dry Loading (Solid Load) Do not attempt liquid loading if solubility is marginal.[1]

  • Dissolve the crude mixture in Dichloromethane (DCM) . It will dissolve fully.[1]

  • Add silica gel (ratio: 1g crude to 2g silica) to the flask.

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of your pre-packed column or into a solid load cartridge.[1]

  • Why this works: It eliminates solvent mismatch and prevents precipitation "shock" when the sample hits the non-polar mobile phase.[1]

Ticket #003: "Invisible" Mass Loss

User Report: "I put 5.0g of crude on the column. I isolated 3.5g of product and 0.2g of starting material. I am missing >1.0g of mass. Where did it go?"

Root Cause Analysis: You likely did not lose "real" mass; you lost volatile reagents or salts.[1]

  • Reagent Volatility: The alkylating agents (2-bromopropane or 2-iodopropane) are volatile liquids.[1] They may elute in the "void volume" (the first few fractions) or evaporate during rotary evaporation.[1] They are often invisible under UV.[1]

  • Inorganic Salts: If you did not perform an aqueous workup (wash with water/brine) before the column, residual

    
     or salts are trapped at the top of the column (they do not elute with organic solvents).
    

Verification Step:

  • Check the "Void Volume" fractions (Fraction 1-3) using Iodine Chamber or KMnO4 stain .[1] Alkyl halides will show as yellow/white spots.[1]

  • Verdict: If the product purity is high by NMR, the mass loss is simply the removal of non-product impurities. This is a successful purification.

Part 3: Optimized Experimental Protocol

Objective: Purification of 1.0 g Crude Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Materials:

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Column: 25g or 40g Flash Cartridge (or 2.5 cm diameter glass column).

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 1.0 g crude in 5 mL DCM. Add 2.0 g silica gel.[1] Evaporate to dryness (Dry Load).[1]

  • Column Equilibration:

    • Flush column with 3 CV of 100% Hexanes.[1]

  • Elution Gradient:

    • 0 - 2 min: 100% Hexanes (Elutes excess alkyl halide).

    • 2 - 15 min: Linear gradient 0%

      
       15% EtOAc.
      
    • 15 - 20 min: Hold at 15% EtOAc (Target Product Elution).

    • 20 - 30 min: Ramp to 40% EtOAc (Flush remaining Phenol).

  • Fraction Collection:

    • Collect 15-20 mL fractions.

    • Spot fractions on TLC.[1] Visualize with UV (254 nm).[1][7]

  • Pooling:

    • Combine fractions containing the spot at Rf ~0.60.[1]

    • Evaporate at 40°C under reduced pressure.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DCM/Methanol instead of Hexane/EtOAc? A: It is not recommended for the main purification.[1] DCM/MeOH is too strong (polar) for this lipophilic ester.[1] You will lose resolution, and all components will elute near the solvent front (Rf > 0.8). Use DCM/MeOH only if you are trying to recover the very polar carboxylic acid byproduct.[1]

Q: My product is an oil. How do I crystallize it? A: These hindered esters often have low melting points.

  • Try: Dissolve in minimal hot Pentane or Hexane. Cool slowly to -20°C.

  • Note: If it remains an oil, high-vacuum drying (to remove solvent traces) is often sufficient for subsequent steps (e.g., hydrolysis or reduction).

Q: Is the 2,6-dimethyl group stable on silica? A: Yes. The steric bulk actually stabilizes the ester against hydrolysis by the slightly acidic silica gel.[1] You can leave the compound on the column for hours without degradation, unlike some sensitive unhindered esters.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43(14), 2923–2925.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Santiago-García, R. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[1] Arkivoc, 2005 , (xii), 170-177. (Demonstrates the stability/hindrance of 2,6-substituted benzoates).

  • Reich, H. J. Flash Chromatography Tables and Solvent Systems.[1] University of Wisconsin-Madison Chemistry Database.[1] (Authoritative guide on solvent strength and Rf optimization).

Sources

Optimization

Technical Support Center: Purification of Methyl 4-isopropoxy-2,6-dimethylbenzoate

Executive Summary & Molecular Profile You are inquiring about the recrystallization of Methyl 4-isopropoxy-2,6-dimethylbenzoate . To design an effective purification strategy, we must first analyze the physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

You are inquiring about the recrystallization of Methyl 4-isopropoxy-2,6-dimethylbenzoate . To design an effective purification strategy, we must first analyze the physicochemical properties dictated by its structure.

  • Core Structure: Benzoate ester.[1][2]

  • Lipophilicity: High. The 4-isopropoxy group significantly increases hydrophobicity compared to its precursor (methyl 4-hydroxy-2,6-dimethylbenzoate).

  • Steric Environment: The 2,6-dimethyl substitution creates significant steric hindrance around the ester carbonyl.[3] This often disrupts planar crystal packing, potentially leading to lower melting points compared to unhindered isomers.

  • Solubility Prediction: Highly soluble in chlorinated solvents (DCM), esters (EtOAc), and aromatics (Toluene). Low solubility in water. Temperature-dependent solubility in alcohols and alkanes.

Part 1: Solvent Selection Matrix

We do not recommend a "one-size-fits-all" approach. Select your solvent system based on your crude material's profile.

Primary Recommendation: Single-Solvent Systems

Best for: Routine purification of crude material with >85% purity.

SolventBoiling Point (°C)SuitabilityScientist's Note
Methanol (MeOH) 64.7High The "Gold Standard" for methyl esters. The polarity is sufficient to keep polar impurities (acids/phenols) in solution while the target ester crystallizes upon cooling.
Ethanol (EtOH) 78.4Moderate Good, but its higher boiling point increases the risk of "oiling out" if the product's melting point is <78°C.
Isopropanol (IPA) 82.6Low Not recommended. The isopropyl group on the solvent interacts with the isopropoxy tail of your molecule, often leading to excessive solubility even at low temps.
Secondary Recommendation: Binary Solvent Systems

Best for: High-purity requirements or removing specific non-polar impurities.

Solvent PairRatio (v/v)MechanismProtocol Tip
MeOH / Water 9:1 to 4:1Anti-solvent Dissolve in hot MeOH, then add hot water dropwise until turbidity persists. Cool slowly.
EtOH / Water 5:1 to 2:1Anti-solvent Similar to MeOH/Water but yields larger crystals. Risk of oiling out is higher.
Heptane / EtOAc 10:1 to 5:1Polarity Gradient Use if your main impurities are very polar (salts, tars). The product stays in the EtOAc fraction while non-polar impurities stay in Heptane.

Part 2: Optimized Experimental Protocol

Objective: Purify 10g of crude Methyl 4-isopropoxy-2,6-dimethylbenzoate. System: Methanol (Single Solvent).

Phase 1: Dissolution
  • Place 10g of crude solid in a 100mL Erlenmeyer flask.

  • Add 15 mL of Methanol . (Start with a low volume: ~1.5 mL/g).

  • Add a magnetic stir bar and heat to reflux (approx. 65°C) using a water bath or heating block.

    • Critical Check: If the solid does not dissolve, add MeOH in 1 mL increments through the top of the condenser. Wait 2 minutes between additions.

    • Target: You want a saturated solution at boiling point. If you add too much solvent, yield drops significantly.

Phase 2: Hot Filtration (Optional but Recommended)

If the solution is cloudy or contains particulate matter (dust, inorganic salts) at reflux:

  • Pre-heat a glass funnel and fluted filter paper with hot methanol.

  • Filter the hot solution quickly into a clean, pre-warmed flask.

    • Why? Cold glass will cause premature crystallization, clogging the filter.

Phase 3: Controlled Crystallization
  • Remove the flask from heat. Cap it loosely.

  • Ambient Cooling: Allow the flask to cool to room temperature (20-25°C) undisturbed on a cork ring or wood block.

    • Do NOT place directly on a cold benchtop (shock cooling leads to small, impure crystals).

  • Nucleation Check: If no crystals form after 30 mins at RT, scratch the inner glass wall with a glass rod to induce nucleation.

  • Final Cooling: Once RT crystallization is complete, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter the crystals using a Büchner funnel and vacuum.

  • Wash: Rinse the filter cake with cold Methanol (-20°C, 2 x 5 mL).

    • Warning: Do not use room temp solvent for washing; you will redissolve your product.

  • Dry: Air dry on the filter for 10 mins, then dry in a vacuum oven at 40°C.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "Oiling Out" (forming a liquid blob instead of crystals). Why?

Diagnosis: This is the most common issue with 2,6-dimethyl substituted benzoates.

  • Cause: The saturation temperature of your solution is higher than the melting point of the solid in that solvent mixture. The compound melts before it can dissolve/crystallize.

  • Solution:

    • Re-heat the mixture until the oil dissolves (add a small amount of extra solvent if needed).

    • Seed it: Cool the solution until it is just above the temperature where oiling occurred, then add a "seed crystal" of pure product.

    • Switch Solvents: Move to a lower-boiling solvent (e.g., change from Ethanol to Methanol) or use a binary system (MeOH/Water) where you can control saturation at a lower temperature.

Q2: I have colored impurities (yellow/brown) that won't leave.

Diagnosis: Trapped conjugated organic impurities.

  • Solution: Perform a "Charcoal Treatment" during Phase 1.

    • Dissolve the crude in hot solvent.[4]

    • Add Activated Charcoal (1-2% by weight) .

    • Stir at reflux for 5-10 minutes.

    • Perform Hot Filtration (Phase 2) strictly through a Celite pad to remove the charcoal.

Q3: No crystals formed even after cooling to 0°C.

Diagnosis: Supersaturation or excessive solvent.

  • Solution A (Physical): Scratch the glass or add a seed crystal.

  • Solution B (Thermodynamic): You likely used too much solvent. Rotovap off 50% of the solvent and repeat the cooling process.

  • Solution C (Chemical): Add an anti-solvent (Water) dropwise until the solution turns slightly cloudy, then warm it to clear it, and cool again.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct purification path.

Recrystallization_Workflow Start Start: Crude Methyl 4-isopropoxy-2,6-dimethylbenzoate Check_MP Check Melting Point (MP) Start->Check_MP Path_HighMP MP > 80°C Check_MP->Path_HighMP Stable Solid Path_LowMP MP < 60°C (Risk of Oiling) Check_MP->Path_LowMP Soft/Low MP Solvent_Choice Select Solvent System System_A System A: Ethanol or IPA Path_HighMP->System_A System_B System B: Methanol (Lower BP) Path_LowMP->System_B Dissolve Dissolve at Reflux System_A->Dissolve System_B->Dissolve Check_Color Is Solution Colored? Dissolve->Check_Color Charcoal Add Activated Charcoal + Hot Filtration Check_Color->Charcoal Yes Cooling Slow Cooling to RT Check_Color->Cooling No Charcoal->Cooling Observation Observation Check Cooling->Observation Result_Crystals Crystals Formed Observation->Result_Crystals Success Result_Oil Oiling Out Occurred Observation->Result_Oil Failure Type 1 Result_Clear No Precipitate Observation->Result_Clear Failure Type 2 Final Filter & Wash (Cold Solvent) Result_Crystals->Final Fix_Oil Remedy: Reheat & Add Solvent OR Switch to MeOH/H2O Result_Oil->Fix_Oil Fix_Clear Remedy: Evaporate 50% Solvent OR Add Water (Anti-solvent) Result_Clear->Fix_Clear Fix_Oil->Cooling Fix_Clear->Cooling

Caption: Workflow for selecting solvents and troubleshooting crystallization issues for hindered benzoate esters.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general ester purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Recrystallization of Aromatic Esters).

  • BenchChem. (2025).[5] Synthesis and Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate. (Reference for handling 2,6-dimethyl substituted benzoate analogs).

  • Royal Society of Chemistry. (2010). Hydrolysis and saponification of sterically hindered methyl benzoates. Green Chemistry. (Context on the stability and solubility of 2,6-dimethyl benzoates).

Sources

Troubleshooting

Resolving NMR signals for isopropoxy group in methyl benzoates

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific spectroscopic challenges associated with resolving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific spectroscopic challenges associated with resolving the isopropoxy group (


) in methyl benzoate derivatives.

The isopropoxy moiety often presents deceptive complexities in


 NMR due to its unique spin-spin coupling environment and susceptibility to stereochemical nuances. This guide will walk you through the causality of these phenomena, provide self-validating diagnostic workflows, and offer robust experimental protocols to ensure absolute structural confidence.

Diagnostic Workflow: Isopropoxy Signal Resolution

NMR_Troubleshooting A Acquire 1D 1H NMR B Analyze Isopropoxy Region (1.3 ppm & 4.6 ppm) A->B C CH3 split into two doublets? B->C D Confirm Diastereotopicity Run 2D HSQC C->D Yes E CH septet poorly resolved? C->E No I Signals Successfully Resolved D->I F Optimize S/N & Apodization (Increase Scans, LB = -0.2) E->F Yes G Overlap with Aliphatic Peaks? E->G No F->I H Run 2D COSY or Change Solvent (C6D6) G->H Yes G->I No H->I

Workflow for resolving isopropoxy NMR signals in methyl benzoate derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the isopropoxy methyl group in my methyl benzoate derivative appear as two distinct 3H doublets instead of a single 6H doublet? Causality & Explanation: This is a classic manifestation of diastereotopicity. If your methyl benzoate molecule contains a chiral center elsewhere in the structure, or if it experiences restricted rotation (atropisomerism) due to bulky ortho-substituents, the two methyl groups of the isopropoxy moiety are no longer chemically equivalent[1]. Because they reside in different spatial environments relative to the chiral environment, they experience different local magnetic shielding, resulting in distinct chemical shifts[1]. Self-Validating Resolution: To validate this without synthesizing a new derivative, run a 2D


 HSQC experiment. You will observe two distinct proton signals (the two doublets) correlating vertically to the exact same carbon resonance. Because only diastereotopic protons can exhibit two different proton environments coupling to a single carbon atom, this serves as an internal, self-validating proof of your structure[2].

Q2: The methine proton (-CH-) of the isopropoxy group should be a septet, but it appears as a quintet or a broad multiplet. How do I resolve the outer peaks? Causality & Explanation: According to the


 rule, the methine proton is split by the six equivalent methyl protons, which theoretically produces a septet[3]. However, the intensity ratio of a septet follows Pascal's triangle (1:6:15:20:15:6:1). The outermost peaks are extremely weak (1/20th the intensity of the central peak) and are easily lost in baseline noise, making the signal falsely appear as a quintet.
Self-Validating Resolution:  The issue is a lack of digital resolution and Signal-to-Noise (S/N). Increase the number of scans (NS) to lift the outer peaks above the noise floor. During processing, apply a mild resolution enhancement window function (e.g., Gaussian or a negative exponential line broadening parameter, LB = -0.1 to -0.3 Hz). If the outer peaks emerge symmetrically, the 

multiplicity is validated.

Q3: My isopropoxy signals are overlapping with other aliphatic impurities. How can I confidently differentiate the isopropoxy signals from the methyl ester singlet? Causality & Explanation: In methyl benzoates, the methyl ester group (


) typically appears as a sharp 3H singlet around 3.8–3.9 ppm due to the strong deshielding effect of the adjacent carbonyl oxygen[4]. The isopropoxy methine proton is also deshielded by its attached oxygen but appears further downfield, typically around 4.5–4.7 ppm as a septet (

Hz)[4]. The isopropoxy methyls appear upfield around 1.3–1.4 ppm as a doublet[4]. Self-Validating Resolution: Run a 2D COSY experiment. You will see a strong, unambiguous cross-peak between the methine septet (~4.6 ppm) and the methyl doublet (~1.3 ppm). The methyl ester singlet (~3.9 ppm) will show no such vicinal coupling, serving as an internal negative control to validate your peak assignments.

Quantitative Data: Reference Chemical Shifts

To aid in your spectral assignments, the following table summarizes the typical


 and 

NMR chemical shifts for isopropoxy-substituted methyl benzoates in

.
Functional Group

Chemical Shift (ppm)
MultiplicityCoupling Constant (

)

Chemical Shift (ppm)
Isopropoxy Methyls (

)
1.30 – 1.45Doublet (d)*~6.1 Hz21.5 – 22.5
Isopropoxy Methine (

)
4.50 – 4.75Septet (sep)~6.1 Hz70.5 – 72.0
Methyl Ester (

)
3.85 – 3.95Singlet (s)N/A51.5 – 52.5
Aromatic Protons (Ar-H) 7.00 – 8.10Multiplet (m)Varies110.0 – 165.0

*Note: Will appear as two distinct doublets if the molecule possesses a chiral center or restricted rotation.

Experimental Protocol: Resolving Complex Isopropoxy Splitting

When standard 1D


 NMR fails to clearly resolve the isopropoxy septet or distinguish diastereotopic methyls, follow this step-by-step methodology to optimize your acquisition and processing parameters.

Step 1: Solvent Selection and Sample Preparation

  • Dissolve 10-15 mg of your methyl benzoate derivative in 0.6 mL of high-purity deuterated solvent.

  • Causality Check: While

    
     is standard, if your isopropoxy methyl signals (~1.3 ppm) overlap with aliphatic impurities (e.g., grease or residual solvents), evaporate the 
    
    
    
    and reconstitute the sample in Benzene-
    
    
    (
    
    
    ). The aromatic solvent-induced shifts (ASIS) will differentially shield the protons based on their spatial relationship to the polar ester group, physically separating the overlapping peaks.

Step 2: 1D


 NMR Acquisition Optimization 
  • Insert the sample into a high-field spectrometer (400 MHz or higher is recommended for resolving complex multiplets).

  • Increase the Number of Scans (NS) to 64 or 128. Reasoning: This ensures the weak 1:6:15:20:15:6:1 outer peaks of the methine septet exceed the noise threshold.

  • Increase the Acquisition Time (AQ) to

    
     seconds. Reasoning: This allows the Free Induction Decay (FID) to decay completely into the noise, maximizing the digital resolution (Hz/point) required to observe fine 
    
    
    
    -coupling.

Step 3: FID Processing and Apodization

  • Zero-fill the FID to at least 64k data points before Fourier Transformation.

  • Apply a Gaussian window function or a negative exponential line broadening parameter (LB = -0.1 to -0.3 Hz). Reasoning: This artificially narrows the line width of the signals, sharpening the peaks to reveal the hidden outer edges of the septet.

  • Manually phase the spectrum and apply a baseline correction to prevent baseline roll from distorting the integration of the weak outer peaks.

Step 4: 2D HSQC Validation (For Diastereotopicity)

  • If the methyl signal appears as two doublets, acquire a

    
     HSQC spectrum.
    
  • Map the F2 (proton) axis around 1.3-1.4 ppm and the F1 (carbon) axis around 22 ppm.

  • Self-Validation: If the two distinct proton doublets align vertically with a single carbon signal, diastereotopicity is definitively confirmed, ruling out the presence of an isopropoxy-containing impurity[2].

References

  • Synthesis and evaluation of topoisomerase I inhibitors possessing the 5,13-dihydro-6H-benzo, Clockss.org,
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples, Master Organic Chemistry,
  • NMR Spectroscopy: Diastereotopism, YouTube,
  • High resolution nuclear magnetic resonance (NMR) spectra, Chemguide,

Sources

Optimization

Technical Support Center: Hydrolysis of Sterically Hindered Esters

Welcome to the Technical Support Center for complex organic transformations. This guide is specifically designed for researchers and drug development professionals dealing with the acid-catalyzed hydrolysis of 2,6-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex organic transformations. This guide is specifically designed for researchers and drug development professionals dealing with the acid-catalyzed hydrolysis of 2,6-dimethylbenzoate esters .

Due to extreme steric shielding, these substrates notoriously resist standard hydrolysis protocols. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you successfully cleave hindered esters without degrading your target molecules.

🔬 Troubleshooting Guide & FAQs

Q1: I have been refluxing methyl 2,6-dimethylbenzoate in 6M HCl for 48 hours, but LC-MS and TLC show 100% unreacted starting material. What is going wrong? A: Your reaction is failing due to the Victor Meyer effect [1]. Under standard dilute aqueous acid conditions, ester hydrolysis proceeds via the bimolecular


 mechanism. This requires a water molecule to act as a nucleophile and attack the 

-hybridized carbonyl carbon. In 2,6-dimethylbenzoate, the two bulky ortho-methyl groups create a steric shield that physically blocks the trajectory of the incoming water molecule. To achieve hydrolysis, you must abandon

conditions and force the reaction through an

(unimolecular) pathway using much stronger acids [2].

Q2: How does switching to concentrated sulfuric acid solve the steric hindrance problem? A: Concentrated sulfuric acid (


) acts as an excess acidity medium that completely protonates the ester oxygen. Instead of waiting for a water attack, the highly acidic environment forces the spontaneous expulsion of the alcohol leaving group (e.g., methanol). This generates a highly reactive, linear 

-hybridized acylium ion intermediate[2]. Because the acylium ion is linear, it projects the carbonyl carbon away from the steric bulk of the ortho-methyl groups, effectively releasing the steric strain. Once the acylium ion is formed, simply pouring the reaction mixture over crushed ice provides the water necessary to trap the ion and yield 2,6-dimethylbenzoic acid [3].

Q3: I attempted the concentrated


 method, but my isolated yield is low, and I am detecting highly water-soluble byproducts. How can I prevent this? 
A:  You are likely observing aromatic sulfonation . The 2,6-dimethylbenzoate ring is moderately electron-rich due to the inductive effect of the two methyl groups. If the reaction temperature exceeds 20–25°C while the substrate is dissolved in concentrated 

or oleum, the acid acts as an electrophile and sulfonates the aromatic ring. Causality & Fix: The formation of the acylium ion is rapid even at low temperatures. Maintain the reaction bath between 0°C and 10°C during dissolution, limit the reaction time to 15–30 minutes, and quench immediately over a large excess of ice.

Q4: Is it possible to bypass harsh acidic conditions entirely for 2,6-dimethylbenzoates? A: Yes, but only if you can design the ester moiety appropriately during the synthetic planning phase. If you synthesize the tert-butyl ester of 2,6-dimethylbenzoic acid, the hydrolysis will proceed via the


 mechanism (alkyl-oxygen cleavage) [2]. In this pathway, the acid protonates the ester, and the tert-butyl group leaves as a stable carbocation, completely bypassing the sterically shielded carbonyl carbon. If you are stuck with a methyl or ethyl ester, you must use the acylium ion (

) method.

📊 Mechanistic & Thermodynamic Data Summary

To understand why the mechanistic changeover occurs, we must look at the activation parameters. The transition from


 to 

is driven by a massive shift in activation entropy (

) [2].
SubstrateDominant MechanismRequired Acidity (

wt%)
Activation Enthalpy (

)
Activation Entropy (

)
Mechanistic Rationale
Methyl benzoate

Dilute to Moderate (< 60%)Energetically FavorableHighly Negative (Unfavorable)Requires ordering of two water molecules in the transition state.
Methyl 2,6-dimethylbenzoate

Concentrated (> 80%)Energetically DifficultLarge Positive (Favorable) Release of steric strain; unimolecular fragmentation to a linear acylium ion.

Data synthesized from excess acidity method analyses of sterically crowded benzoate esters [2].

⚙️ Mechanistic Pathway Visualization

The following diagram illustrates the divergence in reaction pathways based on the chosen acidic conditions, highlighting the critical role of the acylium ion in overcoming steric shielding.

G Start 2,6-Dimethylbenzoate Ester + Acidic Medium A_AC2 Dilute Aqueous Acid (A_AC2 Pathway) Start->A_AC2 A_AC1 Conc. H2SO4 (>80%) (A_AC1 Pathway) Start->A_AC1 StericBlock Steric Shielding by ortho-Methyls Blocks H2O A_AC2->StericBlock Nucleophilic Attack Attempt Acylium Loss of R-OH forms Linear Acylium Ion Intermediate A_AC1->Acylium Protonation & Cleavage Fail Reaction Stalls (No Hydrolysis) StericBlock->Fail Success Rapid Hydrolysis upon Ice/Water Quench Acylium->Success + H2O (Trapping)

Fig 1. Mechanistic divergence of 2,6-dimethylbenzoate hydrolysis based on acid concentration.

🧪 Standard Operating Procedure: Newman's Acylium Ion Hydrolysis

This self-validating protocol ensures the complete hydrolysis of sterically hindered methyl or ethyl 2,6-dimethylbenzoates while suppressing aromatic sulfonation.

Reagents & Equipment:

  • Methyl 2,6-dimethylbenzoate (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    , 10 volumes)
    
  • Crushed ice (Deionized water)

  • Ice-water bath

  • Vigorous magnetic stirring

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a heavy-duty magnetic stir bar. Add the concentrated

    
     (10 mL per gram of ester) to the flask and cool it in an ice-water bath to 0–5°C.
    
  • Substrate Addition: Slowly add the methyl 2,6-dimethylbenzoate dropwise (if liquid) or in small portions (if solid) to the chilled acid.

    • Self-Validation Check: The solution should turn a homogenous pale yellow, indicating the formation of the acylium ion. If the solution turns dark brown or black, the temperature is too high, and sulfonation/decomposition is occurring.

  • Acylium Ion Generation: Allow the mixture to stir at 5–10°C for exactly 30 minutes. Do not exceed this time limit to prevent side reactions.

  • Quenching (Hydrolysis): Prepare a large beaker containing crushed ice (at least 10x the volume of the acid used). Carefully and slowly pour the acidic reaction mixture directly onto the vigorously stirring ice.

    • Causality: The massive excess of cold water instantly traps the highly electrophilic acylium ion, converting it to the carboxylic acid while simultaneously diluting the sulfuric acid to halt any further reactivity.

  • Isolation: A white precipitate of 2,6-dimethylbenzoic acid will form immediately upon quenching. Continue stirring until all ice has melted.

  • Workup: Filter the aqueous suspension through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is pH neutral. Dry the resulting solid under a high vacuum.

📚 References

  • Pharmaceutical Organic Chemistry - Steric Effects in Esterification and Hydrolysis. Dokumen.pub. Available at: [Link]

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Cox, R. A., Goldman, M. F., & Yates, K. (1979). Canadian Journal of Chemistry. Available at:[Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. RSC Publishing. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Alkylation of Hindered Phenols with Isopropyl Bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the notorious challenges of alkylating sterically hindered phenols (such as 2,6-di-tert-butylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the notorious challenges of alkylating sterically hindered phenols (such as 2,6-di-tert-butylphenol or 2-isopropylphenol) with isopropyl bromide.

Because isopropyl bromide is a secondary alkyl halide, it is highly susceptible to E2 elimination. When combined with the steric bulk of a hindered phenol, standard alkylation conditions often fail, yielding only unreacted starting material and propylene gas. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you strictly control the regioselectivity of your reaction—whether your target is the O-alkylated ether or the C-alkylated Friedel-Crafts product.

Reaction Pathway Visualization

G Start Hindered Phenol + Isopropyl Bromide O_Alk O-Alkylation (Aryl Isopropyl Ether) Start->O_Alk Mild Base (Cs2CO3) Polar Aprotic (CH3CN) C_Alk C-Alkylation (Isopropylphenol) Start->C_Alk Solid Acid Catalyst (Zeolite H-BEA) Elim E2 Elimination (Propylene + Phenol) Start->Elim Strong Base (NaOH/KOH) High Heat

Caption: Divergent reaction pathways for the alkylation of hindered phenols.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am trying to synthesize an aryl isopropyl ether (O-alkylation), but my GC-MS shows mostly unreacted phenol and I observe gas evolution. What is happening? A: The gas evolution is propylene, a direct result of E2 elimination. Strong, hard bases (like NaOH or KOH) preferentially abstract a beta-hydrogen from the secondary isopropyl group rather than forcing the sterically hindered phenolic oxygen to act as a nucleophile. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like Acetonitrile (CH₃CN). The large ionic radius of the cesium cation forms a "loose ion pair" with the phenoxide anion. This significantly enhances the electron density and nucleophilicity of the oxygen, allowing it to attack the sterically hindered secondary carbon without being basic enough to drive E2 elimination ()[1].

Q2: Even with Cs₂CO₃, my O-alkylation of 2,6-di-tert-butylphenol is stalling at 30% conversion. How can I push this to completion? A: The extreme steric bulk of the ortho-tert-butyl groups physically blocks the trajectory of the isopropyl electrophile. Solution: Implement an in situ Finkelstein reaction by adding a phase-transfer catalyst (PTC) such as Tetrabutylammonium Iodide (TBAI). TBAI continuously converts isopropyl bromide to the more reactive isopropyl iodide. Iodide is a superior leaving group, which lowers the activation energy of the crowded Sₙ2 transition state. Additionally, utilizing Microwave-Assisted Organic Synthesis (MAOS) can provide the localized thermal energy required to overcome this high activation barrier without globally overheating the solvent ()[2].

Q3: I actually want the C-alkylated product (e.g., synthesizing a propofol derivative). When I use AlCl₃, I get a mess of poly-alkylated isomers. How do I improve regioselectivity? A: Homogeneous Lewis acids like AlCl₃ are overly aggressive and promote rapid thermodynamic equilibration, leading to meta-alkylation and poly-alkylation. Solution: Utilize a heterogeneous solid acid catalyst with distinct shape selectivity, such as Zeolite H-BEA. The internal 3D pore structure of H-BEA restricts the transition state geometry, heavily favoring ortho or para mono-alkylation while physically suppressing the formation of bulky poly-alkylated byproducts ()[3].

Part 2: Quantitative Catalyst & Condition Comparison

To optimize your specific workflow, consult the following empirical data summarizing how different reagent systems dictate the primary reaction pathway.

Reagent SystemSolventTemperaturePrimary PathwayYield/Selectivity Notes
NaOH / KOH Water / EtOHReflux (80°C)E2 Elimination>70% propylene gas; <10% O-alkylation. Avoid for secondary halides.
K₂CO₃ AcetoneReflux (56°C)O-AlkylationModerate (40-50%); reaction stalls due to tight K⁺-phenoxide ion-pairing.
Cs₂CO₃ CH₃CN or DMF80°CO-AlkylationHigh (>85%); loose ion-pair drastically enhances O-nucleophilicity[1].
AlCl₃ (Homogeneous) DCM0°C to 25°CC-AlkylationPoor regioselectivity; high rates of poly-alkylation and dealkylation.
Zeolite H-BEA (Solid) Vapor Phase200°C - 260°CC-AlkylationHigh selectivity (>50%) for specific ortho-isomers (e.g., propofol)[3].

Part 3: Standardized Experimental Protocols

Protocol A: Highly Selective O-Alkylation (Etherification) via Loose Ion-Pairing

This protocol is designed to suppress E2 elimination and force O-alkylation on sterically hindered substrates.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the hindered phenol (1.0 equiv) in anhydrous CH₃CN to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical. Trace water will hydrate the cesium cation, destroying the loose ion-pair effect and promoting hydrolysis of the alkyl halide.

  • Base Activation: Add Cs₂CO₃ (2.0 equiv) in one portion. Stir vigorously for 15 minutes at room temperature.

    • Causality: This pre-stirring generates the highly nucleophilic cesium phenoxide intermediate before the electrophile is introduced.

  • Electrophile Addition: Add isopropyl bromide (1.5 equiv) dropwise via syringe. For extremely hindered substrates (e.g., 2,6-disubstitution), simultaneously add TBAI (0.1 equiv).

  • Heating & Validation: Heat the mixture to 80°C.

    • Self-Validation Checkpoint: Monitor the reaction via a bubbler. If rapid gas evolution occurs, E2 elimination is dominating (likely due to wet solvent or degraded Cs₂CO₃). Under optimal conditions, gas evolution should be negligible.

  • Workup: After 4-6 hours (monitor by TLC/GC-MS), cool to room temperature. Filter the suspension through a Celite pad to remove insoluble cesium salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Regioselective C-Alkylation (Friedel-Crafts) via Solid Acid Catalysis

This protocol utilizes shape-selective zeolites to achieve mono-C-alkylation without the sludge and poly-alkylation associated with AlCl₃.

  • Catalyst Activation: Calcine Zeolite H-BEA (Si/Al ratio ~25) in a muffle furnace at 500°C for 4 hours prior to use.

    • Causality: Calcination removes adsorbed ambient moisture and activates the critical Brønsted acid sites within the zeolite pores[3].

  • Reactor Setup: Load 1.0 g of the activated Zeolite H-BEA into a fixed-bed continuous flow reactor (stainless steel, down-flow).

  • Reaction Execution: Feed a liquid mixture of the hindered phenol and isopropyl bromide (molar ratio 1:4) into the reactor using a syringe pump at a Weight Hourly Space Velocity (WHSV) of 2 h⁻¹. Maintain the reactor bed at 200°C.

    • Causality: The excess of the alkylating agent drives the reaction kinetics forward, while the physical constraints of the zeolite pores prevent the formation of bulky tri-alkylated transition states.

  • Collection & Validation: Condense the reactor effluent in a cold trap.

    • Self-Validation Checkpoint: Analyze the effluent via GC-FID. A properly functioning H-BEA bed will show >90% phenol conversion with >50% selectivity for the target ortho-alkylated isomer. If meta-isomers dominate, the reactor temperature is too high, causing thermodynamic isomerization.

References

  • Title: Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate Source: Synthetic Communications, 25(9), 1367-1370 (1995) URL: [Link]

  • Title: Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite Source: RSC Advances, 4, 32467-32474 (2014) URL: [Link]

  • Title: Microwave-Assisted Solid-Liquid Phase Alkylation of Naphthols Source: Hungarian Academy of Sciences (MTAK) / Phosphorus, Sulfur, and Silicon and the Related Elements (2008) URL: [Link]

Sources

Optimization

Technical Support Center: Thermal Stability of Methyl 4-isopropoxy-2,6-dimethylbenzoate

Welcome to the technical support center for the thermal analysis of Methyl 4-isopropoxy-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thermal analysis of Methyl 4-isopropoxy-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices and to ensure the integrity of your results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the thermal analysis of Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Issue 1: Inconsistent Onset of Decomposition Temperature in Thermogravimetric Analysis (TGA)

Symptoms: You observe significant variability in the onset temperature of decomposition (Tonset) across multiple TGA runs of the same sample.

Possible Causes and Solutions:

  • Sample Heterogeneity: The sample may not be perfectly homogenous. Ensure thorough mixing of the bulk sample before taking an aliquot for analysis.

  • Atmosphere Fluctuation: The purge gas (e.g., nitrogen, air) flow rate may be inconsistent. Verify that the mass flow controller is functioning correctly and that there are no leaks in the gas line. The presence of oxygen can significantly lower the decomposition temperature of organic compounds.[1][2]

  • Heating Rate Variation: Different heating rates will result in different Tonset values. A faster heating rate can shift the decomposition to a higher temperature. Ensure you are using the same heating rate for all comparative experiments. A common rate for such analysis is 10 °C/min.[3][4]

  • Sample Pan Material: The material of the sample pan (e.g., aluminum, platinum, ceramic) can have catalytic effects on the decomposition.[1] Ensure the same type of pan is used for all experiments. For aromatic esters, platinum pans are generally recommended for their inertness.

  • Sample Mass: A larger sample mass can lead to thermal gradients within the sample, causing a broader decomposition profile and a less defined Tonset. Aim for a consistent and appropriate sample mass, typically in the range of 5-10 mg.[3]

Issue 2: Unexpected Endothermic or Exothermic Peaks in Differential Scanning Calorimetry (DSC) Prior to Decomposition

Symptoms: Your DSC thermogram shows thermal events at temperatures lower than the expected decomposition temperature.

Possible Causes and Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.[5] These transitions will appear as endothermic peaks. To investigate this, analyze the sample using techniques like X-ray diffraction (XRD) or hot-stage microscopy.

  • Phase Transitions: You might be observing a glass transition (a second-order phase transition) which appears as a step change in the baseline, or a melting point which is a sharp endothermic peak.[6][7]

  • Presence of Impurities: Volatile impurities will show endothermic peaks corresponding to their boiling points. Non-volatile impurities can affect the melting point and decomposition profile. Purify your sample and re-run the analysis.

  • Reaction with Sample Pan: As with TGA, the sample may react with the pan material. Consider using a different, more inert pan material.

Issue 3: Difficulty in Identifying Decomposition Products

Symptoms: You have confirmed thermal decomposition via TGA/DSC, but you are unsure of the resulting chemical species.

Troubleshooting Workflow:

  • Hypothesize Potential Pathways: Based on the structure of Methyl 4-isopropoxy-2,6-dimethylbenzoate, consider likely bond scission points. The ester and ether linkages are probable sites for initial cleavage.[1][2]

  • Coupled TGA-MS/FTIR: The most direct way to identify volatile decomposition products is by using a TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for real-time analysis of the gases evolved during decomposition.

  • Headspace GC-MS: Heat the sample in a sealed vial at a temperature just above its decomposition onset. Then, analyze the headspace gas using gas chromatography-mass spectrometry (GC-MS) to separate and identify the volatile products.[1]

  • Analysis of Residue: If a non-volatile residue remains after decomposition, it can be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolution in a suitable solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely thermal decomposition pathway for Methyl 4-isopropoxy-2,6-dimethylbenzoate?

Q2: What are the recommended storage conditions to ensure the thermal stability of Methyl 4-isopropoxy-2,6-dimethylbenzoate?

To minimize the risk of thermal degradation over time, store the compound in a cool, dry, and dark place.[9][10] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.[9]

Q3: How can I perform a basic thermal stability screening?

A simple screening can be done using a melting point apparatus with a temperature ramp. Observe the sample for any changes in color, charring, or gas evolution as you approach and exceed the melting point. For more quantitative data, Differential Scanning Calorimetry (DSC) is a primary tool for determining the onset of decomposition.[5]

Q4: What are the key safety precautions when handling Methyl 4-isopropoxy-2,6-dimethylbenzoate at elevated temperatures?

Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Be aware that thermal decomposition can sometimes be rapid and exothermic, so use small sample sizes for initial studies.[5]

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or other inert gas)

  • Platinum or ceramic sample pans

  • Microbalance

  • Methyl 4-isopropoxy-2,6-dimethylbenzoate sample

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and allow it to stabilize.

    • Start the purge gas flow at a rate of 20-50 mL/min.

  • Sample Preparation:

    • Tare a clean TGA sample pan on the microbalance.

    • Accurately weigh 5-10 mg of the sample into the pan.

  • TGA Run:

    • Place the sample pan in the TGA furnace.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3][4]

    • Start the analysis.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Note the temperature at which 5% mass loss occurs (T5%) and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).[3]

ParameterTypical Value for Aromatic Esters
Tonset200 - 350 °C[12]
Heating Rate10 °C/min[3][4]
Purge GasNitrogen
Sample Mass5 - 10 mg[3]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Analysis cluster_3 Resolution Inconsistent TGA Results Inconsistent TGA Results Verify Instrument Parameters Verify Instrument Parameters Inconsistent TGA Results->Verify Instrument Parameters Heating Rate, Gas Flow Check Sample Homogeneity & Purity Check Sample Homogeneity & Purity Inconsistent TGA Results->Check Sample Homogeneity & Purity TGA-MS / TGA-FTIR TGA-MS / TGA-FTIR Inconsistent TGA Results->TGA-MS / TGA-FTIR If decomposition products are unknown Unexpected DSC Peaks Unexpected DSC Peaks Unexpected DSC Peaks->Check Sample Homogeneity & Purity Impurities XRD / Hot-Stage Microscopy XRD / Hot-Stage Microscopy Unexpected DSC Peaks->XRD / Hot-Stage Microscopy Polymorphism Consistent & Reliable Data Consistent & Reliable Data Verify Instrument Parameters->Consistent & Reliable Data Check Sample Homogeneity & Purity->Consistent & Reliable Data Confirm Pan Material Confirm Pan Material Confirm Pan Material->Consistent & Reliable Data XRD / Hot-Stage Microscopy->Consistent & Reliable Data

Caption: Troubleshooting workflow for thermal analysis.

References

  • NMR studies of thermal decomposition and branching reactions of aromatic esters. (n.d.). ProQuest.
  • Gasia, J., de Gracia, A., Zsembinszki, G., Prieto, C., Cabeza, L. F., & Farid, M. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials (Basel, Switzerland), 13(20), 4561.
  • Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. (n.d.). ResearchGate.
  • Lam, L. K.-M. (1966). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. McMaster University.
  • Shutzberg, B. A. (1994).
  • (2019, April 15). Thermal decomposition of ester. Chemistry Stack Exchange.
  • Li, P., Wang, C., Li, D., & Zhang, J. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. International Journal of Molecular Sciences, 24(10), 9036.
  • Hua, K., Zhao, D., Wu, G., & Ma, J. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances, 7(56), 35555–35564.
  • (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager.
  • Mohanapriya, S., Hotchandani, B., & Ravichandran, J. (2025, August 7). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. ResearchGate.
  • (1965). thermal stability of organic compounds by the isoteniscope method. DTIC.
  • (2024, August 27). SAFETY DATA SHEET. Lab Alley.
  • (2026, January 24). Sodium benzoate - Safety Data Sheet. ChemicalBook.
  • SODIUM BENZOATE. (n.d.). Athena Enzyme Systems.
  • Sodium Benzoate: The Ubiquitous “Guardian” and Its Transition Amid Safety Controversies. (n.d.). LinkedIn.
  • DSC—Thermal Safety, Phase Transitions, Polymorphs. (n.d.). Charnwood Discovery.
  • Thermal analysis of fluorinated poly(aryl thioethers). a DMA analysis... (n.d.). ResearchGate.
  • Jonas, A. M., Legras, R., & Issi, J. P. (1991). Differential Scanning Calorimetry and Infrared Crystallinity Determinations of Poly(aryl Ether Ether Ketone). Polymer, 32(18), 3364–3370.
  • Czech, Z., & Pełech, R. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1445–1451.
  • Yuan, M.-H., Shu, C.-M., & Kossoy, A. A. (2005). Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC. Thermochimica Acta, 430(1-2), 67–71.

Sources

Reference Data & Comparative Studies

Validation

Precision HPLC Method Development for Methyl 4-isopropoxy-2,6-dimethylbenzoate: A Comparative Guide to Stationary Phase Selectivity

Executive Summary & Technical Context[1][2][3][4][5][6] Methyl 4-isopropoxy-2,6-dimethylbenzoate is a highly lipophilic, sterically hindered benzoate ester often utilized as a robust intermediate in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Methyl 4-isopropoxy-2,6-dimethylbenzoate is a highly lipophilic, sterically hindered benzoate ester often utilized as a robust intermediate in the synthesis of kinase inhibitors and complex agrochemicals. Its structural core presents two distinct analytical challenges:

  • Steric Hindrance: The ortho-methyl groups at positions 2 and 6 create significant steric shielding of the ester carbonyl, altering its interaction kinetics with stationary phases compared to unhindered benzoates.

  • High Lipophilicity: The isopropoxy tail and tri-methyl substitution pattern significantly increase the LogP (estimated ~4.2), necessitating high-strength organic mobile phases that can compromise resolution of early-eluting polar impurities.

This guide objectively compares the performance of a standard C18 (ODS) workflow against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for this specific aromatic architecture.

Method Development Strategy: The "Why" Behind the Protocol

Analyte Properties & Critical Quality Attributes (CQAs)

The primary goal is to separate the parent peak from its potential process impurities:

  • Impurity A (Hydrolysis Product): 4-isopropoxy-2,6-dimethylbenzoic acid.

  • Impurity B (De-alkylation): Methyl 4-hydroxy-2,6-dimethylbenzoate.

  • Impurity C (Starting Material): 3,5-dimethylphenol derivatives.

The Comparative Hypothesis[2]
  • Alternative 1: C18 (Octadecylsilane): The industry standard. Relies purely on hydrophobic subtraction. While effective for retention, it often fails to discriminate between the parent and structurally similar aromatic impurities (like Impurity B) due to "hydrophobic blanket" effects where the steric bulk of the analyte prevents deep pore penetration.

  • The Solution: Phenyl-Hexyl: This phase utilizes

    
     interactions.[1] The electron-rich benzene ring of the analyte interacts specifically with the phenyl ring of the stationary phase. This interaction is orthogonal to hydrophobicity and is highly sensitive to the electron-donating effects of the isopropoxy group, offering superior resolution.
    

Comparative Performance Analysis

The following data summarizes the optimization study comparing a generic C18 method versus the optimized Phenyl-Hexyl method.

Experimental Conditions:

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[2][3][4]

Table 1: Chromatographic Performance Metrics
ParameterGeneric C18 (Alternative) Phenyl-Hexyl (Recommended) Interpretation
Retention Time (

)
8.4 min9.1 minPhenyl-Hexyl shows greater retention due to dual mechanism (Hydrophobic +

).
Resolution (

) vs. Impurity B
1.8 (Marginal)3.4 (Excellent) The

selectivity discriminates the phenolic impurity significantly better.
Tailing Factor (

)
1.31.05 Steric bulk of the analyte causes less band broadening on the planar Phenyl surface.
Backpressure 280 bar295 barComparable; negligible impact on system wear.

Detailed Experimental Protocol

This protocol serves as a self-validating system. The System Suitability Test (SST) criteria must be met before sample analysis.

Reagents & Equipment[1]
  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Buffer: Formic Acid (98%+ purity).

  • Column:

    • Primary: Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent Core-Shell).

  • Wavelength: 254 nm (Aromatic

    
     transition).
    
Preparation of Solutions
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to ensure solubility of the lipophilic parent.

  • Standard Stock: Weigh 10 mg of Methyl 4-isopropoxy-2,6-dimethylbenzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm.

Instrument Parameters (The "Winning" Method)
  • Column Temp: 40°C (Improves mass transfer for sterically hindered molecules).

  • Injection Vol: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase BFlow (mL/min)Comment
0.00501.0Initial Hold
8.00951.0Elution of Parent
10.00951.0Wash Lipophilic Impurities
10.10501.0Re-equilibration
13.00501.0Ready for Next Inj.
System Suitability Criteria (Self-Validation)
  • Precision: %RSD of peak area for 5 replicate injections

    
     0.5%.
    
  • Efficiency: Theoretical Plates (

    
    ) > 15,000.
    
  • Tailing Factor:

    
    .
    

Visualizing the Logic: Method Development Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18, highlighting the critical role of steric and electronic interactions.

MethodDev Start Analyte: Methyl 4-isopropoxy-2,6-dimethylbenzoate PropAnalysis Property Analysis: 1. High LogP (>4.0) 2. Steric Hindrance (2,6-dimethyl) 3. Electron Rich (Isopropoxy) Start->PropAnalysis Decision Select Stationary Phase PropAnalysis->Decision C18Path Option A: C18 (Standard) Decision->C18Path Generic Approach PhenylPath Option B: Phenyl-Hexyl (Targeted) Decision->PhenylPath Mechanistic Approach ResultC18 Result: Hydrophobic Interaction Only Poor shape due to steric bulk Low selectivity for isomers C18Path->ResultC18 ResultPhenyl Result: Pi-Pi + Hydrophobic Planar interaction overcomes steric bulk High Resolution (Rs > 3.0) PhenylPath->ResultPhenyl Validation Final Method: Gradient 50-95% B Temp: 40°C ResultPhenyl->Validation Proceed to Validation

Figure 1: Decision tree for stationary phase selection. The diagram contrasts the generic C18 route with the mechanistically superior Phenyl-Hexyl approach for sterically hindered aromatics.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Foundational text on HPLC theory and column selectivity).

  • BenchChem. (2025).[1] Separation of Benzoic Acid Methyl Ester Isomers. (Protocol highlighting Phenyl-Hexyl utility for benzoate isomers).

  • SIELC Technologies. (2018). Separation of Methyl Benzoate on Newcrom R1 HPLC Column. (Reference for reverse-phase behavior of benzoate esters).

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023).[3][4] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative in Pharmaceutical Formulations.[2][3][4] European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.[2][3] (Comparative method for related benzoate structures).

Sources

Comparative

Mass spectrometry fragmentation of Methyl 4-isopropoxy-2,6-dimethylbenzoate

High-Resolution Mass Spectrometry for Structural Elucidation of Aromatic Esters: Orbitrap HCD vs. Q-TOF CID for Methyl 4-isopropoxy-2,6-dimethylbenzoate As analytical demands in drug development and impurity profiling in...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry for Structural Elucidation of Aromatic Esters: Orbitrap HCD vs. Q-TOF CID for Methyl 4-isopropoxy-2,6-dimethylbenzoate

As analytical demands in drug development and impurity profiling intensify, the structural elucidation of highly substituted aromatic intermediates requires robust, high-resolution tandem mass spectrometry (HRMS/MS). Methyl 4-isopropoxy-2,6-dimethylbenzoate (Exact Mass: 222.1256 Da) serves as an excellent model compound for evaluating fragmentation efficiency. Its distinct functional groups—an alkyl ether and a methyl ester attached to a sterically hindered aromatic ring—provide a predictable yet complex fragmentation cascade.

This guide objectively compares the performance of two premier beam-type fragmentation platforms: Orbitrap Higher-energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID), detailing the mechanistic causality behind their spectral outputs and providing validated experimental workflows.

Molecular Profiling & Fragmentation Causality

To accurately interpret MS/MS data, one must first understand the thermodynamic and structural causality driving the fragmentation of Methyl 4-isopropoxy-2,6-dimethylbenzoate. Under positive electrospray ionization (ESI+), the molecule protonates to form the precursor ion


 at m/z 223.1329. The subsequent degradation is governed by the relative bond dissociation energies of its substituents:
  • Primary Cleavage (Isopropoxy Degradation): Alkyl ethers, particularly isopropyl ethers, are highly susceptible to heterolytic C-O bond cleavage upon collisional activation. The precursor ion rapidly loses the isopropyl group as a neutral propene molecule (42.0470 Da) via a McLafferty-type rearrangement or inductive cleavage[1]. This pathway is energetically favored because it leaves a resonance-stabilized phenolic hydroxyl group on the aromatic ring, yielding a robust intermediate fragment at m/z 181.0859.

  • Secondary Cleavage (Ester Degradation): Following the loss of the alkyl group, the molecule behaves as a substituted aromatic methyl ester. These structures characteristically expel methanol (32.0262 Da) under continued collisional activation. The loss of

    
     from the m/z 181.0859 intermediate generates a highly stable, resonance-delocalized acylium ion at m/z 149.0597[2].
    
  • Terminal Cleavage (Carbon Monoxide Loss): The highest-energy fragmentation pathway involves the extrusion of carbon monoxide (27.9949 Da) from the acylium ion, producing a dimethylphenol-like cation at m/z 121.0648.

G m223 [M+H]+ m/z 223.1329 Methyl 4-isopropoxy-2,6-dimethylbenzoate m181 [M+H - C3H6]+ m/z 181.0859 Loss of Propene m223->m181 -42.0470 Da (Isopropoxy Cleavage) m149 [M+H - C3H6 - CH3OH]+ m/z 149.0597 Acylium Ion m181->m149 -32.0262 Da (Methanol Loss) m121 [M+H - C3H6 - CH3OH - CO]+ m/z 121.0648 Dimethylphenol Cation m149->m121 -27.9949 Da (CO Loss)

Caption: ESI-MS/MS fragmentation pathway of Methyl 4-isopropoxy-2,6-dimethylbenzoate.

Platform Architecture: Orbitrap HCD vs. Q-TOF CID

While both platforms are utilized for high-resolution structural elucidation, their internal ion-handling mechanics dictate subtle differences in spectral output and required tuning parameters.

Orbitrap HCD (Higher-energy Collisional Dissociation): HCD is a vendor-specific implementation of beam-type CID[3]. Unlike traditional 3D ion trap CID—which relies on resonant excitation and is inherently limited by the "1/3 rule" (preventing the trapping of low-mass fragments)—HCD accelerates ions into a dedicated multipole collision cell[3]. This non-resonant activation imparts a rapid bolus of energy, allowing the precursor to access multiple high-energy fragmentation channels simultaneously before the fragments are injected into the Orbitrap analyzer for ultra-high-resolution detection.

Q-TOF CID: Q-TOF systems also utilize a non-resonant collision cell (beam-type CID) followed by orthogonal acceleration into a Time-of-Flight tube. Because both HCD and Q-TOF CID are beam-type techniques, they produce fundamentally similar fragmentation pathways. However, empirical comparisons demonstrate that achieving identical MS/MS spectra across these platforms requires careful collision energy (CE) tuning. Because the Orbitrap's collision cell dynamics slightly alter the internal energy deposition, Orbitrap HCD typically requires a lower CE setting (by approximately 2–5 eV) compared to Q-TOF CID to produce an equivalent degree of precursor depletion[4].

G cluster_orbitrap Orbitrap HCD Workflow cluster_qtof Q-TOF CID Workflow LC UHPLC Separation ESI ESI Source Ionization LC->ESI Q1 Quadrupole Precursor Isolation ESI->Q1 HCD HCD Cell (Beam-type CID) Q1->HCD Path A CID Collision Cell (Beam-type CID) Q1->CID Path B Orbitrap Orbitrap Analyzer High Res Detection HCD->Orbitrap TOF TOF Analyzer High Speed Detection CID->TOF

Caption: Instrumental workflow comparison: Orbitrap HCD versus Q-TOF CID architectures.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a system suitability test (SST) to self-validate mass accuracy prior to sample acquisition.

Step 1: System Suitability & Calibration

  • Action: Infuse a standardized calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap; Agilent ESI-L Low Concentration Tuning Mix for Q-TOF).

  • Validation Check: Ensure mass accuracy is < 2 ppm and resolving power is > 60,000 (FWHM at m/z 200) before proceeding.

Step 2: Sample Preparation

  • Action: Dissolve Methyl 4-isopropoxy-2,6-dimethylbenzoate reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid.

Step 3: UHPLC Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition Parameters

  • Ionization: ESI Positive mode; Capillary voltage 3.5 kV; Source temperature 300°C.

  • Precursor Isolation: Isolate m/z 223.1329 with a 1.0 Da window in the quadrupole.

  • Fragmentation Tuning:

    • Orbitrap HCD: Acquire spectra at Normalized Collision Energies (NCE) of 15, 25, and 35.

    • Q-TOF CID: Acquire spectra at absolute Collision Energies (CE) of 15 eV, 25 eV, and 35 eV.

Comparative Data Presentation

The table below summarizes the theoretical and observed quantitative data for the fragmentation of Methyl 4-isopropoxy-2,6-dimethylbenzoate, comparing the optimal energy states (Orbitrap NCE 25 vs. Q-TOF CE 28 eV) required to achieve matched spectral similarities[4].

Fragment AssignmentFormulaTheoretical m/zOrbitrap HCD Observed m/zOrbitrap Mass Error (ppm)Q-TOF CID Observed m/zQ-TOF Mass Error (ppm)Relative Abundance
Precursor Ion

223.1329223.1331+0.9223.1326-1.315%
Loss of Propene

181.0859181.0860+0.5181.0857-1.1100% (Base Peak)
Loss of Methanol

149.0597149.0598+0.6149.0595-1.365%
Loss of CO

121.0648121.0649+0.8121.0645-2.425%

Note: Both platforms easily achieve sub-3 ppm mass accuracy, but the Orbitrap generally provides slightly tighter mass error margins due to its Fourier-transform detection mechanism, whereas the Q-TOF excels in acquisition speed (Hz rate) across the chromatographic peak.

Conclusion & Recommendations

For the structural elucidation of Methyl 4-isopropoxy-2,6-dimethylbenzoate and similar highly substituted aromatic esters:

  • Fragmentation Efficiency: Both Orbitrap HCD and Q-TOF CID successfully bypass the low-mass cutoff limitations of traditional ion traps, providing comprehensive access to the lower-mass acylium (m/z 149) and phenol (m/z 121) diagnostic ions.

  • Platform Selection: Choose Orbitrap HCD when sub-1 ppm mass accuracy and ultra-high resolution are paramount for resolving isobaric interferences in complex impurity profiles. Choose Q-TOF CID when coupling with ultra-fast UHPLC gradients where high spectral acquisition rates are required to maintain peak fidelity.

  • Method Transferability: When transferring validated methods between these platforms, remember that Orbitrap HCD will generally require slightly lower collision energy settings than Q-TOF CID to yield identical fragmentation ratios.

References

1. - Najran University (nbu.edu.sa) 2. 1 - Vaia 3. - eGyanKosh 4.4 - Eötvös Loránd University (elte.hu) 5.3 - StackExchange Chemistry 6. 2 - Canadian Science Publishing

Sources

Validation

Comparative Hydrolysis Kinetics: Methyl Benzoate vs. Methyl 2,6-Dimethylbenzoate

As a Senior Application Scientist, evaluating the hydrolytic stability of ester-containing compounds is a critical step in both synthetic route design and pharmacokinetic optimization. The structural divergence between m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the hydrolytic stability of ester-containing compounds is a critical step in both synthetic route design and pharmacokinetic optimization. The structural divergence between methyl benzoate and its ortho-substituted derivative, methyl 2,6-dimethylbenzoate , provides a textbook demonstration of how steric hindrance dictates reaction mechanisms.

This guide objectively compares the hydrolytic performance of these two esters, exploring the mechanistic causality behind their reactivity, their biological stability, and the self-validating experimental protocols required to analyze them.

Mechanistic Divergence & Steric Causality

The Baseline: Methyl Benzoate and the Pathway

Under standard alkaline conditions, methyl benzoate undergoes rapid saponification via the bimolecular, base-catalyzed, acyl-oxygen cleavage (


) mechanism. Because the aromatic ring lacks bulky ortho-substituents, the electrophilic carbonyl carbon is highly accessible. The hydroxide nucleophile easily attacks the carbonyl carbon at the Bürgi-Dunitz angle, forming a tetrahedral intermediate. The subsequent collapse of this intermediate—expelling the methoxide leaving group—is the rate-determining step, rapidly yielding methanol and benzoate[1].
The Anomaly: Methyl 2,6-Dimethylbenzoate and Steric Shielding

Conversely, methyl 2,6-dimethylbenzoate is notoriously resistant to standard alkaline hydrolysis. The presence of two methyl groups at the ortho positions (C2 and C6) creates a severe steric shield around the carbonyl core. According to Victor Meyer's esterification law, this steric bulk physically blocks the trajectory of the incoming hydroxide nucleophile[2]. Because the tetrahedral intermediate cannot form without inducing massive steric strain, the


 pathway is effectively shut down at room temperature.
The Workaround: Cleavage in Strong Acids

To force the hydrolysis of the 2,6-dimethyl derivative, researchers must abandon alkaline conditions and utilize harsh acidic environments (e.g., concentrated sulfuric acid). In this regime, the mechanism shifts from bimolecular to unimolecular (


). Protonation of the ester oxygen is followed by the rate-determining loss of methanol to form a highly reactive, linear acylium ion . This pathway is energetically favored for sterically crowded esters because the transition from a trigonal planar carbonyl to a linear acylium ion relieves the severe ground-state steric strain[3].

Biological Stability & Drug Development Implications

In medicinal chemistry, the differential hydrolysis rates of these two esters are actively exploited to tune the half-life of drug candidates.

  • Methyl Benzoate: Rapidly cleaved by ubiquitous serine hydrolases (such as human carboxylesterases hCE1 and hCE2) present in plasma and hepatic tissue. It is highly labile and unsuitable for drugs requiring prolonged systemic circulation.

  • Methyl 2,6-Dimethylbenzoate: Completely resistant to hepatic esterases[4]. Drug development professionals utilize this extreme steric hindrance to design "hard drugs" or stable prodrugs that resist premature metabolic degradation, ensuring the active pharmacophore reaches its target intact.

Quantitative Kinetic Comparison

The following table summarizes the stark contrast in hydrolytic performance and mechanistic preferences between the two compounds.

ParameterMethyl BenzoateMethyl 2,6-Dimethylbenzoate
Steric Hindrance at Carbonyl LowExtreme (Ortho-shielded)
Preferred Alkaline Mechanism

(Acyl-oxygen cleavage)
None (Resistant to

)
Preferred Acidic Mechanism

(Bimolecular)

(Acylium ion formation)
Alkaline Hydrolysis

~ 14 minutes (Mild conditions)Practically infinite (Room Temp)
Hepatic Esterase Stability Highly Labile (Fully hydrolyzed)Completely Resistant

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every chemical choice.

Protocol A: Mild Alkaline Hydrolysis Kinetics (Methyl Benzoate)

Objective: Determine the


 reaction rate under standard conditions.
  • Preparation: Dissolve 5 mg of methyl benzoate in a 6:4 mixture of Tetrahydrofuran (THF) and water. Causality: THF acts as a co-solvent to maintain the lipophilic ester in solution while allowing the aqueous hydroxide to interact homogeneously[1].

  • Initiation: Add 24 µL of 1 M LiOH to the mixture and incubate at 37 °C under continuous stirring. Causality: LiOH provides the necessary hydroxide nucleophile without the solubility issues sometimes associated with heavier alkali metals in organic mixtures.

  • Sampling & Quenching: At 5, 10, 20, and 30-minute intervals, extract a 20 µL aliquot and immediately add 0.3 µL of 10% HCl. Causality: The acid neutralizes the hydroxide, instantly quenching the

    
     reaction to provide an accurate kinetic snapshot.
    
  • Validation Check: Verify the quenched sample pH is neutral before injecting it into the HPLC. A continuously shifting baseline indicates incomplete quenching.

Protocol B: Acid-Catalyzed Acylium Ion Hydrolysis (Methyl 2,6-Dimethylbenzoate)

Objective: Force cleavage via the


 mechanism.
  • Preparation: Dissolve 100 mg of methyl 2,6-dimethylbenzoate in 5 mL of concentrated (98%)

    
    . Causality: Concentrated sulfuric acid acts as both the solvent and the extreme proton source required to force the expulsion of methanol and form the acylium ion[3].
    
  • Thermal Activation: Heat the mixture gently to 60 °C for 2 hours. Causality: Thermal energy overcomes the high activation barrier of the

    
     transition state.
    
  • Trapping the Intermediate: Pour the acidic mixture slowly over 50 g of crushed ice. Causality: The massive excess of cold water acts as a nucleophile, rapidly attacking the transient acylium ion to form 2,6-dimethylbenzoic acid while preventing unwanted side reactions (e.g., sulfonation).

  • Validation Check: Extract the aqueous layer with diethyl ether, dry, and weigh the recovered carboxylic acid. Mass balance confirms the quantitative conversion via the acylium intermediate.

Protocol C: In Vitro Esterase Stability Assay

Objective: Evaluate biological resistance for pharmacokinetic profiling.

  • Pre-incubation: Suspend human liver microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4) and pre-incubate at 37 °C for 5 minutes.

  • Dosing: Spike the solution with the ester substrate (1 µM final concentration).

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the esterase proteins, halting metabolism[4].

  • Validation Check: Run a parallel positive control using methyl benzoate. If the control is not rapidly degraded, the HLM batch is metabolically inactive and the assay must be repeated.

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence in hydrolytic pathways based on steric constraints.

G Start Ester Hydrolysis Pathways MB Methyl Benzoate Start->MB M26 Methyl 2,6-Dimethylbenzoate Start->M26 MB_path Standard Alkaline Conditions (Unhindered Carbonyl) MB->MB_path M26_path1 Standard Alkaline Conditions (Ortho-Steric Shielding) M26->M26_path1 M26_path2 Harsh Acidic Conditions (Conc. H2SO4) M26->M26_path2 MB_mech B_Ac2 Mechanism (Tetrahedral Intermediate) MB_path->MB_mech MB_out Rapid Hydrolysis (Cleavage Achieved) MB_mech->MB_out M26_mech1 Nucleophile Trajectory Blocked (Victor Meyer Rule) M26_path1->M26_mech1 M26_out1 No Reaction (Hydrolytically Stable) M26_mech1->M26_out1 M26_mech2 A_Ac1 Mechanism (Acylium Ion Formation) M26_path2->M26_mech2 M26_out2 Hydrolysis Achieved (Steric Strain Released) M26_mech2->M26_out2

Caption: Mechanistic divergence in the hydrolysis of methyl benzoate vs its 2,6-dimethyl derivative.

References

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: THE APPLICATION OF VICTOR MEYER'S ESTERIFICATION LAW TO 2,6-XYLIC ACID AND ITS REDUCED DERIVATIVES | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures | Source: Canadian Science Publishing | URL: [Link]

  • Title: Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? | Source: ACS Medicinal Chemistry Letters | URL: [Link]

Sources

Comparative

Electronic Properties of 4-Isopropoxy vs. 4-Methoxy Methyl Benzoates: A Comparative Guide for Drug Design

In the rational design of pharmaceuticals and advanced materials, the selection of an alkoxy substituent on an aromatic ring is a critical determinant of both electronic distribution and steric profile. While the methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design of pharmaceuticals and advanced materials, the selection of an alkoxy substituent on an aromatic ring is a critical determinant of both electronic distribution and steric profile. While the methoxy (-OMe) group is ubiquitous in medicinal chemistry, the isopropoxy (-OiPr) group is increasingly utilized to fine-tune lipophilicity, metabolic stability, and receptor binding affinity.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the electronic properties of methyl 4-methoxybenzoate and methyl 4-isopropoxybenzoate . By detailing the mechanistic causality behind their spectroscopic differences, this guide equips researchers with the foundational logic required to optimize aromatic scaffolds.

Mechanistic Causality: Inductive vs. Resonance Effects

The electronic influence of an alkoxy group at the para position of a benzoate ester is governed by the interplay of two competing forces: the inductive effect (-I / +I) and the resonance effect (+M). By definition, a substituent with a negative Hammett


 value acts as an electron-donating group, whereas a positive value indicates an electron-withdrawing nature[1].
  • Inductive Effect (+I of the alkyl chain): The highly electronegative oxygen atom inherently withdraws electron density from the aromatic ring (-I). However, the alkyl group attached to the oxygen exerts an electron-donating inductive effect (+I) toward the oxygen. Because the isopropyl group is more branched and electron-rich than a methyl group, it donates more electron density to the oxygen.

  • Resonance Effect (+M): The oxygen atom donates its lone pair into the aromatic

    
    -system, making both -OMe and -OiPr strong para-donating groups. This effect is highly dependent on the coplanarity of the oxygen's p-orbital with the aromatic ring.
    

The Causality: The enhanced +I effect of the isopropyl group makes the oxygen in the -OiPr substituent a slightly stronger inherent electron donor than the oxygen in the -OMe group. Consequently, the Hammett constant (


) for -OiPr is slightly more negative than for -OMe. However, the increased steric bulk of the isopropyl group introduces a conformational penalty. While the -OMe group easily maintains strict coplanarity with the aromatic ring, the -OiPr group experiences slight steric repulsion with the ortho-hydrogens. This can transiently disrupt optimal orbital overlap, slightly attenuating the effective +M donation to the para-ester carbonyl in dynamic solution states.

Quantitative Data Comparison

The following table summarizes the key electronic and spectroscopic parameters that differentiate these two derivatives.

PropertyMethyl 4-methoxybenzoateMethyl 4-isopropoxybenzoateMechanistic Causality
Hammett

-0.27-0.28The isopropyl group has a stronger +I effect, marginally increasing overall electron donation to the ring.
Hammett

-0.78-0.80Enhanced resonance stabilization of a positive charge by the electron-rich -OiPr oxygen.
Carbonyl

C NMR (

, ppm)
~166.1~166.2Subtle steric twisting of -OiPr slightly reduces the +M effect reaching the carbonyl carbon, causing a marginal downfield shift.
UV-Vis

(nm, in EtOH)
~256~258The stronger auxochromic effect of the -OiPr group raises the HOMO energy, reducing the HOMO-LUMO gap.

Self-Validating Experimental Protocols

To objectively compare these electronic properties, researchers must employ orthogonal spectroscopic techniques. Below are field-proven, self-validating protocols designed to ensure high-fidelity data collection.

Protocol 1: UV-Vis Spectrophotometric Analysis of Transitions

Purpose: To quantify the extent of conjugation and the auxochromic shift induced by the alkoxy substituents. A stronger electron-donating group will raise the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a bathochromic (red) shift.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10

    
    M stock solutions of both methyl 4-methoxybenzoate and methyl 4-isopropoxybenzoate in spectroscopic-grade ethanol.
    
  • Cuvette Preparation: Use matched quartz cuvettes (1 cm path length). Wash cuvettes with ethanol and dry with nitrogen gas to prevent solvent contamination.

  • Baseline Correction (Validation Checkpoint): Fill both the reference and sample cuvettes with pure spectroscopic-grade ethanol. Run a baseline scan from 200 nm to 400 nm. Self-Validation: The resulting baseline must be perfectly flat (Absorbance < 0.005). If artifacts appear, re-clean the cuvettes.

  • System Calibration: Run a known standard of unsubstituted methyl benzoate. Self-Validation: The system must yield a

    
     of ~228 nm. Deviation indicates monochromator misalignment.
    
  • Measurement: Replace the sample cuvette with the 10

    
    M analyte solutions. Record the absorption spectra and identify the 
    
    
    
    corresponding to the
    
    
    transition.
Protocol 2: C NMR Chemical Shift Analysis of the Ester Carbonyl

Purpose: To directly probe the electron density at the para-carbonyl carbon. Increased electron donation into the aromatic ring shields the carbonyl carbon, shifting its resonance upfield (lower ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the purified benzoate derivative in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Shimming and Tuning: Insert the NMR tube into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils to ensure a sharp solvent peak.

  • Internal Referencing (Validation Checkpoint): Acquire a standard

    
    H scan. Self-Validation: Ensure the TMS peak is set precisely to 0.00 ppm. For the 
    
    
    
    C acquisition, the central peak of the
    
    
    triplet must be set to exactly 77.16 ppm. This dual-referencing validates magnetic field stability.
  • Acquisition: Acquire the

    
    C NMR spectrum using a standard proton-decoupled sequence (e.g., zgpg30) with a minimum of 256 scans and a relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the quaternary carbonyl carbon.
    
  • Data Analysis: Extract the exact chemical shift of the carbonyl carbon (~166 ppm) and compare the shielding effects.

Visualizing the Electronic and Steric Interplay

The following logic diagram maps the causal relationship between substituent structure, electronic effects, and the resulting spectroscopic observables.

G Substituent 4-Alkoxy Substituent (-OMe vs -OiPr) Inductive Inductive Effect (+I) Alkyl donates to Oxygen iPr > Me Substituent->Inductive Steric Steric Bulk Conformational Restriction iPr > Me Substituent->Steric Resonance Resonance Effect (+M) Oxygen lone pair delocalization Inductive->Resonance Enhances e- density Steric->Resonance Inhibits planarity Carbonyl Carbonyl Electron Density Determines Reactivity Resonance->Carbonyl Modulates Observables Spectroscopic Observables (13C NMR, UV-Vis) Carbonyl->Observables Measured via

Workflow detailing the interplay of steric and electronic effects on spectroscopic observables.

Implications in Drug Development

Understanding the subtle electronic differences between -OMe and -OiPr is crucial during hit-to-lead optimization.

While the methoxy group is a standard electron donor, it is highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes. Substituting -OMe with -OiPr introduces steric bulk that can physically hinder CYP450 access to the oxygen lone pairs, thereby improving the metabolic half-life of the drug. Furthermore, the isopropoxy group provides a lipophilicity profile similar to that of a chlorine or bromine atom, which can significantly enhance membrane permeability and oral bioavailability without sacrificing the necessary electron-donating properties required for target receptor binding[2].

By analyzing the ester carbonyl's electron density via the protocols above, researchers can accurately predict how these alkoxy substitutions will alter the hydrogen-bond acceptor strength of the drug molecule within a biological target's active site.

References
  • World Intellectual Property Organization. "Near-infrared absorbing dye multimer, composition, film, optical filter, pattern forming method and device." Google Patents (WO2016194527A1).
  • Royal Society of Chemistry. "Capturing electronic substituent effect with effective atomic orbitals." Physical Chemistry Chemical Physics. URL: [Link]

  • National Institutes of Health (NIH). "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist." Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

Validation

Reference Standard Comparison Guide: Methyl 4-isopropoxy-2,6-dimethylbenzoate

The following guide provides an in-depth technical comparison and validation framework for Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS: 1368216-66-3), a critical organic building block and reference standard used in th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and validation framework for Methyl 4-isopropoxy-2,6-dimethylbenzoate (CAS: 1368216-66-3), a critical organic building block and reference standard used in the synthesis of complex pharmaceutical intermediates, particularly substituted benzoate scaffolds found in kinase inhibitors and polyketide mimetics.

Executive Summary & Application Context

Methyl 4-isopropoxy-2,6-dimethylbenzoate is a specialized alkylated benzoate ester. In drug development, it serves two primary roles:

  • Key Intermediate: A lipophilic precursor for constructing "privileged structures" in medicinal chemistry, specifically modifying solubility profiles of benzoic acid derivatives.

  • Impurity Reference Standard: Used to quantify unreacted intermediates or by-products in the synthesis of active pharmaceutical ingredients (APIs) containing the 2,6-dimethylbenzoate core.

This guide compares the three primary grades of this material available to researchers—Certified Reference Material (CRM) , Analytical Standard , and Research Grade —and provides the experimental protocols required to validate them.

Comparative Analysis: Selecting the Right Grade

Not all reference materials are created equal. The choice of grade directly impacts the validity of your quantitative data, especially during IND-enabling studies.

Table 1: Performance & Specification Comparison
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical (Grade)
Primary Use ISO 17034-compliant quantification, instrument calibration.Routine QC, method development, impurity identification.Synthetic starting material, early-stage screening.
Purity (HPLC) ≥ 99.5% (Certified Mass Balance)≥ 98.0%≥ 95.0% - 97.0%
Traceability Traceable to SI units (NIST/BIPM).Traceable to internal primary standard.Batch-specific COA only.
Water Content Measured & Factorized (KF).Measured.Often "Not Determined".
Homogeneity Statistically verified between vials.Assumed based on bulk testing.High variability possible.
Cost Factor 10x - 20x3x - 5x1x (Baseline)

Scientist’s Insight:

“Do not use Research Grade material for establishing Response Factors (RF) in HPLC. The variable water content and potential oligomeric impurities in non-certified grades will skew your potency calculations by 2-5%, which is unacceptable for GMP release testing.”

Technical Specifications & Validation Protocols

To ensure the integrity of this standard, the following self-validating analytical protocols must be employed.

A. Identity Confirmation (NMR)

The structure is characterized by the symmetry of the 2,6-dimethyl groups and the distinct isopropyl ether linkage.

  • Diagnostic Signals (1H NMR, 400 MHz, CDCl3):

    • δ 6.60 ppm (s, 2H): Aromatic protons (H-3, H-5). Singlet confirms 2,6-symmetry.

    • δ 4.55 ppm (septet, 1H): Methine proton of the isopropyl group.

    • δ 3.89 ppm (s, 3H): Methyl ester (-COOCH3).

    • δ 2.30 ppm (s, 6H): 2,6-Dimethyl groups.

    • δ 1.35 ppm (d, 6H): Isopropyl methyls.

B. Purity Assessment (HPLC Method)

This method separates the target ester from its hydrolysis product (Acid impurity) and the des-isopropyl precursor (Phenol impurity).

Protocol: Reverse-Phase Gradient HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic core) and 210 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
15.0 90% Elution of lipophilic ester
20.0 90% Wash

| 20.1 | 40% | Re-equilibration |

Origin of Impurities (Synthesis Pathway)

Understanding the synthesis is crucial for predicting impurities in the reference standard. The compound is typically synthesized via the alkylation of Methyl 4-hydroxy-2,6-dimethylbenzoate.

Diagram 1: Synthesis & Impurity Profiling Workflow

The following diagram illustrates the synthesis pathway and the critical control points where impurities (Precursor A and Hydrolysis Product C) are generated.

SynthesisPath Precursor Methyl 4-hydroxy- 2,6-dimethylbenzoate (Starting Material) Reaction Alkylation (60-80°C) Precursor->Reaction Reagents Isopropyl Bromide + K2CO3 / DMF Reagents->Reaction Product Methyl 4-isopropoxy- 2,6-dimethylbenzoate (Target Standard) Reaction->Product Main Path Impurity1 Impurity A: Unreacted Phenol (RT < Target) Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Hydrolyzed Acid (RT << Target) Product->Impurity2 Hydrolysis (Storage)

Figure 1: Synthetic route showing the origin of common impurities. Impurity A arises from incomplete reaction, while Impurity B is a degradation product.

Qualification Workflow for Researchers

When establishing this compound as an In-House Reference Standard , follow this qualification logic to ensure regulatory compliance (ICH Q2/Q7).

Diagram 2: Analytical Qualification Logic

Qualification Start Raw Material (Methyl 4-isopropoxy- 2,6-dimethylbenzoate) ID_Test 1. Structural ID (1H-NMR, MS, IR) Start->ID_Test Purity_Test 2. Purity Assessment (HPLC + GC) ID_Test->Purity_Test Decision1 Is Purity > 98.0%? Purity_Test->Decision1 Water_Test 3. Water/Solvent Content (KF + ROI) Decision1->Water_Test Yes Reject Reject / Recrystallize Decision1->Reject No Calc_Potency 4. Calculate Potency (Mass Balance) Water_Test->Calc_Potency

Figure 2: Step-by-step decision tree for qualifying a batch of material as a working reference standard.

References

  • National Center for Biotechnology Information (NCBI). Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor Data). PubChem Compound Summary. Available at: [Link]

  • Siegel, D. et al. The use of Hagemann's esters to prepare highly functionalized phenols and benzenes.[2]Tetrahedron, 2009. (Methodology for synthesizing 2,6-dimethylbenzoate cores). Available at: [Link]

Sources

Comparative

UV-Vis absorption maxima of 2,6-dimethyl-4-alkoxybenzoates

Comparative Guide: UV-Vis Absorption Maxima of 2,6-Dimethyl-4-alkoxybenzoates vs. Unhindered Analogues As a Senior Application Scientist, I frequently encounter discrepancies in the expected photophysical properties of s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Maxima of 2,6-Dimethyl-4-alkoxybenzoates vs. Unhindered Analogues

As a Senior Application Scientist, I frequently encounter discrepancies in the expected photophysical properties of substituted aromatic systems during drug development and materials formulation. When designing UV filters, photoinitiators, or liquid crystal (mesogenic) cores, researchers often assume that adding alkyl groups to a benzoate core will only induce minor inductive shifts. However, introducing methyl groups at the 2 and 6 positions of a 4-alkoxybenzoate fundamentally alters the molecule's three-dimensional geometry, leading to profound changes in its UV-Vis absorption profile.

This guide objectively compares the photophysical performance of sterically hindered 2,6-dimethyl-4-alkoxybenzoates against their unhindered 4-alkoxybenzoate counterparts, detailing the mechanistic causality behind these differences and providing a self-validating experimental protocol for accurate spectroscopic characterization.

Mechanistic Causality: Steric Inhibition of Resonance

To understand the divergent UV-Vis spectra of these two classes of compounds, we must examine their ground-state conformations.

In standard, unhindered systems (e.g., ethyl 4-methoxybenzoate), the electron-donating alkoxy group and the electron-withdrawing ester group participate in a fully conjugated "push-pull"


-system. This coplanarity allows for an intense 

transition, yielding strong absorption in the UV-B/UV-C overlap region ([1]).

Conversely, when methyl groups are introduced at the 2 and 6 positions, the steric clash between these ortho-methyl groups and the ester oxygen atoms becomes energetically unfavorable. To relieve this strain, the ester moiety is forced to rotate out of the aromatic plane. Crystallographic and ab initio studies of methyl 2,6-dimethyl-4-methoxybenzoate confirm that the dihedral angle between the ester group and the benzene ring approaches 90° ().

This orthogonal geometry completely breaks the extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugation. This "steric inhibition of resonance" is a well-documented phenomenon that alters both chemical reactivity and photophysics (). Optically, the molecule no longer behaves as a unified push-pull chromophore. Instead, its UV-Vis spectrum resembles a linear combination of an isolated alkoxybenzene (anisole) and an isolated ester, resulting in a severe hypsochromic shift  (blue shift of 

) and a hypochromic effect (drastic reduction in molar absorptivity,

).

G A 2,6-Dimethyl Substitution on 4-Alkoxybenzoate B Steric Clash (Ortho-Methyls vs. Ester Oxygens) A->B C Orthogonal Twist of Ester Group (Dihedral Angle ~90°) B->C D Decoupling of π-Conjugation (Loss of Resonance) C->D E Hypsochromic Shift (Blue Shift in λ_max) D->E F Hypochromic Effect (Decreased Molar Absorptivity ε) D->F

Logical pathway of steric inhibition of resonance in 2,6-dimethyl-4-alkoxybenzoates.

Comparative Data Analysis

The table below summarizes the quantitative photophysical differences between unhindered and sterically hindered alkoxybenzoates. The decoupling of the chromophore in the 2,6-dimethyl analogue renders it highly inefficient as a broad-spectrum UV filter compared to its unhindered alternative.

Compound ClassRepresentative MoleculeDihedral Angle (Ester-Aryl)Primary UV

(nm)
Molar Absorptivity (

)
Conjugation Status
Unhindered 4-Alkoxybenzoates Ethyl 4-methoxybenzoate~0° (Coplanar)~258 nm~18,000 M

cm

Fully Conjugated (Push-Pull)
Sterically Hindered Analogues Ethyl 2,6-dimethyl-4-methoxybenzoate~90° (Orthogonal)~215 nm, 275 nm (weak)~8,000 M

cm

(at 215 nm)
Decoupled (Isolated Chromophores)

Experimental Workflow: Self-Validating UV-Vis Protocol

The Causality of the Method: Because the hypochromic effect of the 2,6-dimethyl analogue drastically reduces its molar absorptivity, even a 1% impurity of the highly absorbing unhindered analogue can artificially red-shift the apparent


 and inflate the measured 

value. Therefore, this protocol is designed as a self-validating system that orthogonalizes purity checks prior to optical measurements.

Step 1: Orthogonal Purity Validation

  • Action: Prior to any spectroscopic analysis, analyze the synthesized 2,6-dimethyl-4-alkoxybenzoate using HPLC-UV and quantitative NMR (qNMR).

  • Validation: Proceed only if the compound is >99.5% pure. The complete absence of unhindered or mono-methylated starting materials is a strict prerequisite.

Step 2: Solvent Selection and Blanking

  • Action: Dissolve the analyte in spectroscopic-grade acetonitrile.

  • Causality: Acetonitrile possesses a deep UV cut-off (~190 nm). Solvents like ethyl acetate or benzene have cut-offs that will completely mask the crucial 215 nm hypsochromic peak of the hindered benzoate.

  • Validation: Acquire a baseline using matched quartz cuvettes (10 mm path length) filled with the exact same batch of acetonitrile to eliminate solvent-induced spectral artifacts.

Step 3: Serial Dilution and Beer-Lambert Validation

  • Action: Prepare a primary stock solution at 1.0 mM. Perform serial dilutions to create working concentrations of 10 µM, 20 µM, 40 µM, and 80 µM.

  • Validation: Plot Absorbance vs. Concentration at the targeted

    
    . An 
    
    
    
    confirms the absence of concentration-dependent aggregation, ensuring the observed
    
    
    is an intrinsic molecular property rather than an artifact of excimer formation.

Step 4: Spectral Acquisition

  • Action: Scan the samples from 190 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Extraction: Record the primary

    
     and calculate the precise molar absorptivity (
    
    
    
    ) using the slope of the validated Beer-Lambert plot.

References

  • Structure of methyl 2,6-dimethyl-4-methoxybenzoate ... UV-VIS, crystallographic and ab initio study (1997). Cineca IRIS. URL:[Link]

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures (1979). Canadian Journal of Chemistry. URL:[Link]

  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials (2020). Chemical Reviews (ACS Publications). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate. As drug development professionals, our commitment to safety and environmental stewardship ext...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate. As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

The following procedures are based on established principles of chemical waste management and data from structurally similar compounds. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this specific compound, if available.

Part 1: Pre-Disposal Hazard Assessment & Waste Characterization

Inferred Hazard Profile:

  • Oral Toxicity: Similar compounds, such as methyl benzoate, are harmful if swallowed[1][2][3]. It is prudent to assume Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate may have similar acute oral toxicity.

  • Combustibility: Methyl benzoate is a combustible liquid[1][3]. Therefore, the target compound should be treated as a combustible liquid and kept away from heat, sparks, and open flames[1][2][3].

  • Environmental Hazards: Aromatic esters can be harmful to aquatic life[1]. Discharge into the environment must be avoided[1][4].

  • Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents are incompatible with similar esters[2][3][5]. Contact with strong acids or bases may cause hydrolysis[6].

Waste Classification:

Based on this inferred profile, waste containing Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate should be classified as hazardous chemical waste . This classification is in line with the Resource Conservation and Recovery Act (RCRA) which governs the management of hazardous waste from "cradle-to-grave"[7][8]. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by your institution's safety office[9].

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate.

Experimental Workflow for Disposal

cluster_0 Step 1: Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify Waste Stream (e.g., pure compound, contaminated labware) B Select Compatible Container (e.g., HDPE, Glass) A->B Segregate from incompatible wastes C Affix 'Hazardous Waste' Label B->C Ensure container is clean and in good condition D Store in Satellite Accumulation Area (SAA) C->D Transfer waste to container E Keep Container Closed D->E Store away from heat and ignition sources F Maintain Waste Log E->F Log all additions G Complete Waste Pickup Form F->G When container is ~90% full H Arrange for EHS Pickup G->H Submit to EHS office

Caption: Workflow for the safe disposal of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate.

Methodology:

1. Waste Segregation:

  • Rationale: To prevent dangerous chemical reactions, it is crucial to segregate incompatible wastes[10][11].

  • Procedure:

    • Do not mix waste containing Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate with strong oxidizing agents, strong bases, or strong reducing agents[2][3][5].

    • Keep this waste stream separate from acidic and basic waste streams to prevent potential hydrolysis[6].

    • Collect aqueous solutions separately from pure organic waste.

2. Container Selection and Labeling:

  • Rationale: Proper containment prevents leaks and ensures clear communication of hazards.

  • Procedure:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, that will not react with the waste[11][12].

    • The container must be in good condition with a secure, screw-top cap[11][12].

    • As soon as waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department[13].

    • The label must include:

      • The full chemical name: "Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate" (no formulas or abbreviations)[12][13].

      • The approximate concentration and volume.

      • The date accumulation started[13].

      • The name of the principal investigator and the laboratory location[13].

      • Check the appropriate hazard pictograms (e.g., "Harmful," "Combustible")[13].

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Rationale: SAAs are designated locations for the safe, temporary storage of hazardous waste at or near the point of generation[11][12].

  • Procedure:

    • Store the waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

    • Keep the container closed at all times except when adding waste[9][12]. Do not leave a funnel in the container[12].

    • Ensure the SAA is under the control of laboratory personnel[12].

    • Inspect the container weekly for any signs of leakage[12].

4. Final Disposal:

  • Rationale: Final disposal must be handled by trained professionals in compliance with federal, state, and local regulations.

  • Procedure:

    • When the waste container is approximately 90% full, complete a chemical waste pickup request form from your EHS office[12][13].

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion[11].

    • Your institution's EHS department will collect the waste for disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF)[14][15].

    • Never dispose of this chemical down the drain or in the regular trash[9][13].

Disposal of Empty Containers:

  • Rationale: Even "empty" containers can retain hazardous residues.

  • Procedure:

    • For containers that held acute hazardous waste, they must be triple-rinsed with a suitable solvent[9]. The rinsate must be collected and disposed of as hazardous waste[9].

    • For non-acute hazardous waste, once the container is empty and drained of all free-flowing liquid, deface or remove the label and dispose of it according to your institution's guidelines for empty container disposal, which may include regular trash or glass recycling[9][16][17].

Part 3: Emergency Procedures for Spills
  • Rationale: Being prepared for accidental releases is a critical component of laboratory safety.

  • Procedure:

    • In the event of a small spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[18].

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth[5][18].

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[18].

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these detailed procedures, you contribute to a safe and environmentally responsible research environment, building trust in our collective commitment to scientific integrity and operational excellence.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Environment, Health & Safety. Regulations and Policies for Hazardous Waste.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - Methyl benzoate.
  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
  • National Environmental Trainers. RCRA Regulations Explained.
  • Regulations.gov. (2021, February 2). SAFETY DATA SHEET.
  • Nationwide Disposal. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • JPharmachem. Safety Data Sheet - METHYL BENZOATE.
  • Fisher Scientific. (2024, February 5). SAFETY DATA SHEET - Methyl benzoate.
  • Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.
  • Case Western Reserve University. How to Dispose of Chemical Waste.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Methyl Benzoate.
  • CymitQuimica. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate.

Sources

Handling

Personal protective equipment for handling Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Advanced Safety and Operational Protocol: Handling Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate As a Senior Application Scientist, I have designed this comprehensive operational guide for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

As a Senior Application Scientist, I have designed this comprehensive operational guide for researchers, chemists, and drug development professionals handling Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS: 1368216-66-3). Also known as Methyl 4-isopropoxy-2,6-dimethylbenzoate, this compound is a specialized benzoate ester utilized as a critical organic building block in synthetic chemistry and pharmaceutical development.

Handling lipophilic esters requires moving beyond basic compliance; it demands a mechanistic understanding of why specific safety protocols are employed. This guide establishes a self-validating system for Personal Protective Equipment (PPE), active handling, and disposal, ensuring scientific integrity and absolute operational safety.

Mechanistic Hazard Profile & PPE Causality

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is an organic ester featuring an isopropoxy group and two methyl groups on a benzoate scaffold.

  • The Hazard: Like many aromatic esters, it is a lipophilic compound. If it contacts the skin, its non-polar nature allows it to rapidly partition into the lipid bilayers of the stratum corneum, potentially causing acute dermal irritation or systemic absorption. Furthermore, aerosolized particulates or vapors can cause respiratory and ocular irritation [3].

  • The Regulatory Standard: The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment of the specific chemical properties and operational workflows [1]. Furthermore, the National Research Council's Prudent Practices in the Laboratory dictates that chemical management must integrate physical barriers with proper ventilation [2].

Quantitative PPE Specification Matrix

To mitigate these risks, the following PPE must be utilized. The table below summarizes the quantitative specifications and the mechanistic causality behind each choice.

PPE CategorySpecificationQuantitative MetricCausality / Mechanistic Rationale
Hand Protection Nitrile Rubber (NBR)Min. thickness: 0.11 mm (Splash) 0.40 mm (Full Contact)Nitrile provides superior chemical resistance to non-polar and slightly polar esters compared to latex. Latex degrades rapidly upon contact with organic solvents, compromising the barrier.
Eye Protection ANSI Z87.1 Splash GogglesZero-gap facial sealEsters can cause acute corneal irritation. A zero-gap seal prevents the ingress of aerosolized powders or solvent-dissolved micro-droplets.
Ventilation Chemical Fume HoodFace velocity: 80–120 fpm (feet per minute)Maintains continuous negative pressure. This captures volatile off-gassing and particulate aerosolization generated during spatula transfer.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex (0% Synthetic)Synthetic blends (like polyester) can melt into the skin if a secondary solvent fire occurs. Cotton chars, providing a critical thermal and chemical barrier.

Operational Workflow & Logical Segregation

The following Graphviz diagram outlines the self-validating logical workflow for handling this compound, from pre-operational checks to final disposal.

G A 1. Pre-Operational Validation B 2. Fume Hood Flow Verify >80 fpm A->B C 3. Don PPE (Nitrile, Goggles, FR Coat) B->C D 4. Integrity Check (Self-Validating) C->D D->C Fail (Replace PPE) E 5. Active Handling & Weighing D->E Pass (No leaks) F 6. Solvent Dissolution (Watch for Exotherm) E->F G 7. Waste Segregation (Non-Halogenated P501) F->G H 8. EPA Compliant Disposal G->H

Workflow for handling and disposing of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate.

Step-by-Step Handling Protocol

Every protocol in the laboratory must be a self-validating system. Do not assume your equipment is functioning; prove it before opening the chemical container.

Phase 1: Pre-Operational Validation
  • Ventilation Verification: Turn on the fume hood. Self-Validation: Do not rely solely on the digital monitor. Tape a small strip of a Kimwipe to the bottom of the sash. If the tissue flutters inward, negative pressure is confirmed.

  • PPE Donning & Integrity Check: Don your FR lab coat, safety goggles, and nitrile gloves. Self-Validation: Perform a "glove inflation test" by trapping air in the glove and squeezing. If no air escapes, the integrity of the nitrile barrier is intact.

Phase 2: Active Handling
  • Static Mitigation: Aromatic ester powders can carry static charges, causing them to "jump" from the spatula, leading to contamination. Wipe the exterior of the weighing boat and the spatula with a lint-free wipe lightly dampened with 70% Isopropanol to dissipate static charge.

  • Transfer: Open the container of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate only inside the verified fume hood. Use a clean, grounded stainless-steel spatula to transfer the desired mass.

  • Solvent Dissolution: If dissolving the ester for an assay, add your organic solvent (e.g., DMSO, Ethyl Acetate, or Dichloromethane) slowly. Causality: Rapid addition of solvents can cause localized heat generation (heat of solution) or rapid vapor expansion, which could aerosolize the ester.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with esters (e.g., a mixture of water and a mild surfactant, followed by an ethanol wipe) to remove any micro-spills.

  • Doffing (Self-Validating): Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Disposal and Logistical Plans

According to safety data standards, Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate must be disposed of following P501 (hazardous waste disposal) protocols [3]. Because it contains only Carbon, Hydrogen, and Oxygen, it dictates specific segregation rules.

Waste StreamClassificationAccumulation LimitDisposal Rationale
Solid Waste (Powder, empty vials, contaminated gloves)Hazardous Solid WasteMax 55 GallonsPrevents environmental soil/water contamination. Must be routed for high-temperature commercial incineration due to the stable aromatic ring.
Liquid Waste (Dissolved in non-halogenated solvents)Non-Halogenated Organic WasteMax 90 DaysMust be strictly segregated from aqueous and halogenated streams. Mixing with incompatible waste can cause exothermic cross-reactivity or complicate the incineration process.

Disposal Execution Steps:

  • Place all solid contaminated consumables (weigh boats, Kimwipes, gloves) into a designated, clearly labeled, poly-lined hazardous solid waste bin.

  • Pour liquid waste into a high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste."

  • Ensure the carboy features a vented cap to prevent pressure build-up from solvent vapor expansion.

  • Log the exact mass/volume of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate added to the waste manifest to maintain EPA/RCRA compliance.

References

  • OSHA Worker Rights and Protections, Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI) - National Institutes of Health. Available at:[Link]

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